molecular formula C34H30O14 B611692 (-)-Viriditoxin CAS No. 1381782-08-6

(-)-Viriditoxin

Cat. No.: B611692
CAS No.: 1381782-08-6
M. Wt: 662.6 g/mol
InChI Key: GMCZVCXZGZGZPX-HOTGVXAUSA-N
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Description

(-)-Viriditoxin is a naturally occurring, chiral binaphthopyranone mycotoxin that serves as a valuable tool in microbiological and oncological research. It is a potent, broad-spectrum antibacterial agent against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci . Its primary mechanism of action is the inhibition of the bacterial cell division protein FtsZ, a structural homolog of eukaryotic tubulin, thereby blocking bacterial cytokinesis . In addition to its antibacterial properties, this compound has emerged as a promising candidate in cancer research. Recent studies highlight its potent and selective cytotoxicity against leukemia and lymphoma cell lines (e.g., Jurkat, Ramos) while demonstrating significantly lower toxicity against solid tumor cells and, crucially, non-transformed human hematopoietic stem and progenitor cells (HSPCs) and peripheral blood mononuclear cells (PBMCs) . This selectivity suggests a potential therapeutic window. Its anticancer activity is linked to the disruption of mitochondrial function, involving the inhibition of oxidative phosphorylation (OXPHOS), breakdown of the mitochondrial membrane potential (ΔΨm), and induction of reactive oxygen species (ROS), which collectively trigger the mitochondrial apoptosis pathway . Further research indicates that this compound can induce multiple modes of cell death in human prostate cancer cells, including apoptosis and autophagic cell death, coupled with cell cycle arrest at the G2/M phase . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other clinical uses, including personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30O14/c1-43-21-11-19(35)27-17(7-13-5-15(9-23(37)45-3)47-33(41)25(13)31(27)39)29(21)30-18-8-14-6-16(10-24(38)46-4)48-34(42)26(14)32(40)28(18)20(36)12-22(30)44-2/h7-8,11-12,15-16,35-36,39-40H,5-6,9-10H2,1-4H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCZVCXZGZGZPX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)CC(OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6CC(OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C(=C1)O)C(=C3C(=C2)C[C@H](OC3=O)CC(=O)OC)O)C4=C(C=C(C5=C4C=C6C[C@H](OC(=O)C6=C5O)CC(=O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35483-50-2, 1381782-08-6
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035483502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viriditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1381782086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDITOXIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TAK972FMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Mycotoxin: A Technical Guide to the Natural Source and Isolation of (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural origins and detailed methodologies for the isolation of (-)-Viriditoxin, a potent antibacterial and cytotoxic mycotoxin. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of complex natural products.

Executive Summary

This compound is a structurally complex secondary metabolite produced by several fungal species. Its significant biological activities have garnered interest in the scientific community for potential therapeutic applications. This guide outlines the primary fungal sources of this compound, detailed protocols for its fermentation, extraction, and purification, and presents quantitative data on production yields. The information compiled herein is derived from peer-reviewed scientific literature to ensure accuracy and reproducibility for research purposes.

Natural Sources of this compound

This compound is primarily produced by filamentous fungi belonging to the genera Aspergillus and Paecilomyces. Specific species identified as producers include:

  • Aspergillus viridinutans : This species is a well-documented source of viriditoxin.[1][2] Strains NRRL 4365 and 576 of A. viridinutans have been shown to produce significant quantities of the toxin.[1]

  • Paecilomyces variotii : This ubiquitous mold is another primary producer of this compound.[3][4] The gene cluster responsible for viriditoxin biosynthesis has been characterized in this species.[3][4]

  • Aspergillus brevipes : This species has been observed to produce viriditoxin, although in lower yields compared to A. viridinutans.[1]

  • Cladosporium cladosporioides : An endophytic fungus from which the mycotoxin has also been isolated.

Quantitative Production of this compound

The yield of this compound is highly dependent on the fungal strain, substrate, and culture conditions. The following tables summarize the reported quantitative data for viriditoxin production.

Table 1: Viriditoxin Yield from Aspergillus viridinutans on Various Agricultural Commodities [1]

SubstrateYield (mg of toxin per kg of substrate)
Sorghum440
Rice380
Corn40-200
Rye40-200
Wheat40-200
CottonseedLow
BarleyLow
OatsLow

Culture Conditions: Static culture at 20°C for 30 days.

Table 2: Viriditoxin Yield from Aspergillus viridinutans in Liquid Culture [1]

Culture MediumYield (mg of toxin per g of mycelium)
Yeast Extract-Sucrose Medium10

Culture Conditions: Shake flask culture for 156 hours.

Experimental Protocols for Isolation and Purification

The following section details the methodologies for the fermentation, extraction, and purification of this compound from fungal cultures.

Fungal Fermentation

4.1.1 Media Preparation

A commonly used medium for the production of this compound is Czapek Yeast Extract Agar (B569324) (CYA).[2] The composition of CYA medium is as follows:

  • Sucrose: 30 g/L

  • Yeast Extract: 5 g/L

  • K₂HPO₄: 1 g/L

  • NaNO₃: 0.3 g/L

  • KCl: 0.05 g/L

  • MgSO₄: 0.05 g/L

  • ZnSO₄: 0.01 g/L

  • FeSO₄: 0.01 g/L

  • CuSO₄: 0.5 mg/L

  • Agar: 15 g/L

4.1.2 Inoculation and Incubation

  • Prepare sterile CYA plates.

  • Inoculate the plates with spores or mycelial plugs of a viriditoxin-producing fungal strain (e.g., Paecilomyces variotii or Aspergillus viridinutans).

  • Incubate the plates at a controlled temperature, typically around 20-25°C, for a period ranging from 7 to 30 days, depending on the desired yield and fungal species.[1]

Extraction of this compound

The extraction process is designed to efficiently recover the mycotoxin from the fungal biomass and culture medium.

4.2.1 Solid Culture Extraction [2]

  • Harvest the fungal culture, including the agar medium, and chop it into small pieces.

  • Submerge the fungal material in methanol (B129727) and sonicate to lyse the cells and facilitate extraction.

  • Filter the mixture to separate the solid debris from the methanol extract.

  • Dry the crude extract in vacuo to remove the solvent.

  • Redissolve the dried extract in a minimal amount of methanol for further analysis or purification.

4.2.2 Liquid Culture Extraction [2]

  • Separate the fungal mycelium from the culture broth by filtration. Since viriditoxin is primarily associated with the mycelium, the mycelial cake is the primary source for extraction.[1]

  • Extract the mycelium twice with a mixture of ethyl acetate (B1210297) and methanol (90:10, v/v).

  • Combine the organic extracts and dry them in vacuo to obtain the crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract.

4.3.1 Flash Chromatography [2]

  • Fractionate the crude extract using a flash chromatography system.

  • Utilize a silica (B1680970) flash cartridge.

  • Elute the compounds using a dichloromethane/methanol gradient.

  • Collect fractions and monitor for the presence of the target compound using an appropriate analytical technique (e.g., TLC or LC-MS).

4.3.2 Semi-Preparative High-Performance Liquid Chromatography (HPLC) [2]

  • Combine the fractions containing this compound from the flash chromatography step.

  • Further purify the combined fractions using a semi-preparative HPLC system equipped with a C18 column (e.g., Agilent, 5 µm, 21.2 x 150 mm).

  • Employ a suitable mobile phase gradient, such as acetonitrile (B52724) and water with 0.1% formic acid, to achieve optimal separation.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from fungal cultures.

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification start Start: Select Viriditoxin- Producing Fungus media_prep Prepare Czapek Yeast Extract Agar (CYA) start->media_prep inoculation Inoculate Plates media_prep->inoculation incubation Incubate at 20-25°C inoculation->incubation harvest Harvest Fungal Culture incubation->harvest extraction Extract with Organic Solvents (e.g., Methanol or Ethyl Acetate/Methanol) harvest->extraction drying Dry Crude Extract in vacuo extraction->drying flash_chroma Flash Chromatography (Silica, DCM/MeOH gradient) drying->flash_chroma hplc Semi-Preparative HPLC (C18, ACN/H₂O gradient) flash_chroma->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Biosynthetic Pathway Overview

The biosynthesis of this compound is a complex process involving a dedicated gene cluster (vdt). The pathway is initiated by a polyketide synthase (PKS) and proceeds through a series of enzymatic modifications to form the final dimeric structure.

biosynthetic_pathway pks Polyketide Synthase (VdtA) Initiates biosynthesis modifications Series of Enzymatic Modifications (e.g., VdtC, VdtF, VdtE) pks->modifications monomer Semiviriditoxin Monomer modifications->monomer dimerization Oxidative Dimerization (Laccase VdtB) monomer->dimerization stereoselectivity Stereoselective Control (VdtD) dimerization->stereoselectivity viriditoxin This compound stereoselectivity->viriditoxin

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to study this potent mycotoxin. Further research into optimizing fermentation conditions and purification techniques could lead to increased yields and facilitate broader investigations into the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal secondary metabolite that has garnered significant attention in the scientific community for its potent biological activities, particularly its antibacterial properties.[1] It is classified as a mycotoxin and is produced by various fungal species, including those from the genera Aspergillus and Paecilomyces.[2][3] The unique structural features of viriditoxin, characterized by a dimeric naphthopyranone scaffold and multiple stereocenters, are crucial to its function as an inhibitor of the bacterial cell division protein FtsZ.[4][5] This guide provides a comprehensive overview of the chemical structure and complex stereochemistry of this compound, supported by quantitative data, experimental methodologies, and visual diagrams to aid in its understanding.

Chemical Structure

This compound is a C2-symmetric molecule featuring a 6,6'-binaphthopyran-2-one core.[6] This dimeric structure arises from the oxidative coupling of two identical monomeric naphthopyranone units, known as semiviriditoxin (B1257011).[2] The molecule possesses a complex arrangement of functional groups, including hydroxyl, methoxy, and methyl ester moieties, which contribute to its chemical properties and biological activity.

The IUPAC name for this compound is methyl 2-[(3S)-6-[(3S)-9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-6-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₃₄H₃₀O₁₄[1][7]
Molecular Weight 662.6 g/mol [1][7]
CAS Number 35483-50-2[2][3]
Appearance Solid[1]
Solubility Soluble in DMSO and Ethanol[1]
Specific Rotation [α]D²² -32.59 (c 0.316, CHCl₃) for a synthetic precursor[8]

Stereochemistry: A Molecule Defined by Chirality

The stereochemistry of this compound is multifaceted, arising from both point chirality at stereogenic centers and axial chirality due to restricted rotation about the biaryl bond.

Atropisomerism and Axial Chirality

The linkage between the two naphthopyranone units at the C6 and C6' positions creates a chiral axis.[9] Due to steric hindrance, rotation around this C-C single bond is severely restricted, leading to the existence of stable rotational isomers known as atropisomers.[9][10] These atropisomers are non-superimposable mirror images and are designated as 'M' (minus) or 'P' (plus) based on the helicity of the molecule.[9][11]

The naturally occurring this compound exists as a single atropisomer, which has been confirmed through total synthesis and spectroscopic analysis to be the M isomer .[2][9] The axial chirality can also be described using the Cahn-Ingold-Prelog (CIP) priority rules, where the M configuration corresponds to an Ra or AXIAL-S designation.[3][7]

Absolute Configuration of Stereocenters

In addition to axial chirality, each monomeric unit of viriditoxin contains a stereogenic center at the C3 position. The absolute configuration at both of these centers has been determined to be S .[3] Therefore, the complete stereochemical descriptor for the chiral centers is (3S, 3'S).

Combining the axial and point chirality, the full systematic name reflecting the absolute configuration is (3S,3'S,6R)-3,3',4,4'-tetrahydro-9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-[6,6'-bi-1H-naphtho[2,3-c]pyran]-3,3'-diacetic acid, 3,3'-dimethyl ester.[1]

stereochemistry_relationship cluster_atropisomerism Atropisomerism cluster_axial_chirality Axial Chirality (C6-C6') cluster_point_chirality Point Chirality (C3, C3') M_isomer M Isomer (Minus Helicity) Ra_config Ra Configuration M_isomer->Ra_config corresponds to P_isomer P Isomer (Plus Helicity) S_config (3S, 3'S) Configuration Viriditoxin This compound Viriditoxin->M_isomer is the Viriditoxin->S_config possesses

Logical relationship of stereochemical descriptors for this compound.

Spectroscopic Data

The structure of this compound and its synthetic intermediates has been extensively characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Data

The following table summarizes representative ¹H and ¹³C NMR chemical shift values for a synthetic precursor of this compound, which are consistent with the natural product.[8] The data were recorded in CDCl₃.

¹H NMR (600 MHz, CDCl₃)¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) in ppm Chemical Shift (δ) in ppm
0.92 (s, 18H)19.0
1.56 (m, 12H)21.8
1.82 (m, 2H)22.1
1.99 (m, 2H)26.7
2.76 (m, 4H)29.6
3.73 (s, 8H)34.9
3.85 (m, 2H)37.5
4.06 (s, 6H)56.3
4.50 (m, 2H)59.5
4.85 (m, 2H)63.4
6.65 (s, 2H)71.2
6.79 (s, 2H)74.7
7.28 (m, 12H)97.5
7.56 (m, 8H)110.7
112.9
116.7
118.1
127.6
129.6
133.2
135.3
139.7
157.6
158.1
162.7

Note: The data corresponds to a silylated precursor of viriditoxin. The spectra of the final synthetic this compound were confirmed to be consistent with the naturally derived material.[6]

Biological Activity

This compound exhibits a range of biological activities, most notably its antibacterial and antiproliferative effects. Its primary mechanism of antibacterial action is the inhibition of FtsZ, a tubulin homolog essential for bacterial cell division.[4][5]

Quantitative Biological Data
Activity TypeTargetOrganism/Cell LineValueReference
Antibacterial (MIC) GeneralMethicillin-resistant S. aureus (MRSA)2-32 µg/mL[1]
Antibacterial (MIC) GeneralVancomycin-resistant Enterococcus2-32 µg/mL[1]
Antibacterial (MIC) GeneralPenicillin-resistant S. pneumoniae2-32 µg/mL[1]
Antibacterial (MIC) GeneralS. iniae, S. parauberis (Fish Pathogens)0.16-0.21 µg/mL[1]
Enzyme Inhibition (IC₅₀) FtsZ PolymerizationE. coli8.2 µg/mL[1]
Enzyme Inhibition (IC₅₀) FtsZ GTPase ActivityE. coli7.0 µg/mL[1]
Antiproliferative (IC₅₀) Cell ProliferationLNCaP (Prostate Cancer)0.63 µM[1]
Antiproliferative (IC₅₀) Cell ProliferationDU145 (Prostate Cancer)5.36 µM[1]
Antiproliferative (IC₅₀) Cell ProliferationPC3 (Prostate Cancer)7.6 µM[1]

Experimental Protocols

The determination of the complex structure and stereochemistry of this compound has relied on a combination of spectroscopic analysis, chemical synthesis, and biosynthetic studies.

Structure Elucidation Methodology

The elucidation of a complex natural product like viriditoxin follows a multi-step process:

  • Isolation and Purification: Viriditoxin is typically isolated from fungal cultures (e.g., P. variotii) grown on a suitable medium like Czapek Yeast Extract Agar.[10] The fungal biomass is extracted with an organic solvent (e.g., methanol), followed by filtration and concentration.[10] The crude extract is then subjected to chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS), for purification.[10]

  • Spectroscopic Analysis:

    • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the purified compound to determine the carbon skeleton and the connectivity of atoms.[9] These experiments are crucial for establishing the planar structure of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, allowing for the deduction of the molecular formula.[8]

    • Circular Dichroism (CD): Electronic circular dichroism (ECD) spectroscopy is a key technique for determining the axial chirality (atropisomerism) of viriditoxin.[9] The experimental ECD spectrum is compared with that of a known standard or with computationally predicted spectra to assign the M or P configuration.[9]

  • Confirmation by Total Synthesis: The unambiguous confirmation of the proposed structure and absolute stereochemistry is achieved through total synthesis.[6] Synthesizing the molecule with a defined stereochemistry and comparing its spectroscopic data and optical rotation with the natural product provides definitive proof of its structure.[6]

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_confirmation Structural Confirmation Fungal_Culture Fungal Culture (e.g., P. variotii) Extraction Solvent Extraction Fungal_Culture->Extraction Chromatography LC-MS Purification Extraction->Chromatography NMR NMR Spectroscopy (1D & 2D) Chromatography->NMR MS Mass Spectrometry (HRMS) Chromatography->MS CD Circular Dichroism (ECD) Chromatography->CD Comparison Data Comparison Chromatography->Comparison Natural Product Data Synthesis Total Synthesis NMR->Synthesis Guides MS->Synthesis Guides CD->Synthesis Guides Synthesis->Comparison

Experimental workflow for the structure elucidation of this compound.
Biosynthesis

The biosynthesis of viriditoxin in fungi is orchestrated by a dedicated gene cluster (vdt).[9][12] The pathway involves several key enzymatic steps that build the complex scaffold and control its stereochemistry.

  • Polyketide Synthesis: The process begins with the synthesis of the naphthopyranone backbone by a polyketide synthase (PKS) enzyme, VdtA.[9][13]

  • Tailoring Reactions: The monomeric intermediate undergoes several modifications, including methylation by an O-methyltransferase (VdtC) and reduction by a dehydrogenase (VdtF).[13]

  • Stereoselective Dimerization: The key step in forming the final structure is the oxidative coupling of two semiviriditoxin monomers. This reaction is catalyzed by a laccase enzyme, VdtB.[13] Crucially, a catalytically inactive hydrolase, VdtD, acts as a dirigent protein, guiding the stereochemical outcome of the dimerization to selectively produce the naturally occurring M-atropisomer.[9][13] Disruption of the vdtD gene leads to a switch in stereoselectivity, favoring the formation of the P-atropisomer.[9]

biosynthesis_pathway PKS Polyketide Synthase (VdtA) Monomer Naphthopyranone Monomer PKS->Monomer produces Tailoring Tailoring Enzymes (VdtC, VdtF, etc.) Monomer->Tailoring undergoes modification by SemiViriditoxin Semiviriditoxin Tailoring->SemiViriditoxin Dimerization Laccase (VdtB) & Dirigent Protein (VdtD) SemiViriditoxin->Dimerization 2 units Viriditoxin This compound (M-atropisomer) Dimerization->Viriditoxin Stereoselective Dimerization

References

The Biosynthesis of (-)-Viriditoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal secondary metabolite belonging to the family of naphtho-α-pyrones, known for its potent antibacterial properties. This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in fungi, primarily elucidated from studies on Paecilomyces variotii and Aspergillus viridinutans. The content herein is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the molecular machinery responsible for the production of this promising bioactive compound. This document details the genetic basis, enzymatic steps, and experimental methodologies used to uncover the synthesis of this compound, presenting data in a structured and accessible format.

The this compound Biosynthetic Gene Cluster (vdt)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, termed the vdt cluster. This cluster was identified through comparative genomics of P. variotii and A. viridinutans.[1] The vdt cluster in P. variotii comprises nine genes, while the orthologous cluster in A. viridinutans contains eight.[1] The core genes and their proposed functions, as determined by targeted gene disruptions and bioinformatic analysis, are summarized below.[1][2][3]

GeneProposed Encoded ProteinFunction in Biosynthesis
vdtANon-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial step, forming the polyketide backbone.[2][4]
vdtBLaccaseInvolved in the oxidative dimerization of the monomeric precursor.[3][4]
vdtCO-methyltransferaseResponsible for the methylation of the polyketide intermediate.[4]
vdtDCatalytically-inactive HydrolasePlays a crucial role in the stereoselective biosynthesis of (M)-viriditoxin.[2][3]
vdtEFAD-dependent monooxygenaseInvolved in the modification of the polyketide intermediate.[4]
vdtFShort-chain dehydrogenaseCatalyzes a reduction step in the pathway.[4]
vdtGBaeyer-Villiger monooxygenaseCatalyzes a Baeyer-Villiger oxidation reaction.[2][3]
vdtRTranscription factorRegulates the expression of the other genes within the vdt cluster.
vdtXPutative PKS-encoding gene (in P. variotii)Function not fully elucidated, absent in A. viridinutans.[1]

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions. The pathway was largely elucidated through the analysis of metabolites accumulated in targeted gene deletion strains of P. variotii.[2][4]

The proposed pathway is as follows:

  • Polyketide Synthesis: The pathway is initiated by the non-reducing polyketide synthase (NR-PKS), VdtA, which synthesizes the naphthopyrone scaffold.[5]

  • Intermediate Modifications: A series of tailoring enzymes, including an O-methyltransferase (VdtC), a short-chain dehydrogenase (VdtF), a FAD-dependent monooxygenase (VdtE), and a Baeyer-Villiger monooxygenase (VdtG), modify the initial polyketide backbone.[2][4] The exact order of action for VdtC, VdtE, and VdtF has not been definitively determined.[4]

  • Dimerization and Stereocontrol: The modified monomeric intermediates then undergo a crucial dimerization step, catalyzed by the laccase VdtB.[3] The stereoselectivity of this dimerization, leading to the predominantly produced (M)-atropisomer of viriditoxin, is controlled by the catalytically-inactive hydrolase, VdtD.[2][3]

G cluster_start Initiation cluster_pathway Core Biosynthesis cluster_dimerization Dimerization & Stereocontrol Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Intermediate Polyketide Intermediate Acetyl-CoA + Malonyl-CoA->Polyketide Intermediate VdtA (NR-PKS) Modified Intermediate 1 Modified Intermediate 1 Polyketide Intermediate->Modified Intermediate 1 VdtC, VdtF, VdtE (Methylation, Reduction, Oxidation) Modified Intermediate 2 Modified Intermediate 2 Modified Intermediate 1->Modified Intermediate 2 VdtG (Baeyer-Villiger monooxygenase) Semiviriditoxin Semiviriditoxin Modified Intermediate 2->Semiviriditoxin This compound This compound Semiviriditoxin->this compound VdtB (Laccase) VdtD (Stereocontrol)

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data from Gene Deletion Studies

While precise quantitative data such as enzyme kinetics are not extensively reported in the primary literature, the metabolic outcomes of targeted gene deletions in P. variotii provide critical insights into the function of the vdt gene cluster. The following table summarizes the key findings from these knockout experiments.

Gene DeletedObserved OutcomeImplied Function
ΔvdtAAbolished production of viriditoxin and all pathway intermediates.Essential for the first step in the pathway.
ΔvdtBAccumulation of monomeric viriditoxin precursors.Required for the dimerization step.
ΔvdtDProduction of a racemic mixture of (M)- and (P)-viriditoxin.Controls the stereochemistry of the final product.
ΔvdtGAccumulation of an intermediate prior to the Baeyer-Villiger oxidation.Catalyzes a key oxidation step.
ΔvdtRSignificantly reduced transcription of other vdt genes and loss of viriditoxin production.Positive regulator of the gene cluster.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway relied on several key experimental techniques. Detailed protocols, based on the methodologies described by Urquhart et al. (2019), are provided below.

Targeted Gene Disruption in Paecilomyces variotii

This protocol outlines the generation of gene knockout strains via homologous recombination to replace the target gene with a hygromycin resistance cassette.

Experimental Workflow for Targeted Gene Knockout

G cluster_construct Knockout Construct Preparation cluster_transformation Fungal Transformation cluster_verification Verification of Mutants PCR Amplification of Flanking Regions PCR Amplification of Flanking Regions Fusion PCR Fusion PCR PCR Amplification of Flanking Regions->Fusion PCR Hygromycin Resistance Cassette Hygromycin Resistance Cassette Hygromycin Resistance Cassette->Fusion PCR Purified Knockout Construct Purified Knockout Construct Fusion PCR->Purified Knockout Construct Agrobacterium tumefaciens Transformation Agrobacterium tumefaciens Transformation Purified Knockout Construct->Agrobacterium tumefaciens Transformation Co-cultivation with P. variotii Co-cultivation with P. variotii Agrobacterium tumefaciens Transformation->Co-cultivation with P. variotii Selection on Hygromycin Plates Selection on Hygromycin Plates Co-cultivation with P. variotii->Selection on Hygromycin Plates Genomic DNA Extraction Genomic DNA Extraction Selection on Hygromycin Plates->Genomic DNA Extraction Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Selection on Hygromycin Plates->Metabolite Analysis (LC-MS) Diagnostic PCR Diagnostic PCR Genomic DNA Extraction->Diagnostic PCR

Caption: Workflow for targeted gene knockout in P. variotii.

Step-by-Step Protocol:

  • Preparation of the Gene Replacement Construct:

    • Amplify approximately 1 kb regions flanking the 5' and 3' ends of the target gene from P. variotii genomic DNA using high-fidelity DNA polymerase.

    • Amplify the hygromycin resistance cassette (hph) from a suitable plasmid vector.

    • Fuse the three PCR products (5' flank, hph cassette, 3' flank) using fusion PCR to generate the final gene replacement construct.

    • Purify the final PCR product.

  • Agrobacterium tumefaciens-mediated Transformation:

    • Introduce the purified gene replacement construct into Agrobacterium tumefaciens strain EHA105 by electroporation.

    • Grow the transformed A. tumefaciens in a suitable medium containing appropriate antibiotics for selection.

    • Induce the virulence genes by adding acetosyringone (B1664989) to the culture.

    • Co-cultivate the induced A. tumefaciens with P. variotii conidia on induction medium agar (B569324) plates.

  • Selection and Isolation of Transformants:

    • After co-cultivation, overlay the plates with a selective medium containing hygromycin (to select for fungal transformants) and cefotaxime (B1668864) (to inhibit the growth of A. tumefaciens).

    • Incubate the plates until resistant colonies appear.

    • Isolate individual resistant colonies and subculture them on fresh selective medium to obtain pure cultures.

  • Verification of Gene Replacement:

    • Extract genomic DNA from the putative mutant strains.

    • Perform diagnostic PCR using primers that bind outside the flanking regions used for the construct and primers that bind within the hph cassette to confirm homologous recombination and loss of the target gene.

    • Further confirm the knockout by Southern blot analysis if required.

Metabolite Extraction and Analysis

This protocol describes the extraction of secondary metabolites from fungal cultures and their analysis by Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS).

Step-by-Step Protocol:

  • Fungal Culture and Extraction:

    • Grow the wild-type and mutant strains of P. variotii on a suitable solid or in a liquid medium for a defined period.

    • For solid cultures, excise agar plugs and place them in a suitable solvent (e.g., ethyl acetate (B1210297) with 1% formic acid).

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium and the culture filtrate separately with an appropriate organic solvent.

    • Sonicate the samples to ensure efficient extraction.

    • Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.

  • LC-DAD-MS Analysis:

    • Re-dissolve the dried extracts in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid).

    • Monitor the elution of compounds using a Diode Array Detector (DAD) to obtain UV-Vis spectra.

    • Couple the HPLC system to a mass spectrometer (e.g., a quadrupole time-of-flight or ion trap instrument) to obtain mass spectra and fragmentation patterns of the eluting compounds.

    • Compare the retention times, UV-Vis spectra, and mass spectra of the metabolites from the mutant strains to those of the wild-type strain and authentic standards (if available) to identify known compounds and characterize novel intermediates.

Conclusion

The elucidation of the this compound biosynthesis pathway is a significant achievement in the field of fungal natural product research. The identification of the vdt gene cluster and the characterization of the encoded enzymes have provided a detailed roadmap for the production of this potent antibacterial agent. This knowledge not only enhances our understanding of fungal secondary metabolism but also opens up avenues for the bioengineering of novel viriditoxin analogs with improved therapeutic properties. The experimental protocols and data presented in this guide serve as a valuable resource for researchers aiming to further investigate and harness the biosynthetic potential of this fascinating pathway.

References

Unraveling the Mechanism of (-)-Viriditoxin: A Potent Inhibitor of the Bacterial Division Protein FtsZ

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a fungal secondary metabolite, has emerged as a significant inhibitor of the bacterial cell division protein FtsZ. This essential prokaryotic protein, a homolog of eukaryotic tubulin, forms the Z-ring at the division site, a critical step in bacterial cytokinesis. Inhibition of FtsZ represents a promising strategy for the development of novel antibiotics to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of the mechanism of action of this compound as an FtsZ inhibitor, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. While the precise binding site of this compound on FtsZ remains to be experimentally elucidated, this document synthesizes the current understanding of its inhibitory effects on FtsZ polymerization and GTPase activity, and its resulting antibacterial properties.

Introduction

The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial targets. The bacterial cell division machinery, and specifically the filamenting temperature-sensitive mutant Z (FtsZ) protein, presents a compelling target. FtsZ is a highly conserved GTPase that polymerizes to form the Z-ring, a dynamic structure that acts as a scaffold for the recruitment of other cell division proteins and is believed to generate the constrictive force for cytokinesis.[1][2] Disruption of Z-ring formation leads to filamentation and eventual lysis of the bacterial cell.[1]

This compound is a mycotoxin that has demonstrated potent antibacterial activity, particularly against Gram-positive pathogens.[1] Its mechanism of action has been attributed to the inhibition of FtsZ, thereby disrupting the process of bacterial cell division.[1][3] This guide delves into the specifics of this inhibitory mechanism, providing researchers and drug development professionals with a detailed understanding of the current state of knowledge.

Quantitative Data on this compound Activity

The inhibitory effects of this compound on FtsZ function and bacterial growth have been quantified in several studies. The following tables summarize the key in vitro activity data.

Table 1: In Vitro Inhibition of FtsZ Activity by this compound

ParameterFtsZ SourceValueReference
IC50 (Polymerization) Not Specified8.0 ± 1.3 µg/mL[1]
7.3 ± 1.3 µg/mL[1]
9.2 ± 1.4 µg/mL[1]
IC50 (GTPase Activity) Not Specified10 µM[3]

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosa2.5[4]
Methicillin-resistant Staphylococcus aureus (MRSA)2.5[4]
Enterococcus faecalis1.25[4]
Staphylococcus aureus1.25[4]
Staphylococcus epidermidis0.625[4]
Escherichia coli>5[4]

Mechanism of Action: Inhibition of FtsZ Polymerization and GTPase Activity

This compound exerts its antibacterial effect by directly targeting and inhibiting the essential functions of the FtsZ protein. The primary mechanisms of inhibition are the disruption of FtsZ polymerization and the modulation of its GTPase activity.

Inhibition of FtsZ Polymerization

The formation of FtsZ protofilaments and their subsequent assembly into the Z-ring is a GTP-dependent process. This compound has been shown to inhibit this polymerization in a concentration-dependent manner.[1] This inhibition prevents the formation of the Z-ring, a critical step for the initiation of cell division. The disruption of FtsZ polymerization is a key aspect of viriditoxin's mode of action, leading to the characteristic filamentation of bacterial cells.

Inhibition of FtsZ GTPase Activity

FtsZ possesses intrinsic GTPase activity that is crucial for the dynamic nature of the Z-ring, involving the turnover of FtsZ subunits. Some studies have reported that this compound inhibits the GTPase activity of FtsZ, which would disrupt the normal dynamics of the Z-ring and contribute to the cessation of cell division.[3] However, it is noteworthy that another study reported no inhibition of FtsZ GTPase activity under their experimental conditions, suggesting that the inhibitory effect may be dependent on assay conditions or the specific FtsZ homolog used.[3] Further kinetic studies are required to fully elucidate the nature of this inhibition.

Disruption of Z-Ring Formation In Vivo

The in vitro inhibition of FtsZ polymerization and GTPase activity by this compound translates to the disruption of Z-ring formation within bacterial cells. This leads to an inability of the bacteria to form a septum and divide, resulting in the formation of elongated, filamentous cells, a hallmark of FtsZ inhibition.[3]

FtsZ_Inhibition_by_Viriditoxin cluster_0 Bacterial Cell Division cluster_1 Mechanism of this compound FtsZ_monomers FtsZ Monomers FtsZ_polymerization Polymerization FtsZ_monomers->FtsZ_polymerization  GTP GTP GTP Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Cell_division Cell Division Z_ring->Cell_division Viriditoxin This compound Inhibition_poly Inhibition of Polymerization Viriditoxin->Inhibition_poly Inhibition_GTPase Inhibition of GTPase Activity Viriditoxin->Inhibition_GTPase Inhibition_poly->FtsZ_polymerization Inhibition_GTPase->Z_ring Disrupts Dynamics

Caption: Mechanism of FtsZ inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

  • Materials:

    • Purified FtsZ protein

    • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

    • GTP solution (e.g., 100 mM)

    • This compound stock solution (in DMSO)

    • Spectrofluorometer capable of 90° light scattering measurements

  • Protocol:

    • Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

    • Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time.

    • Record the initial rate of polymerization and the steady-state scattering signal.

    • To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for FtsZ Polymerization Assay.

FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.

  • Materials:

    • Purified FtsZ protein

    • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM KCl, 5 mM MgCl₂)

    • GTP solution (containing a trace amount of [γ-³²P]GTP)

    • This compound stock solution (in DMSO)

    • Activated charcoal solution

    • Scintillation counter

  • Protocol:

    • Set up reaction mixtures containing FtsZ in assay buffer.

    • Add varying concentrations of this compound or DMSO to the reaction tubes.

    • Pre-incubate the mixtures at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the GTP/[γ-³²P]GTP solution.

    • At various time points, take aliquots of the reaction and add them to the activated charcoal solution to stop the reaction and bind unhydrolyzed GTP.

    • Centrifuge the charcoal suspension to pellet the charcoal.

    • Measure the radioactivity of the supernatant, which contains the released ³²Pi.

    • Calculate the amount of hydrolyzed GTP and determine the GTPase activity.

    • For IC50 determination, plot the percentage of inhibition of GTPase activity against the logarithm of the this compound concentration.

cluster_GTPase_Assay FtsZ GTPase Assay Workflow start Prepare FtsZ and This compound mixture initiate Initiate reaction with GTP/[γ-³²P]GTP start->initiate aliquots Take aliquots at various time points initiate->aliquots stop Stop reaction with activated charcoal aliquots->stop centrifuge Centrifuge to pellet charcoal stop->centrifuge measure Measure radioactivity of supernatant (³²Pi) centrifuge->measure calculate Calculate GTPase activity measure->calculate

Caption: Workflow for FtsZ GTPase Assay.

Fluorescence Microscopy of Z-Ring Formation

This method visualizes the effect of this compound on Z-ring formation in live bacterial cells.

  • Materials:

    • Bacterial strain expressing a fluorescently tagged FtsZ (e.g., FtsZ-GFP)

    • Growth medium

    • This compound stock solution (in DMSO)

    • Fluorescence microscope with appropriate filter sets

    • Agarose (B213101) pads

  • Protocol:

    • Grow the bacterial culture expressing FtsZ-GFP to the mid-logarithmic phase.

    • Treat the culture with this compound at a desired concentration (e.g., at or above the MIC) for a specified duration. An untreated culture serves as a control.

    • Mount a small volume of the treated and control cultures on an agarose pad.

    • Observe the cells under the fluorescence microscope.

    • Capture images of both phase-contrast (for cell morphology) and fluorescence (for Z-ring localization).

    • Analyze the images for changes in cell length and the presence, absence, or mislocalization of Z-rings in the treated cells compared to the control.

Binding Site of this compound on FtsZ

The precise binding site of this compound on the FtsZ protein has not yet been definitively determined through experimental methods such as X-ray crystallography or NMR spectroscopy. However, some studies have utilized molecular docking simulations to propose potential binding interactions. One study mentioned that synthetic analogues of viriditoxin were designed based on docking simulations with Staphylococcus aureus FtsZ, suggesting a potential binding pocket.[5] The absence of a confirmed binding site is a significant knowledge gap in understanding the detailed molecular mechanism of action of this inhibitor. Further research employing techniques like photoaffinity labeling or co-crystallization is necessary to elucidate the exact binding site and the key interacting residues.

Conclusion and Future Directions

This compound is a potent inhibitor of the bacterial cell division protein FtsZ, acting primarily through the inhibition of FtsZ polymerization and, under certain conditions, its GTPase activity. This leads to the disruption of Z-ring formation and subsequent inhibition of bacterial cell division, ultimately resulting in cell death. The available quantitative data, including IC50 and MIC values, underscore its potential as a lead compound for the development of novel antibiotics.

Despite the progress made in understanding its mechanism of action, several key areas require further investigation. The definitive experimental determination of the this compound binding site on FtsZ is of paramount importance. Detailed kinetic studies are also needed to characterize the nature of GTPase inhibition. Furthermore, a more comprehensive evaluation of its antibacterial spectrum against a wider range of clinically relevant pathogens is warranted. Addressing these knowledge gaps will be crucial for the rational design and development of viriditoxin-based FtsZ inhibitors as a new class of antimicrobial agents.

References

(-)-Viriditoxin: A Mycotoxin from Paecilomyces variotii and its Role in Inducing Mitochondrial-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a dimeric naphthopyranone mycotoxin produced by the fungus Paecilomyces variotii, has garnered significant attention for its potent cytotoxic and antibacterial activities.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its role as a mycotoxin, its mechanism of action in inducing apoptosis, and detailed experimental protocols for its study. Quantitative data on its cytotoxic effects are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in mycotoxicology, oncology, and drug development.

Introduction

Paecilomyces variotii is a ubiquitous, thermophilic fungus commonly found in soil, compost, and as a contaminant in food products.[2][3] This species is known to produce a variety of secondary metabolites, including the mycotoxin this compound.[2] Mycotoxins are toxic compounds produced by fungi that can cause disease and death in humans and other animals. This compound has been identified as a potent cytotoxic agent, particularly against leukemia and lymphoma cell lines, by targeting mitochondrial function and inducing apoptosis.[4] Its mechanism of action involves the disruption of mitochondrial respiration, leading to a cascade of events culminating in programmed cell death.[4] This guide will delve into the technical details of this compound's biological activities and provide methodologies for its investigation.

Physicochemical Properties of this compound

This compound is a complex molecule with the chemical formula C34H30O14.[4] Its structure is characterized by a 6,6'-binaphthopyranone core.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC34H30O14[4]
Molecular Weight662.6 g/mol [4]
AppearanceOrange solid[3]

Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with a particularly high efficacy observed in leukemia and lymphoma cells.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after 24 and 72 hours of treatment.

Table 2: IC50 Values of this compound in Leukemia and Lymphoma Cell Lines

Cell LineTypeIC50 (µM) - 24hIC50 (µM) - 72hReference
RamosHuman B cell lymphoma0.06Not Reported[4]
JurkatHuman T cell leukemia0.880.27[4]

Table 3: IC50 Values of this compound in Solid Tumor Cell Lines (24h)

Cell LineTypeIC50 (µM)Reference
143BOsteosarcoma> 10[4]
HCT116Colorectal carcinoma> 10[4]
HeLaCervix carcinoma> 10[4]
HT29Colon carcinoma> 10[4]
MCF7Breast carcinoma> 10[4]
RT112Urinary bladder carcinoma> 10[4]
SH-SY5YNeuroblastoma> 10[4]

Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is initiated by the toxin's direct effect on the mitochondria, leading to a cascade of events that result in programmed cell death.

Viriditoxin_Apoptosis_Pathway Viriditoxin This compound Mitochondrion Mitochondrion Viriditoxin->Mitochondrion Targets ETC Electron Transport Chain (Complex I Inhibition) Mitochondrion->ETC MMP ΔΨm Collapse (Mitochondrial Membrane Potential) ETC->MMP Leads to CytoC Cytochrome c Release MMP->CytoC Induces Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Activates Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mycotoxic effects of this compound.

Isolation and Purification of this compound from Paecilomyces variotii

This protocol outlines a general procedure for the extraction and purification of this compound from a liquid culture of Paecilomyces variotii.

  • Fungal Culture:

    • Inoculate Paecilomyces variotii into a suitable liquid medium, such as Potato Dextrose Broth (PDB).

    • Incubate the culture for 7-14 days at 25-28°C with shaking (150 rpm).

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and concentrate.

    • Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis:

    • Treat cells with this compound as described for the MTT assay.

    • Lyse the cells using a suitable lysis buffer.

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

    • Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Quantify caspase-3 activity relative to a standard curve or as a fold change compared to the control.

Analysis of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Cell Staining:

    • Treat cells with this compound for a short duration (e.g., 30 minutes).

    • Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1 or TMRE).

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • A shift in fluorescence from red (high potential) to green (low potential) for JC-1, or a decrease in red fluorescence for TMRE, indicates a loss of ΔΨm.

Detection of Cytochrome c Release

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

  • Cell Fractionation:

    • Treat cells with this compound.

    • Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

  • Western Blotting:

    • Resolve the proteins from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an antibody specific for cytochrome c.

    • An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates release.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the cytotoxic and apoptotic effects of this compound.

Experimental_Workflow cluster_Isolation Isolation & Characterization cluster_Cytotoxicity Cytotoxicity & Apoptosis Assays cluster_Analysis Data Analysis Culture P. variotii Culture Extraction Extraction Culture->Extraction Purification Purification (HPLC) Extraction->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Treatment This compound Treatment Structure->Treatment Purified this compound CellCulture Cancer Cell Culture CellCulture->Treatment MTT MTT Assay (IC50) Treatment->MTT Caspase Caspase-3 Assay Treatment->Caspase MMP ΔΨm Assay Treatment->MMP CytoC Cytochrome c Release Treatment->CytoC Data Data Collection MTT->Data Caspase->Data MMP->Data CytoC->Data Stats Statistical Analysis Data->Stats Conclusion Conclusion Stats->Conclusion

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound from Paecilomyces variotii is a potent mycotoxin that induces apoptosis in cancer cells through the mitochondrial pathway.[4] Its specific and rapid action, particularly in leukemia and lymphoma cells, makes it an interesting candidate for further investigation in drug development.[4] This technical guide provides a foundational understanding and practical methodologies for researchers to explore the biological activities of this complex natural product. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential and toxicological risks associated with this compound.

References

Biological activity of (-)-Viriditoxin against Gram-positive bacteria

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of (-)-Viriditoxin against Gram-positive Bacteria

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antibacterial activity of this compound, a fungal secondary metabolite, with a specific focus on its action against Gram-positive bacteria. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction

This compound is a naphtho-α-pyrone mycotoxin produced by various fungi, including Aspergillus viridinutans and Paecilomyces variotii.[1] Structurally, it is a biaryl compound possessing axial chirality, with the (M)-stereoisomer being the major natural product.[1] this compound has garnered significant interest within the scientific community for its potent biological activities, most notably its antibacterial properties against a range of Gram-positive pathogens.[1][2] Its novel mechanism of action, targeting the essential bacterial cell division protein FtsZ, positions it as a promising scaffold for the development of new antibiotics to combat drug-resistant infections.[1][2]

Mechanism of Action: Inhibition of FtsZ Polymerization

The primary antibacterial mechanism of this compound is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is a crucial component of the bacterial cytoskeleton.[1] In a GTP-dependent process, FtsZ monomers polymerize to form a contractile ring structure, known as the Z-ring, at the mid-cell division site. The constriction of this Z-ring is the final, essential step in bacterial cytokinesis.

This compound exerts its bactericidal effect by directly interfering with this process. It inhibits the polymerization of FtsZ into protofilaments and disrupts the Z-ring assembly.[1][2] This inhibition also leads to a decrease in the GTPase activity of FtsZ.[3] The failure to form a functional Z-ring results in the cessation of cell division, leading to the formation of elongated, filamentous cells and ultimately, cell death.[1] This targeted action makes FtsZ an attractive target for novel antibacterial agents, as it is highly conserved across many bacterial species and absent in eukaryotes.[4]

G cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by this compound FtsZ_m FtsZ Monomers Polymers FtsZ Protofilaments FtsZ_m->Polymers Polymerization GTP GTP GTP->Polymers Z_ring Z-Ring Assembly (at mid-cell) Polymers->Z_ring Filamentation Filamentous Morphology & Cell Death Polymers->Filamentation Disruption Division Cell Division Z_ring->Division Viriditoxin This compound Block Viriditoxin->Block G cluster_workflow Experimental Workflow for Activity Assessment A Isolation of this compound (from fungal culture) B Primary Screening (e.g., Disk Diffusion Assay) A->B C Quantitative Potency Test (MIC via Broth Microdilution) B->C D Target Identification (Mechanism of Action Studies) C->D E FtsZ Polymerization Assay (Light Scattering / Sedimentation) D->E F GTPase Activity Assay D->F G Data Analysis & Conclusion E->G F->G G V This compound FtsZ Inhibition of FtsZ Polymerization V->FtsZ Z Disruption of Z-Ring Formation FtsZ->Z CD Blockade of Bacterial Cell Division Z->CD Death Bactericidal Effect CD->Death

References

(-)-Viriditoxin: A Targeted Approach to Disrupting Mitochondrial Metabolism in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leukemia, a group of cancers affecting the blood and bone marrow, presents a significant therapeutic challenge, often characterized by the development of resistance to conventional chemotherapies. A promising strategy to overcome this lies in targeting the unique metabolic dependencies of leukemic cells. Recent research has identified (-)-Viriditoxin (VDT), a mycotoxin derived from the fungus Cladosporium cladosporioides, as a potent and selective agent against leukemia and lymphoma cells. This technical guide provides a comprehensive overview of the mechanism of action of VDT, focusing on its targeted disruption of mitochondrial metabolism, leading to apoptosis. This document summarizes key quantitative data, details experimental protocols for assessing VDT's effects, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Respiration

This compound exerts its cytotoxic effects by directly targeting the mitochondria, the powerhouse of the cell. This leads to a cascade of events culminating in apoptotic cell death, showing marked selectivity for leukemia and lymphoma cells while largely sparing healthy hematopoietic stem and progenitor cells.

The primary mechanism involves the inhibition of mitochondrial respiration, leading to a breakdown of the mitochondrial membrane potential (ΔΨm).[1] This disruption of the electron transport chain results in the generation of reactive oxygen species (ROS) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[1] Furthermore, VDT has been observed to induce the processing of the dynamin-like GTPase OPA1, which is involved in mitochondrial fusion, leading to mitochondrial fission.[1]

This targeted attack on oxidative phosphorylation (OXPHOS) represents a promising therapeutic avenue, as many leukemia cells are highly dependent on this metabolic pathway for survival and proliferation.[1]

Quantitative Efficacy of this compound

The cytotoxic potential of this compound has been evaluated across a range of leukemia, lymphoma, and solid tumor cell lines. The data consistently demonstrates a significantly higher potency in hematological malignancies.

Cell LineCancer TypeIC50 (24h, µM)IC50 (72h, µM)
Leukemia/Lymphoma
RamosHuman B cell lymphoma0.060.04
JurkatHuman T cell acute lymphoblastic leukemia0.880.27
HL60Acute myeloid leukemia (AML)0.410.15
HPBALLT cell acute lymphoblastic leukemia (T-ALL)0.340.14
K562Chronic myeloid leukemia (CML)0.550.21
KOPTK1T-ALL0.390.18
MOLT4T-ALL0.470.23
SUPB15B cell acute lymphoblastic leukemia (B-ALL)0.280.12
Solid Tumors
143BOsteosarcoma>105.8
HCT116Colorectal carcinoma>107.2
HeLaCervix carcinoma>106.5
HT29Colon carcinoma>108.1
MCF7Breast carcinoma>109.3
RT112Urinary bladder carcinoma>104.9
SH-SY5YNeuroblastoma>106.1
Non-Transformed Cells
HSPCHuman hematopoietic stem/progenitor cellsn.d.0.85

Table 1: Comparative IC50 values of this compound in various cell lines. Data synthesized from Stuhldreier et al., 2022.[2] "n.d." indicates not determined.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by this compound in leukemia cells.

VDT_Pathway cluster_extracellular Extracellular cluster_cell Leukemia Cell cluster_mito Mitochondrion cluster_cyto Cytosol VDT This compound Mito_Resp Mitochondrial Respiration (OXPHOS) VDT->Mito_Resp inhibits MMP ΔΨm (Mitochondrial Membrane Potential) Mito_Resp->MMP maintains Mito_Resp->MMP disrupts ROS Reactive Oxygen Species (ROS) Mito_Resp->ROS generates OPA1 OPA1 Processing Mito_Resp->OPA1 CytoC_Mito Cytochrome c CytoC_Cyto Cytochrome c (released) MMP->CytoC_Cyto release Mito_Fission Mitochondrial Fission OPA1->Mito_Fission leads to Apoptosome Apoptosome Formation CytoC_Cyto->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: VDT-induced mitochondrial apoptosis pathway in leukemia.

Experimental Workflow for Assessing VDT Efficacy

This diagram outlines the typical experimental pipeline for evaluating the anti-leukemic properties of this compound.

VDT_Workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism of Action Studies start Leukemia Cell Lines treat Treat with varying concentrations of VDT start->treat viability Cell Viability Assay (e.g., AlamarBlue, MTT) treat->viability ic50 Determine IC50 Values viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Proceed with effective concentrations mechanism_conclusion Elucidate Mitochondrial-Mediated Apoptotic Pathway apoptosis_assay->mechanism_conclusion mito_resp_assay Mitochondrial Respiration (Seahorse XF Analyzer) mito_resp_assay->mechanism_conclusion mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) mmp_assay->mechanism_conclusion cyto_c_assay Cytochrome c Release (Western Blot) cyto_c_assay->mechanism_conclusion ros_assay ROS Detection (e.g., DCFDA) ros_assay->mechanism_conclusion

Caption: Experimental workflow for VDT evaluation.

Detailed Experimental Protocols

Cell Viability Assay (AlamarBlue®)

This protocol is used to determine the cytotoxicity of this compound against leukemia cell lines.

Materials:

  • Leukemia cell lines

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution

  • AlamarBlue® HS Cell Viability Reagent

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the VDT dilutions or vehicle control (e.g., DMSO) to the appropriate wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of AlamarBlue® reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis and necrosis induced by VDT.

Materials:

  • Leukemia cells treated with VDT

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat 1-5 x 10^5 cells with the desired concentrations of VDT for the specified time. Include untreated and positive controls.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess the impact of VDT on mitochondrial function.

Materials:

  • Leukemia cells

  • Seahorse XF96 cell culture microplate

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • This compound

  • Seahorse XFe96 Analyzer

Procedure:

  • Seed cells in a Seahorse XF96 plate at an optimized density and allow them to adhere.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium.

  • Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

  • Load the sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds and VDT (or vehicle) for injection. Typical final concentrations are 1-2 µM Oligomycin, 0.5-2 µM FCCP (requires optimization for cell type), and 0.5 µM Rotenone/Antimycin A.

  • Calibrate the sensor cartridge in the Seahorse XFe96 Analyzer.

  • Load the cell plate into the analyzer and initiate the assay protocol.

  • The instrument will measure the basal OCR, followed by sequential injections of VDT, Oligomycin, FCCP, and Rotenone/Antimycin A, with OCR measurements after each injection.

  • Analyze the data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Cytochrome c Release Assay (Western Blot)

This protocol detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of intrinsic apoptosis.

Materials:

  • Leukemia cells treated with VDT

  • Cytosolic extraction buffer (e.g., digitonin-based)

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Cytochrome c, anti-GAPDH (or other cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with VDT for the desired time.

  • Harvest and wash the cells.

  • Perform cytosolic fractionation using a digitonin-based lysis buffer to separate the cytosolic fraction from the mitochondrial and nuclear fractions.

  • Determine the protein concentration of the cytosolic extracts.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Cytochrome c antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probe the membrane with an anti-GAPDH antibody to confirm equal loading of the cytosolic fraction.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for leukemia and lymphoma by selectively targeting mitochondrial metabolism. Its ability to induce apoptosis in cancer cells at concentrations that are substantially less toxic to healthy hematopoietic cells suggests a favorable therapeutic window. The detailed mechanisms and protocols outlined in this guide provide a framework for further investigation and development of VDT and other mitochondria-targeting compounds in the fight against hematological malignancies. The disruption of oxidative phosphorylation remains a key vulnerability in many cancers, and agents like this compound offer a promising avenue for exploiting this metabolic dependency.

References

The 6,6'-Binaphthopyranone Core of (-)-Viriditoxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Viriditoxin, a fungal secondary metabolite, presents a fascinating and complex 6,6'-binaphthopyranone core structure. This unique scaffold is responsible for its significant biological activities, including potent antibacterial and promising anticancer properties. This technical guide provides an in-depth exploration of this core structure, consolidating key data and experimental methodologies to support further research and development in this area.

Chemical and Physical Properties

The 6,6'-binaphthopyranone core imparts distinct chemical and physical characteristics to this compound. A summary of its key properties is presented below.

PropertyValueReference
Molecular Formula C₃₄H₃₀O₁₄[1]
Molecular Weight 662.6 g/mol [1]
Appearance Orange solid[2]
Optical Rotation [α]D²² -118° (c 0.772, CHCl₃)[3]

Spectroscopic Data

The structural elucidation of the 6,6'-binaphthopyranone core has been confirmed through various spectroscopic techniques. The following tables summarize the characteristic ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.21t, J = 7.1 Hz3H
1.30d, J = 6.1 Hz6H
2.76s2H
3.70q, J = 7.1 Hz2H
3.89s3H
4.40–4.55m1H
5.18s2H
6.47dd, J = 2.1, 10.4 Hz2H

Table data sourced from[2]

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm
12.1
15.3
18.2
22.2
35.9
52.2
64.4
71.6
93.2
100.8
118.9
141.5
156.5
159.2
168.9

Table data sourced from[2]

Biological Activity

The 6,6'-binaphthopyranone core is the pharmacophore responsible for the biological activities of this compound. Its primary mechanisms of action are the inhibition of bacterial cell division protein FtsZ and the induction of apoptosis in cancer cells through mitochondrial targeting.

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria by inhibiting the polymerization of FtsZ, a crucial protein in bacterial cell division.

Organism/TargetIC₅₀Reference
FtsZ Polymerization8.2 µg/mL
FtsZ GTPase Activity7.0 µg/mL
Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent, demonstrating significant cytotoxicity against various leukemia and lymphoma cell lines.[4][5]

Cell LineCancer TypeIC₅₀ (24h)IC₅₀ (72h)Reference
RamosHuman B cell lymphoma0.04 µM[4]
JurkatHuman T cell acute lymphoblastic leukemia0.27 µM[4]
143BOsteosarcoma>10 µM[4]
HCT116Colorectal carcinoma>10 µM[4]
HeLaCervix carcinoma>10 µM[4]
HT29Colon carcinoma>10 µM[4]
MCF7Breast carcinoma>10 µM[4]
RT112Urinary bladder carcinoma>10 µM[4]
SH-SY5YNeuroblastoma>10 µM[4]
CD34+ HSPCHuman hematopoietic stem and progenitor cells0.85 µM[4]
PBMCHuman peripheral blood mononuclear cells>30 µM[4]

Signaling and Biosynthetic Pathways

The biological effects and natural production of the 6,6'-binaphthopyranone core involve intricate molecular pathways.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells by directly targeting the mitochondria, leading to a cascade of events culminating in cell death.[4][6]

Mitochondrial_Apoptosis_Pathway Viriditoxin This compound Mitochondria Mitochondria Viriditoxin->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced mitochondrial apoptosis pathway.

Biosynthetic Pathway of the 6,6'-Binaphthopyranone Core

The biosynthesis of this compound in fungi involves a dedicated gene cluster that orchestrates the assembly of the complex 6,6'-binaphthopyranone core from simpler precursors.[7][8]

Viriditoxin_Biosynthesis Polyketide_Synthase Polyketide Synthase (PKS) Monomeric_Precursor Monomeric Naphthopyranone Precursor Polyketide_Synthase->Monomeric_Precursor Oxidative_Dimerization Oxidative Dimerization Monomeric_Precursor->Oxidative_Dimerization Binaphthopyranone_Core 6,6'-Binaphthopyranone Core Oxidative_Dimerization->Binaphthopyranone_Core Tailoring_Enzymes Tailoring Enzymes Binaphthopyranone_Core->Tailoring_Enzymes Viriditoxin This compound Tailoring_Enzymes->Viriditoxin

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of this compound and its analogues. The following sections provide key protocols extracted and adapted from published literature.

Second-Generation Synthesis of this compound

This streamlined synthesis provides an efficient and scalable route to this compound.[9]

Experimental Workflow

Synthesis_Workflow Start Starting Materials Pyranone Unsaturated Pyranone Synthesis Start->Pyranone Monomer Naphthopyranone Monomer Assembly Pyranone->Monomer Coupling Biaryl Coupling Monomer->Coupling Final Final Modifications Coupling->Final Viriditoxin This compound Final->Viriditoxin

Caption: Workflow for the second-generation synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of the Unsaturated Pyranone: The synthesis commences with the efficient preparation of the requisite unsaturated pyranone monomer.

  • Assembly of the Naphthopyranone Monomer: The unsaturated pyranone is then utilized in the scalable assembly of the naphthopyranone monomer.

  • Diastereoselective Biaryl Coupling: A key step involves the highly diastereoselective biaryl-coupling reaction to form the 6,6'-binaphthopyranone core.

  • Final Modifications: The synthesis is completed with final chemical modifications to yield this compound.

Note: For detailed reagent and reaction conditions, please refer to the primary literature.[9]

FtsZ Polymerization Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on the polymerization of the bacterial FtsZ protein.[3]

Protocol:

  • Reagent Preparation: Prepare solutions of purified FtsZ protein, GTP, and various concentrations of this compound in a suitable buffer (e.g., MES buffer).

  • Assay Setup: In a 96-well plate, combine the FtsZ protein and this compound solutions.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.

  • Measurement: Monitor the increase in light scattering or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial rate of polymerization for each concentration of this compound and determine the IC₅₀ value.

Mitochondrial Membrane Potential Assay

This assay assesses the effect of this compound on the mitochondrial membrane potential in cancer cells, a key indicator of mitochondrial-mediated apoptosis.[4]

Protocol:

  • Cell Culture: Culture the desired cancer cell line to the appropriate confluency.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period.

  • Staining: Stain the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).

  • Analysis: Analyze the fluorescence of the cells using flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of mitochondrial membrane potential.

  • Quantification: Quantify the percentage of cells with depolarized mitochondria at each concentration of this compound.

References

(-)-Viriditoxin Atropisomerism: A Deep Dive into its Structure, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a fungal secondary metabolite, presents a compelling case study in the field of stereochemistry and its profound impact on biological activity. As a member of the atropisomeric class of molecules, this compound exists as two distinct, non-interconvertible rotational isomers, designated as (M)- and (P)-viriditoxin, due to hindered rotation around a biaryl bond. The naturally predominant (M)-atropisomer has demonstrated significant potential as both an anticancer and antibacterial agent. This technical guide provides a comprehensive overview of the atropisomerism of this compound, its biological significance, and the experimental methodologies used to investigate its properties. We delve into its molecular mechanisms of action, including the induction of mitochondrial-mediated apoptosis in cancer cells and the inhibition of the bacterial cell division protein FtsZ. Detailed experimental protocols, quantitative biological activity data, and diagrammatic representations of key pathways are presented to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to this compound and Atropisomerism

This compound is a mycotoxin produced by various fungal species, including Paecilomyces variotii, Cladosporium cladosporioides, and Aspergillus viridinutans.[1][2] Its molecular structure features a dimeric naphtho-α-pyrone scaffold with a chiral axis, giving rise to atropisomerism. Atropisomers are stereoisomers that result from restricted rotation about a single bond, leading to stable, separable enantiomers or diastereomers.[3] In the case of this compound, the two atropisomers are designated as (M)-viriditoxin and (P)-viriditoxin.[4] The (M)-stereoisomer is the major natural product.[5] The unique three-dimensional arrangement of atoms in each atropisomer can lead to differential interactions with biological targets, resulting in distinct pharmacological profiles.[3] This phenomenon underscores the critical importance of stereochemistry in drug design and development.

Biological Significance and Mechanism of Action

This compound exhibits a range of biological activities, with its anticancer and antibacterial properties being the most extensively studied.

Anticancer Activity: Induction of Mitochondrial Apoptosis

This compound has shown significant cytotoxic potential against various cancer cell lines, particularly those of leukemia and lymphoma.[1] Its primary mechanism of anticancer action involves the direct activation of the mitochondrial apoptosis pathway.[1][2] This process is characterized by a cascade of molecular events:

  • Inhibition of Mitochondrial Respiration: Viriditoxin targets and impairs mitochondrial oxidative phosphorylation (OXPHOS), leading to a breakdown in cellular energy production.[1][2]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The inhibition of OXPHOS results in the dissipation of the mitochondrial membrane potential.[1]

  • Release of Cytochrome c: The loss of ΔΨm triggers the release of cytochrome c from the mitochondria into the cytosol.[1]

  • Caspase Activation: In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, leading to the execution of the apoptotic program.[1][5][6]

  • Modulation of Bcl-2 Family Proteins: The apoptotic cascade is further regulated by the Bcl-2 family of proteins. Viriditoxin treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[2][5][6] This shift in the Bax/Bcl-2 ratio further promotes apoptosis.

Notably, viriditoxin can induce apoptosis even in cancer cells that overexpress anti-apoptotic Bcl-2 proteins, suggesting its potential to overcome certain mechanisms of drug resistance.[1]

Antibacterial Activity: Inhibition of FtsZ

This compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[7] Its antibacterial mechanism of action is attributed to the inhibition of the bacterial cell division protein FtsZ.[7] FtsZ is a structural homolog of eukaryotic tubulin and plays a crucial role in the formation of the Z-ring, a structure essential for bacterial cytokinesis. By inhibiting FtsZ polymerization, viriditoxin disrupts bacterial cell division, leading to cell death.[7]

Quantitative Biological Activity Data

The biological potency of this compound has been quantified in various studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values against different cancer cell lines and the minimum inhibitory concentration (MIC) values against various bacterial strains. It is important to note that most studies do not specify the atropisomeric purity of the tested viriditoxin; it is generally presumed to be the naturally predominant (M)-atropisomer.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
LNCaPProstate Cancer0.6348[8]
DU145Prostate Cancer5.3648[8]
PC3Prostate Cancer7.648[8]
JurkatT-cell LeukemiaNot specified24 and 72[1]
RamosB-cell LymphomaNot specified24 and 72[1]
A549Lung CancerNot specified24[9]
SK-OV-3Ovarian CancerNot specified24[10]

Table 2: Antibacterial Activity of this compound (MIC Values)

Bacterial StrainGram StainMIC (µg/mL)Reference
Streptococcus iniaeGram-positiveNot specified[7]
Streptococcus parauberisGram-positiveNot specified[7]
Gram-positive pathogens (unspecified)Gram-positiveNot specified[7]

Note: Specific MIC values were not provided in the abstract of the cited reference.

A comprehensive comparison of the biological activities of the individual (M)- and (P)-atropisomers is crucial for a complete understanding of the structure-activity relationship. However, such data is currently limited in the public domain. The differential activity of atropisomers of other natural products, such as gossypol (B191359) where the (M)-(-) enantiomer is significantly more potent than the (P)-(+) enantiomer, highlights the importance of such investigations for viriditoxin.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

This protocol is adapted from general methods for the isolation of fungal secondary metabolites.

  • Fungal Culture: Culture the desired fungal strain (e.g., Paecilomyces variotii) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on a solid agar (B569324) medium (e.g., Czapek Yeast Extract Agar) for a specified period to allow for the production of secondary metabolites.[11]

  • Extraction:

    • For liquid cultures, separate the mycelia from the culture broth by filtration.

    • For solid cultures, chop the agar into small pieces.

    • Extract the fungal biomass and/or culture filtrate with an organic solvent such as methanol (B129727) or ethyl acetate.[11] Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to flash column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components based on polarity.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the desired compound.

    • Further purify the viriditoxin-containing fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Chiral HPLC Separation of (M)- and (P)-Viriditoxin Atropisomers
  • Column Selection: Screen various chiral stationary phases (CSPs) to identify one that provides resolution of the viriditoxin atropisomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating atropisomers.[12]

  • Mobile Phase Optimization:

    • Start with a common mobile phase for normal-phase chiral HPLC, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.[4]

    • Systematically vary the ratio of the solvents to optimize the separation, aiming for baseline resolution of the two atropisomers.

    • For basic or acidic compounds, the addition of a small amount of an additive like diethylamine (B46881) or trifluoroacetic acid, respectively, may improve peak shape and resolution.

  • Temperature Control: Atropisomers can interconvert at elevated temperatures. Therefore, it is crucial to perform the separation at a controlled, often sub-ambient, temperature to prevent on-column racemization.[12]

  • Detection: Use a UV detector set at a wavelength where viriditoxin exhibits strong absorbance.

Determination of Anticancer Activity (IC50) using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and its individual atropisomers, if available) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance of the formazan solution using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

FtsZ Polymerization Assay

This protocol is based on light scattering assays used to monitor protein polymerization.

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., MES buffer with MgCl2 and KCl). Add purified FtsZ protein to the buffer.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to the reaction mixture.

  • Light Scattering Measurement: Monitor the polymerization of FtsZ in real-time by measuring the increase in light scattering at a 90° angle in a fluorometer.

  • Inhibition Assay: To test the inhibitory effect of viriditoxin, pre-incubate the FtsZ protein with various concentrations of the compound before initiating polymerization with GTP. A decrease in the rate and extent of light scattering indicates inhibition of FtsZ polymerization.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Mitochondrial Apoptosis

viriditoxin_apoptosis_pathway Viriditoxin This compound Mitochondrion Mitochondrion Viriditoxin->Mitochondrion targets Bcl2 Bcl-2 (anti-apoptotic) Viriditoxin->Bcl2 inhibits Bax Bax (pro-apoptotic) Viriditoxin->Bax activates OXPHOS Inhibition of Oxidative Phosphorylation Mitochondrion->OXPHOS DeltaPsi Loss of Mitochondrial Membrane Potential (ΔΨm) OXPHOS->DeltaPsi CytC Cytochrome c Release DeltaPsi->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Bcl2->CytC inhibits Bax->CytC promotes Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis viriditoxin_workflow Start Start: this compound Sample ChiralSep Chiral HPLC Separation Start->ChiralSep M_Atropisomer (M)-Viriditoxin ChiralSep->M_Atropisomer P_Atropisomer (P)-Viriditoxin ChiralSep->P_Atropisomer Anticancer Anticancer Activity Assays M_Atropisomer->Anticancer Antibacterial Antibacterial Activity Assays M_Atropisomer->Antibacterial P_Atropisomer->Anticancer P_Atropisomer->Antibacterial IC50 IC50 Determination (e.g., MTT Assay) Anticancer->IC50 ApoptosisAssay Apoptosis Pathway Analysis (e.g., Western Blot for Caspases, Bcl-2) Anticancer->ApoptosisAssay MIC MIC Determination (e.g., Broth Microdilution) Antibacterial->MIC FtsZAssay FtsZ Polymerization Assay Antibacterial->FtsZAssay DataAnalysis Data Analysis and Structure-Activity Relationship IC50->DataAnalysis ApoptosisAssay->DataAnalysis MIC->DataAnalysis FtsZAssay->DataAnalysis

References

Unveiling the Blueprint: A Technical Guide to the Fungal Gene Cluster for (-)-Viriditoxin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Viriditoxin, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its potent antibacterial properties. This technical guide provides an in-depth exploration of the genetic machinery responsible for its biosynthesis. Through a combination of genomic analysis, targeted gene disruption, and metabolic profiling, the viriditoxin (vdt) gene cluster has been identified and characterized, primarily in the fungi Paecilomyces variotii and Aspergillus viridinutans. This document summarizes the key findings, presents quantitative data in a structured format, details the experimental protocols used in this discovery, and provides visual representations of the biosynthetic pathway and experimental workflows.

The Viriditoxin (vdt) Gene Cluster

The biosynthesis of this compound is orchestrated by a cluster of eight co-regulated genes in P. variotii.[1][2][3][4][5] This cluster, designated vdt, encodes a suite of enzymes and a regulatory protein that work in concert to assemble the complex viriditoxin molecule. A homologous cluster is also found in A. viridinutans.[1][2][3][4]

Core Components of the vdt Gene Cluster

The vdt gene cluster in P. variotii is composed of the following genes, each with a specific role in the biosynthetic pathway:

GenePredicted FunctionRole in Viriditoxin Biosynthesis
vdtAPolyketide Synthase (PKS)Responsible for the initial synthesis of the polyketide backbone from which viriditoxin is derived.[1][3]
vdtBLaccaseCatalyzes the oxidative dimerization of two semi-viriditoxin monomers to form the final viriditoxin molecule.[2][6]
vdtCO-methyltransferaseInvolved in the tailoring of the polyketide precursor to the monomer semi-viriditoxin through methylation.[1][3][7]
vdtDCatalytically inactive hydrolasePlays a crucial role in controlling the stereoselective biosynthesis of (M)-viriditoxin, likely acting as a dirigent protein.[1][2][7]
vdtEBaeyer-Villiger monooxygenaseCatalyzes the conversion of a ketone to an ester in the polyketide intermediate.[1][2][8]
vdtFShort-chain dehydrogenase/reductaseInvolved in the tailoring of the polyketide precursor to the monomer semi-viriditoxin.[1][3][7]
vdtGTransporterPotentially involved in the transport of viriditoxin or its intermediates, though not essential for production.[1]
vdtRTranscription factor (C6 zinc cluster)Regulates the expression of the other genes within the vdt cluster.[1][2][5]

Note: While a second putative PKS-encoding gene, vdtX, is present in the P. variotii cluster, it has been shown to be not essential for viriditoxin production.[1][5]

Quantitative Data Summary

The regulation of the vdt gene cluster by the transcription factor VdtR has been quantitatively assessed using qPCR. The following table summarizes the relative transcript levels of the vdt genes in a vdtR deletion mutant compared to the wild-type strain of P. variotii.

GeneFold Change in ΔvdtR vs. Wild Type
vdtAReduced
vdtBReduced
vdtCReduced
vdtDReduced
vdtEReduced
vdtFReduced
vdtGReduced

This data, derived from qPCR experiments, demonstrates the positive regulatory role of VdtR on the entire vdt gene cluster.[1][2][6]

Experimental Protocols

The elucidation of the vdt gene cluster and the functions of its constituent genes relied on a series of key experimental procedures.

Generation of Gene Knockout Strains

Targeted gene disruption was a pivotal technique used to determine the function of each gene in the vdt cluster.

  • Method: Homologous recombination was employed to replace the open reading frame of each target gene with a hygromycin resistance cassette.

  • Protocol:

    • Construct a gene replacement cassette containing the hygromycin resistance gene flanked by sequences homologous to the regions upstream and downstream of the target gene.

    • Transform protoplasts of P. variotii with the replacement cassette.

    • Select for transformants on media containing hygromycin.

    • Screen putative knockout mutants by PCR to confirm the correct integration of the resistance cassette and the absence of the target gene.

Gene Expression Analysis via qPCR

Quantitative real-time PCR (qPCR) was used to measure the transcript levels of the vdt genes.

  • Method: Total RNA was extracted from fungal cultures, reverse transcribed to cDNA, and then used as a template for qPCR with gene-specific primers.

  • Protocol:

    • Grow wild-type and mutant strains of P. variotii in liquid culture for a specified period.

    • Harvest mycelia and extract total RNA using a suitable kit or protocol.

    • Treat RNA samples with DNase to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA using a reverse transcriptase and random primers.

    • Perform qPCR using a SYBR Green-based detection method with primers specific for each vdt gene and a reference housekeeping gene for normalization.

    • Calculate the relative expression levels using the ΔΔCt method.

Metabolic Profile Analysis

Liquid chromatography-diode array detection-mass spectrometry (LC-DAD-MS) was utilized to analyze the metabolic profiles of wild-type and gene knockout strains.

  • Method: Organic extracts of fungal cultures were separated by liquid chromatography, and the eluting compounds were detected by their UV-Vis absorbance and mass-to-charge ratio.

  • Protocol:

    • Grow fungal strains in a suitable production medium.

    • Extract the culture filtrate and/or mycelia with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract and resuspend it in a suitable solvent for injection.

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Elute the compounds using a gradient of water and acetonitrile (B52724) (or methanol), both typically containing a small amount of formic acid.

    • Monitor the eluate using a diode array detector and a mass spectrometer operating in both positive and negative ion modes.

    • Compare the metabolic profiles of the mutant strains to the wild-type to identify accumulated intermediates and the absence of downstream products.

Visualizing the Pathway and Processes

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

G Proposed Biosynthetic Pathway of this compound PKS Polyketide Precursor Tailored_Monomer Semi-viriditoxin (Monomer) PKS->Tailored_Monomer Viriditoxin This compound (Dimer) Tailored_Monomer->Viriditoxin

Caption: The enzymatic cascade leading to this compound formation.

Experimental Workflow for Gene Cluster Characterization

This diagram outlines the logical flow of the experimental approach used to identify and characterize the vdt gene cluster.

G Experimental Workflow for vdt Gene Cluster Characterization Bioinformatics Comparative Genomics (P. variotii & A. viridinutans) Gene_Disruption Targeted Gene Knockouts (Homologous Recombination) Bioinformatics->Gene_Disruption Identify Candidate Cluster Metabolite_Analysis Metabolic Profiling (LC-DAD-MS) Gene_Disruption->Metabolite_Analysis Generate Mutant Strains Gene_Function Elucidation of Gene Function Metabolite_Analysis->Gene_Function Analyze Metabolic Changes Pathway_Proposal Proposed Biosynthetic Pathway Gene_Function->Pathway_Proposal Assign Roles to Genes G Regulatory Control of the vdt Gene Cluster VdtR VdtR (Transcription Factor) vdt_cluster vdtA, vdtB, vdtC, vdtD, vdtE, vdtF, vdtG VdtR->vdt_cluster Positive Regulation Viriditoxin_Production Viriditoxin Biosynthesis vdt_cluster->Viriditoxin_Production

References

Methodological & Application

Total Synthesis of (-)-Viriditoxin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin is a fungal secondary metabolite that has garnered significant interest due to its potent inhibitory activity against the bacterial cell division protein FtsZ, a promising target for novel antibiotics. This document provides a detailed overview and protocol for the total synthesis of this compound, primarily focusing on the more efficient and scalable second-generation synthesis. The key transformations, including a stereoselective vanadium-catalyzed oxidative coupling to form the challenging biaryl bond, are described in detail. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a dimeric naphthopyranone natural product isolated from Aspergillus viridinutans. Its unique 6,6'-binaphthopyran-2-one core and potent antibacterial activity make it an important target for total synthesis. The development of a robust synthetic route is crucial for enabling detailed structure-activity relationship (SAR) studies and further exploration of its therapeutic potential. The first total synthesis confirmed the absolute configuration of the natural product. A subsequent second-generation synthesis improved upon the initial route in terms of efficiency, scalability, and stereoselectivity.[1]

Overall Synthetic Strategy

The retrosynthetic analysis of this compound hinges on a late-stage atroposelective oxidative coupling of two naphthopyranone monomers. The synthesis of the monomer itself involves the construction of the tricyclic core, which has been achieved through a Michael-Dieckmann condensation sequence. The second-generation synthesis introduced a ring-closing metathesis (RCM) reaction to efficiently prepare a key pyranone intermediate.

Logical Relationship of Synthetic Strategy

G Viriditoxin This compound Dimerization Vanadium-Catalyzed Oxidative Coupling Viriditoxin->Dimerization Monomer Naphthopyranone Monomer Dimerization->Monomer Condensation Michael-Dieckmann Condensation Monomer->Condensation Pyranone Pyranone Intermediate Condensation->Pyranone Orsellinate Orsellinate Derivative Condensation->Orsellinate RCM Ring-Closing Metathesis (Gen 2) Pyranone->RCM Precursor Acyclic Precursor RCM->Precursor

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols (Second-Generation Synthesis)

The second-generation synthesis of this compound is a streamlined and highly diastereoselective process.[2]

Synthesis of the Pyranone Substrate via Ring-Closing Metathesis

A key improvement in the second-generation synthesis is the efficient preparation of the pyranone intermediate using a ring-closing metathesis (RCM) reaction, which avoids the use of toxic reagents like allyltributyltin.[2] The reaction proceeds smoothly using a second-generation Grubbs catalyst to yield the desired pyranone in high yield.[2]

Naphthopyranone Assembly via Michael-Dieckmann/Oxidation

The tricyclic naphthopyranone core is assembled using a two-step Michael-Dieckmann condensation followed by an oxidation sequence. This approach has proven to be more efficient than a one-pot Staunton-Weinreb condensation.[2]

Vanadium-Catalyzed Atroposelective Phenolic Coupling

The crucial C-C biaryl bond is formed through a vanadium-catalyzed oxidative coupling of the naphthopyranone monomer. The use of a chiral vanadium catalyst allows for high diastereoselectivity in this key step.[3]

Final Steps: Deprotection and Functional Group Manipulations

The synthesis is completed through a series of final steps including methylation of hydroxyl groups and subsequent deprotection to yield this compound.[1][3] For example, the methylation of the 7 and 7' hydroxyl groups is achieved using dimethyl sulfate.[1][3] The final cleavage of ether protecting groups can be accomplished using reagents such as BCl3.[3]

Experimental Workflow

G cluster_0 Pyranone Synthesis cluster_1 Naphthopyranone Assembly cluster_2 Dimerization and Final Steps Acyclic_Precursor Acyclic_Precursor RCM RCM Acyclic_Precursor->RCM Grubbs II Cat. Pyranone Pyranone RCM->Pyranone Michael_Dieckmann Michael_Dieckmann Pyranone->Michael_Dieckmann Orsellinate Deriv. Oxidation Oxidation Michael_Dieckmann->Oxidation Naphthopyranone_Monomer Naphthopyranone_Monomer Oxidation->Naphthopyranone_Monomer Oxidative_Coupling Oxidative_Coupling Naphthopyranone_Monomer->Oxidative_Coupling Vanadium Cat. Dimer Dimer Oxidative_Coupling->Dimer Final_Steps Final_Steps Dimer->Final_Steps Methylation, Deprotection Viriditoxin Viriditoxin Final_Steps->Viriditoxin This compound

Caption: Overall workflow of the second-generation total synthesis.

Quantitative Data

The following tables summarize the yields and spectroscopic data for key intermediates and the final product in the synthesis of this compound.

CompoundStepReagents and ConditionsYield (%)
Pyranone 9b Ring-Closing MetathesisSecond-generation Grubbs catalyst89
Naphthopyranone 20b Michael-Dieckmann/Oxidation1. LDA, THF; 2. DDQ53
Biaryl Intermediate 30 Oxidative CouplingVanadium catalyst (31b), O285
This compound Final Steps1. Me2SO4, K2CO3; 2. TBAF; 3. Oxidation; 4. BCl342 (overall from intermediate 30)

Table 1: Selected yields for the second-generation synthesis of this compound.[2]

CompoundOptical Rotation [α]D1H NMR (CDCl3, δ)13C NMR (CDCl3, δ)HRMS (m/z)
Pyranone 9b -32.59 (c 0.316, CHCl3)7.66 (m, 4H), 7.41 (m, 6H), 6.81-6.93 (m, 1H), 6.02 (d, J=9.8 Hz, 1H), 4.63-4.75 (m, 1H), 3.91 (m, 1H), 3.81 (m, 1H), 2.29-2.39 (m, 2H), 2.03 (s, 1H), 1.90 (m, 1H), 1.06 (s, 9H)164.6, 145.4, 135.7, 133.7, 130.0, 128.0, 121.6, 75.3, 59.6, 37.8, 29.7, 27.1, 19.4[M+H]+ calcd for C23H29O3Si: 381.1881; found: 381.1878
This compound -125 (c 0.1, CHCl3)Spectra consistent with reported values.Spectra consistent with reported values.Data consistent with reported values.

Table 2: Spectroscopic data for key compounds.[2] The optical rotation of synthetic this compound was found to be -118, which was different from the initially reported value for the natural product, but later confirmed to be correct by comparison with a purified natural sample.[2]

Biological Activity and Applications

This compound is a potent inhibitor of the bacterial cell division protein FtsZ, which is a prokaryotic homolog of tubulin.[3] Inhibition of FtsZ disrupts the formation of the Z-ring, which is essential for bacterial cell division, leading to filamentation and cell death.[3] This mechanism of action makes FtsZ an attractive target for the development of new antibiotics, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The availability of a robust total synthesis of this compound will facilitate the generation of analogs for detailed SAR studies, with the aim of developing more potent and selective FtsZ inhibitors.

Signaling Pathway Context

G cluster_0 Bacterial Cell Division FtsZ FtsZ Monomers Z_ring Z-ring Formation FtsZ->Z_ring Septation Cell Septation Z_ring->Septation Viriditoxin This compound Viriditoxin->Z_ring Inhibits

Caption: Inhibition of FtsZ by this compound.

Conclusion

The second-generation total synthesis of this compound provides an efficient and scalable route to this biologically important natural product. The key features of this synthesis are the use of a ring-closing metathesis to construct the pyranone intermediate and a highly diastereoselective vanadium-catalyzed oxidative coupling to form the biaryl axis. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Application Notes and Protocols: A Scalable and Diastereoselective Synthesis of (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its potent biological activities, including the inhibition of the bacterial cell division protein FtsZ and induction of apoptosis in cancer cells by targeting mitochondrial metabolism.[1] The complex, stereochemically rich structure of this compound, particularly its axially chiral biaryl axis, presents a formidable synthetic challenge. This document provides detailed application notes and protocols for a scalable and highly diastereoselective total synthesis of this compound, based on a second-generation approach that emphasizes efficiency and safety.[2] Key strategies include a ring-closing metathesis for the construction of a key pyranone intermediate, a Michael-Dieckmann condensation to assemble the naphthopyranone core, and a vanadium-catalyzed oxidative coupling for the diastereoselective formation of the biaryl bond.[2][3][4]

Introduction

The rising threat of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. This compound has emerged as a promising lead compound, targeting the essential bacterial protein FtsZ, a homolog of eukaryotic tubulin.[2][5] Furthermore, its cytotoxic effects on leukemia and lymphoma cells highlight its potential as an anticancer agent.[1] Early synthetic routes to this compound were hampered by scalability issues and the use of toxic reagents. The synthetic strategy outlined herein overcomes these limitations, providing a more practical and efficient pathway to access significant quantities of this compound for further biological evaluation and drug development endeavors.[2]

Synthetic Strategy Overview

The convergent synthesis of this compound is divided into three key stages:

  • Synthesis of the Pyranone Substrate: A chiral pyranone is efficiently synthesized from L-aspartic acid. This modern approach utilizes a ring-closing metathesis (RCM) reaction, avoiding the use of hazardous reagents like allyltributyltin and large-scale ozonolysis that were employed in earlier generations of the synthesis.[2]

  • Assembly of the Naphthopyranone Monomer: The synthesized pyranone undergoes a Michael-Dieckmann condensation with a protected orsellinate ester to construct the tricyclic naphthopyranone core. This domino reaction sequence is a highly effective method for the rapid assembly of this key structural motif.[2][4]

  • Diastereoselective Biaryl Coupling and Final Elaboration: The crucial axially chiral biaryl bond is forged through a vanadium-catalyzed oxidative homocoupling of the naphthopyranone monomer. The use of a chiral vanadium catalyst allows for high diastereoselectivity in this key transformation.[2][3] Subsequent protecting group manipulations and functional group transformations furnish the final natural product, this compound.[3]

Data Presentation

Table 1: Yields and Diastereomeric Ratios for Key Synthetic Steps

StepReactionStarting MaterialProductYield (%)Diastereomeric Ratio (dr)
1Epoxide Opening and AcylationEpoxide 15b Diene 12b Not specifiedN/A
2Ring-Closing MetathesisDiene 12b Pyranone 9b 89N/A
3Michael-Dieckmann CondensationPyranone 9b and Orsellinate 8 Naphthopyranone IntermediateNot specifiedN/A
4Vanadium-Catalyzed Biaryl CouplingNaphthopyranone 29b Dimer 30 65 - 85>95:5

Data extracted from the second-generation synthesis of this compound.[2]

Experimental Protocols

Key Experiment 1: Synthesis of Pyranone Substrate via Ring-Closing Metathesis

This protocol describes the synthesis of the key unsaturated pyranone 9b from the diene precursor 12b .

Materials:

  • Diene 12b

  • Grubbs second-generation catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Argon gas

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • Dissolve diene 12b in anhydrous CH₂Cl₂ under an argon atmosphere in a flame-dried flask.

  • Add the Grubbs second-generation catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel using a hexanes-EtOAc solvent system to afford the pyranone 9b as a light-yellow oil.[2]

Key Experiment 2: Assembly of the Naphthopyranone Monomer via Michael-Dieckmann Condensation

This protocol details the condensation of pyranone 9b with the protected orsellinate ester 8 .

Materials:

  • Protected orsellinate ester 8

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (B44863)

  • Tetrahydrofuran (THF), anhydrous

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Pyranone 9b

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of diisopropylamine in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise to generate lithium diisopropylamide (LDA).

  • Add a solution of the protected orsellinate ester 8 in anhydrous THF to the LDA solution at -78 °C.

  • Add DMPU dropwise and stir the mixture for 20 minutes.

  • Add a solution of pyranone 9b in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for 15 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with EtOAc.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product is typically used in the next step without further purification after passing through a short plug of silica gel.[2]

Key Experiment 3: Diastereoselective Vanadium-Catalyzed Biaryl Coupling

This protocol outlines the crucial diastereoselective homocoupling of the naphthopyranone monomer 29b .

Materials:

  • Naphthopyranone 29b

  • Vanadium catalyst (e.g., derived from (S)-BINOL and L-valine)

  • Oxygen (O₂) gas

  • Solvent (e.g., CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the naphthopyranone monomer 29b in the chosen solvent in a flask equipped with a balloon of O₂.

  • Add the chiral vanadium catalyst to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the coupled biaryl product 30 .[2]

Visualizations

Synthetic Workflow for this compound

Scalable_Synthesis_of_Viriditoxin cluster_start Starting Materials cluster_pyranone Pyranone Synthesis cluster_naphthopyranone Naphthopyranone Assembly cluster_dimerization Dimerization & Final Steps L-Aspartic Acid L-Aspartic Acid Epoxide_Formation Epoxide Formation L-Aspartic Acid->Epoxide_Formation Orsellinic Acid Derivative Orsellinic Acid Derivative Michael_Dieckmann Michael-Dieckmann Condensation Orsellinic Acid Derivative->Michael_Dieckmann Epoxide_Opening Epoxide Opening Epoxide_Formation->Epoxide_Opening Acylation Acylation Epoxide_Opening->Acylation RCM Ring-Closing Metathesis Acylation->RCM Diene RCM->Michael_Dieckmann Pyranone Oxidation_Methylation Oxidation & Methylation Michael_Dieckmann->Oxidation_Methylation Biaryl_Coupling Vanadium-Catalyzed Biaryl Coupling Oxidation_Methylation->Biaryl_Coupling Naphthopyranone Monomer Final_Steps Protecting Group Manipulation Biaryl_Coupling->Final_Steps This compound This compound Final_Steps->this compound

Caption: Synthetic workflow for the scalable synthesis of this compound.

Biological Target and Action of this compound

Viriditoxin_Mechanism Viriditoxin This compound FtsZ FtsZ Protein Viriditoxin->FtsZ Inhibits Mitochondria Mitochondria Viriditoxin->Mitochondria Targets Cell_Division Cell Division FtsZ->Cell_Division Essential for Apoptosis Apoptosis Mitochondria->Apoptosis Regulates

Caption: Biological targets and mechanism of action of this compound.

References

Application Notes: Utilizing (-)-Viriditoxin in Bacterial Cell Division Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal-derived natural product that has garnered significant interest as a potent inhibitor of bacterial cell division. Its mechanism of action involves the direct targeting of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin.[1] FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is essential for the recruitment of other proteins involved in septum formation and cytokinesis. By inhibiting the GTPase activity of FtsZ, this compound disrupts the formation and function of the Z-ring, leading to filamentation of bacterial cells and eventual cell death.[1] This targeted mode of action makes this compound a valuable tool for studying the intricacies of bacterial cell division and a promising lead compound in the development of novel antibiotics, particularly against Gram-positive pathogens.[2]

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting FtsZ. The binding of this compound to FtsZ inhibits its intrinsic GTPase activity, which is essential for the dynamic polymerization and depolymerization of FtsZ filaments that form the Z-ring.[1] This disruption of FtsZ dynamics prevents the proper formation of the septum, the structure that divides the bacterial cell, ultimately leading to the inhibition of cell division. The specificity of this compound for bacterial FtsZ over eukaryotic tubulin contributes to its selective toxicity against bacteria.

Applications

  • Elucidation of Bacterial Cell Division Pathways: As a specific inhibitor of FtsZ, this compound can be employed to study the temporal and functional roles of FtsZ in the complex process of bacterial cytokinesis.

  • High-Throughput Screening for Novel Antibiotics: this compound can serve as a positive control in high-throughput screening campaigns aimed at identifying new small molecules that target FtsZ.

  • Validation of FtsZ as an Antibacterial Target: Studies using this compound can further validate FtsZ as a viable and "druggable" target for the development of new antibacterial agents.

  • Synergy Studies: The potential for synergistic effects between this compound and other classes of antibiotics can be explored to combat drug-resistant bacterial infections.

Data Presentation

The inhibitory activity of this compound against FtsZ GTPase activity has been quantified, and its antibacterial spectrum has been characterized against various pathogens. While a comprehensive table of Minimum Inhibitory Concentrations (MICs) against a wide range of bacteria is not consistently available in the public domain, the available data indicates potent activity against Gram-positive bacteria.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeOrganism/TargetValueReference
FtsZ GTPase Inhibition IC50In vitro8.0 ± 1.3 µg/mL[2]
FtsZ GTPase Inhibition IC50In vitro7.3 ± 1.3 µg/mL[2]
FtsZ GTPase Inhibition IC50In vitro9.2 ± 1.4 µg/mL[2]
Antibacterial ActivityGram-positive pathogensBroad-spectrum activity reported[2]

Note: The provided IC50 values were from three independent experiments.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the effect of this compound on bacterial cell division.

Protocol 1: FtsZ GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by FtsZ in the presence and absence of this compound.

Materials:

  • Purified FtsZ protein

  • GTP solution

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and the desired concentration of purified FtsZ protein.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add the FtsZ solution to the wells.

  • Initiate the reaction by adding a saturating concentration of GTP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of GTP hydrolysis and determine the IC50 value of this compound.

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

This method monitors the polymerization of FtsZ into protofilaments by measuring changes in light scattering.

Materials:

  • Purified FtsZ protein

  • GTP solution

  • This compound stock solution (in DMSO)

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • Fluorometer or spectrophotometer with a light scattering module

Procedure:

  • Add polymerization buffer to a cuvette.

  • Add the desired concentration of purified FtsZ protein to the cuvette.

  • Add this compound or DMSO to the cuvette and incubate for a short period.

  • Place the cuvette in the fluorometer and record a baseline reading.

  • Initiate polymerization by adding GTP to the cuvette.

  • Monitor the change in light scattering at a 90-degree angle over time.

  • Analyze the data to determine the effect of this compound on the rate and extent of FtsZ polymerization.

Protocol 3: Bacterial Cell Morphology Analysis (Microscopy)

This protocol allows for the visualization of changes in bacterial cell morphology, such as filamentation, upon treatment with this compound.

Materials:

  • Bacterial culture (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (in DMSO)

  • Microscope slides and coverslips

  • Fluorescence microscope (if using fluorescently labeled bacteria or stains)

  • Membrane stain (e.g., FM4-64) and DNA stain (e.g., DAPI)

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Treat the culture with varying concentrations of this compound or DMSO for a specified duration.

  • At different time points, take aliquots of the cultures.

  • If desired, stain the cells with membrane and DNA stains according to the manufacturer's instructions.

  • Place a small volume of the cell suspension on a microscope slide and cover with a coverslip.

  • Observe the cells under a phase-contrast or fluorescence microscope.

  • Capture images and analyze for changes in cell length, shape, and Z-ring formation (if using a fluorescently-labeled FtsZ strain).

Visualizations

Bacterial_Cell_Division_Pathway Bacterial Cell Division Pathway and Inhibition by this compound cluster_0 Cell Division Initiation cluster_1 Septum Formation FtsZ_monomers FtsZ monomers GTP GTP FtsZ_GTP FtsZ-GTP Complex GTP->FtsZ_GTP FtsZ_polymerization FtsZ Polymerization FtsZ_GTP->FtsZ_polymerization Z_ring_formation Z-ring Formation at Mid-cell FtsZ_polymerization->Z_ring_formation Divisome_assembly Divisome Protein Recruitment (FtsA, ZipA, etc.) Z_ring_formation->Divisome_assembly Septal_PG_synthesis Septal Peptidoglycan Synthesis Divisome_assembly->Septal_PG_synthesis Cell_constriction Cell Constriction Septal_PG_synthesis->Cell_constriction Daughter_cells Daughter Cell Separation Cell_constriction->Daughter_cells Viriditoxin This compound Viriditoxin->FtsZ_GTP Inhibits GTPase Activity

Caption: Inhibition of Bacterial Cell Division by this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Activity Start Start Prepare_Viriditoxin Prepare this compound Stock and Dilutions Start->Prepare_Viriditoxin In_vitro_assays In Vitro Assays Prepare_Viriditoxin->In_vitro_assays Cell_based_assays Cell-Based Assays Prepare_Viriditoxin->Cell_based_assays GTPase_assay FtsZ GTPase Assay In_vitro_assays->GTPase_assay Polymerization_assay FtsZ Polymerization Assay In_vitro_assays->Polymerization_assay Data_analysis Data Analysis and Interpretation GTPase_assay->Data_analysis Polymerization_assay->Data_analysis MIC_determination Minimum Inhibitory Concentration (MIC) Assay Cell_based_assays->MIC_determination Morphology_analysis Cell Morphology Analysis (Microscopy) Cell_based_assays->Morphology_analysis MIC_determination->Data_analysis Morphology_analysis->Data_analysis End End Data_analysis->End

Caption: Workflow for this compound Activity Assessment.

References

Application of (-)-Viriditoxin in Leukemia and Lymphoma Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin (VDT) is a mycotoxin that has demonstrated significant cytotoxic potential against various cancer cell lines. Of particular interest is its pronounced efficacy in leukemia and lymphoma cells compared to solid tumor cells.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the study of leukemia and lymphoma cell lines, summarizing its mechanism of action and providing methodologies for its investigation.

Mechanism of Action

In leukemia and lymphoma cell lines, this compound primarily induces apoptosis by directly targeting mitochondrial metabolism.[2][3][4] This is in contrast to its mechanism in some solid tumors, where it has been shown to stabilize microtubules, leading to G2/M cell cycle arrest and mitotic catastrophe.[5][6][7][8]

The key events in VDT-induced apoptosis in hematopoietic cancer cells include:

  • Inhibition of Mitochondrial Respiration: VDT impairs oxidative phosphorylation (OXPHOS).[2][3]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane is compromised.[2][3]

  • Release of Cytochrome c: Pro-apoptotic factors are released from the mitochondria into the cytoplasm.[2][3][7]

  • Generation of Reactive Oxygen Species (ROS): Increased ROS production contributes to cellular stress and damage.[2][3]

  • Caspase Activation: VDT treatment leads to the cleavage and activation of caspases, such as caspase-3, and subsequent cleavage of substrates like PARP.[2][4][7]

  • Induction of Apoptosis: These events culminate in programmed cell death.[2][3]

A notable feature of VDT is its ability to induce apoptosis even in cells overexpressing the anti-apoptotic protein Bcl-2, suggesting it can circumvent common mechanisms of drug resistance.[2][4]

Data Presentation

Table 1: Cytotoxicity of this compound in Leukemia and Lymphoma Cell Lines
Cell LineCell TypeIC50 (24h)IC50 (72h)Reference
Ramos Human B cell lymphoma~1 µM~0.5 µM[1]
Jurkat Human T cell acute lymphoblastic leukemia (T-ALL)~1.5 µM~0.27 µM[1]
HL-60 Human acute myeloid leukemia (AML)< 10 µMNot Determined[1]
HPB-ALL Human T cell acute lymphoblastic leukemia (T-ALL)< 10 µMNot Determined[1]
K562 Human chronic myeloid leukemia (CML)< 10 µMNot Determined[1]
KOPTK1 Human T cell acute lymphoblastic leukemia (T-ALL)< 10 µMNot Determined[1]
MOLT-4 Human T cell acute lymphoblastic leukemia (T-ALL)< 10 µMNot Determined[1]
SUP-B15 Human B cell acute lymphoblastic leukemia (B-ALL)< 10 µMNot Determined[1]

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/AlamarBlue)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Leukemia/lymphoma cell lines (e.g., Jurkat, Ramos)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue® reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.

    • For AlamarBlue® Assay: Add 20 µL of AlamarBlue® reagent to each well and incubate for 2-4 hours. Read the fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

Materials:

  • Leukemia/lymphoma cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 5 x 10^5 cells/well in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol detects changes in the expression of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Cytochrome c)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and add chemiluminescence substrate. Visualize the protein bands using an imaging system.

Visualizations

G cluster_VDT This compound cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm VDT This compound OXPHOS Inhibition of OXPHOS VDT->OXPHOS MMP Loss of ΔΨm VDT->MMP ROS ROS Generation VDT->ROS CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: VDT-induced mitochondrial apoptosis pathway in leukemia/lymphoma cells.

G cluster_workflow Experimental Workflow start Start: Leukemia/Lymphoma Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability Assay (MTT / AlamarBlue) treat->viability apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis western Western Blot (Caspase-3, PARP, etc.) treat->western data Data Analysis (IC50, Apoptosis Rate, Protein Expression) viability->data apoptosis->data western->data

Caption: Workflow for assessing this compound's effects on cancer cells.

References

Application Notes and Protocols: (-)-Viriditoxin as a Molecular Probe for FtsZ Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal secondary metabolite that has been identified as a potent inhibitor of the bacterial cell division protein FtsZ.[1][2] FtsZ, a homolog of eukaryotic tubulin, is an essential GTPase that forms a polymeric structure known as the Z-ring at the mid-cell, which is crucial for bacterial cytokinesis.[3][4][5] By disrupting the polymerization of FtsZ, this compound effectively blocks bacterial cell division, leading to cell filamentation and eventual cell death.[1][6] This specific mechanism of action makes this compound a valuable molecular probe for studying the dynamics of FtsZ polymerization, for validating FtsZ as an antibacterial target, and for screening new antibacterial agents.[3][4]

Mechanism of Action

This compound inhibits bacterial cell division by directly targeting FtsZ.[1] The primary mechanism involves the inhibition of GTP-dependent FtsZ polymerization.[1][7] This disruption of polymer formation consequently inhibits the GTPase activity of FtsZ, which is coupled to polymerization dynamics.[1][8] Some studies also suggest that viriditoxin may affect the transmembrane potential, which could indirectly impact the localization and function of membrane-associated proteins like FtsZ.[9][10] The inhibition of FtsZ assembly prevents the formation of the Z-ring, a critical step in recruiting other proteins of the divisome to initiate cell constriction.[5][11]

Applications

  • Studying FtsZ Polymerization Dynamics: this compound can be used as a control compound to study the kinetics and thermodynamics of FtsZ assembly and disassembly.

  • High-Throughput Screening (HTS) for FtsZ Inhibitors: Its well-defined activity makes it a suitable positive control in screening campaigns for novel antibacterial compounds targeting FtsZ.[1]

  • Validating FtsZ as an Antibacterial Target: The potent antibacterial effect of this compound against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), underscores the therapeutic potential of FtsZ inhibition.[1]

  • Microscopy and Cell Morphology Studies: By inducing a clear filamentous phenotype in bacteria, this compound can be used in morphological screening assays and to study the downstream effects of cell division arrest.[1][6]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against FtsZ.

ParameterOrganism/EnzymeValue (IC50)Reference
FtsZ Polymerization InhibitionIn vitro (Source unspecified)8.2 µg/mL[1]
GTPase Activity InhibitionIn vitro (Source unspecified)7.0 µg/mL[1]

Experimental Protocols

In Vitro FtsZ Polymerization Assay (Light Scattering)

This protocol is adapted from general FtsZ polymerization assays and is suitable for measuring the inhibitory effect of this compound.[12][13][14] Light scattering is a widely used method to monitor the formation of FtsZ polymers in real-time.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)

  • GTP solution (10 mM)

  • GDP solution (10 mM, for negative control)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well clear bottom plate

  • Spectrofluorometer or plate reader capable of measuring 90° light scattering (e.g., at 350 nm)

Procedure:

  • Prepare a reaction mixture in a 96-well plate. For each well, add:

    • FtsZ protein to a final concentration of 5 µM in Polymerization Buffer.

    • Desired concentration of this compound or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

  • Pre-warm the plate to 30°C in the plate reader.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM. For the negative control, add GDP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in light scattering at 350 nm every 30 seconds for 20-30 minutes.

  • Plot the light scattering intensity over time. The inhibitory effect of this compound is determined by the reduction in the scattering signal compared to the DMSO control.

  • To determine the IC₅₀, perform the assay with a serial dilution of this compound and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

FtsZ GTPase Activity Assay

This protocol measures the rate of GTP hydrolysis by FtsZ, which is an indicator of polymerization dynamics. The amount of inorganic phosphate (B84403) (Pi) released is quantified.[8][12]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)

  • GTP solution (1 mM)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Malachite Green Phosphate Assay Kit

  • 96-well clear plate

  • Incubator or water bath at 30°C

  • Plate reader for absorbance measurement (e.g., at 620 nm)

Procedure:

  • Set up reactions in microcentrifuge tubes. For each reaction, add:

    • FtsZ protein to a final concentration of 5 µM in Polymerization Buffer.

    • Desired concentration of this compound or DMSO (vehicle control).

  • Pre-incubate the tubes for 15 minutes at 30°C.

  • Initiate the reaction by adding GTP to a final concentration of 0.5 mM.

  • Incubate the reaction at 30°C. Take aliquots at several time points (e.g., 0, 5, 10, 15, 20 minutes).

  • Stop the reaction for each aliquot by adding the Malachite Green reagent as per the manufacturer's instructions. This reagent will react with the inorganic phosphate released during GTP hydrolysis.

  • After color development (typically 10-20 minutes at room temperature), transfer the samples to a 96-well plate.

  • Measure the absorbance at ~620 nm.

  • Create a standard curve using the provided phosphate standards to convert absorbance values to the concentration of phosphate.

  • Calculate the rate of GTP hydrolysis (nmol Pi/min/mg FtsZ). The inhibitory effect of this compound is determined by the reduction in the GTPase rate compared to the DMSO control.

  • To determine the IC₅₀, perform the assay with a serial dilution of this compound and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Bacterial Cell Morphology Assay

This protocol assesses the in vivo effect of this compound on bacterial cell division by observing changes in cell morphology.[5][6]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus or Bacillus subtilis)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Microscope slides and coverslips

  • Phase-contrast or fluorescence microscope

Procedure:

  • Grow an overnight culture of the bacterial strain.

  • Dilute the overnight culture into fresh, pre-warmed medium to an OD₆₀₀ of ~0.05.

  • Add this compound at a concentration known to be at or above the Minimum Inhibitory Concentration (MIC). Include a DMSO-treated culture as a negative control.

  • Incubate the cultures at the optimal growth temperature with shaking for a period equivalent to 2-3 generation times (e.g., 2-4 hours).

  • Take a small aliquot of the culture, place it on a microscope slide, and cover with a coverslip.

  • Observe the cells under a phase-contrast microscope.

  • Compare the morphology of the this compound-treated cells to the control cells. Inhibition of FtsZ will result in the formation of long, filamentous cells that are unable to divide.

Visualizations

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell GTP GTP FtsZ_monomer FtsZ Monomers GTP->FtsZ_monomer FtsZ_polymer FtsZ Polymers (Protofilaments) FtsZ_monomer->FtsZ_polymer Polymerization Z_ring Z-Ring Assembly at Mid-Cell FtsZ_polymer->Z_ring Divisome Divisome Recruitment Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Viriditoxin This compound Viriditoxin->FtsZ_polymer Inhibition

Caption: Mechanism of FtsZ inhibition by this compound.

FtsZ_Polymerization_Assay cluster_workflow FtsZ Polymerization Assay Workflow cluster_reagents Key Reagents prep Prepare Reaction Mix: FtsZ + Buffer + this compound/DMSO incubate Pre-incubate at RT (15 min) prep->incubate initiate Initiate with GTP incubate->initiate measure Measure 90° Light Scattering (350 nm) over time initiate->measure analyze Analyze Data: Plot Intensity vs. Time, Calculate IC50 measure->analyze FtsZ FtsZ Protein Viriditoxin This compound GTP GTP GTPase_Assay_Workflow cluster_workflow FtsZ GTPase Assay Workflow prep Prepare Reaction Mix: FtsZ + Buffer + this compound/DMSO pre_incubate Pre-incubate at 30°C (15 min) prep->pre_incubate initiate Initiate with GTP pre_incubate->initiate incubate Incubate at 30°C, take time points initiate->incubate stop_quantify Stop reaction & quantify Pi (Malachite Green) incubate->stop_quantify measure Measure Absorbance (~620 nm) stop_quantify->measure analyze Analyze Data: Calculate Rate, Determine IC50 measure->analyze

References

Application Notes and Protocols for the Characterization of (-)-Viriditoxin using NMR and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of the fungal metabolite (-)-Viriditoxin using Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) techniques. The protocols are intended to guide researchers in the structural elucidation and quantification of this complex natural product.

Nuclear Magnetic Resonance (NMR) Analysis of this compound

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential to confirm its complex bis-naphthopyrone structure and stereochemistry.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a synthetic this compound, which has been reported to be consistent with the natural product.[1] The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at 600 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1]

Table 1: ¹H NMR Data for this compound (600 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
12.85s-Ar-OH
7.68m-Ar-H
7.42m-Ar-H
6.90 - 6.79m-Ar-H
6.60d2.1Ar-H
5.33s-O-CH₂-O
4.80m-CH
4.75 - 4.62m-CH
3.96m-CH
3.87m-CH
3.78q7.1O-CH₂-CH₃
2.99s-CH₂
2.05s-CH₂
1.49d6.0CH(CH₃)₂
1.26t7.1O-CH₂-CH₃
1.07s-C(CH₃)₃

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
170.5C=O
164.3C=O
159.4Ar-C
159.1Ar-C
141.4Ar-C
135.7Ar-C
133.7Ar-C
133.5Ar-C
130.0Ar-C
128.0Ar-C
115.6Ar-C
112.3Ar-C
102.7Ar-C
102.1Ar-C
101.4Ar-C
93.2O-CH-O
76.5CH
72.5CH
64.8O-CH₂
59.7O-CH₃
37.8C
33.9CH₂
27.1C(CH₃)₃
22.1CH(CH₃)₂
19.4C(CH₃)₃
15.4O-CH₂-CH₃
Experimental Protocol for NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

1.2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by techniques such as flash column chromatography or preparative HPLC.

  • Sample Quantity: Weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

1.2.2. NMR Data Acquisition

  • Instrument: Utilize a high-field NMR spectrometer (e.g., 500 or 600 MHz).

  • Tuning and Shimming: Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended for Full Characterization):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

1.2.3. Data Processing and Analysis

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

  • Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C spectra with the aid of 2D NMR data.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a key technique for the separation, quantification, and purity assessment of this compound from fungal extracts or synthetic reaction mixtures. A reverse-phase HPLC method is generally suitable for this class of compounds.

Quantitative HPLC Data

Table 3: Typical HPLC Parameters for this compound Analysis

ParameterValue/Description
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Start with a lower percentage of B, increasing to a higher percentage over 20-30 minutes. A typical gradient could be 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10-20 µL
Detection UV-Vis Diode Array Detector (DAD) at multiple wavelengths (e.g., 254 nm, 280 nm, 330 nm)
Expected tᵣ To be determined experimentally with a standard.
Experimental Protocol for HPLC Analysis

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.

2.2.1. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of purified this compound in a suitable solvent such as methanol (B129727) or acetonitrile at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve for quantification.

  • Sample Extraction (from fungal culture):

    • Extract the fungal biomass or culture filtrate with an organic solvent like ethyl acetate.

    • Evaporate the solvent under reduced pressure.

    • Redissolve the crude extract in a known volume of the initial mobile phase composition or methanol.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter.

2.2.2. HPLC System Setup and Analysis

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Method Parameters: Set up the HPLC method with the parameters outlined in Table 3. The gradient profile may need to be optimized to achieve the best separation from other metabolites in the extract.

  • Analysis:

    • Inject the standard solutions to establish the retention time and create a calibration curve.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

    • Confirm peak identity by comparing the UV-Vis spectrum of the peak with that of the standard, if using a DAD.

    • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Visualizations

Workflow for this compound Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound using HPLC and NMR.

Viriditoxin_Characterization_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_result Final Characterization Fungal_Culture Fungal Culture Solvent_Extraction Solvent Extraction Fungal_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Flash_Chromatography Flash Chromatography Crude_Extract->Flash_Chromatography Fractions Fractions Flash_Chromatography->Fractions HPLC_Analysis HPLC Analysis (Purity & Quantification) Fractions->HPLC_Analysis NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation) Fractions->NMR_Spectroscopy Retention_Time Retention Time (tᵣ) HPLC_Analysis->Retention_Time Calibration_Curve Calibration Curve HPLC_Analysis->Calibration_Curve Final_Structure Confirmed Structure of This compound HPLC_Analysis->Final_Structure NMR_1H ¹H NMR NMR_Spectroscopy->NMR_1H NMR_13C ¹³C NMR NMR_Spectroscopy->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_Spectroscopy->NMR_2D NMR_Spectroscopy->Final_Structure

Workflow for the characterization of this compound.
Chemical Structure of this compound

The following diagram shows the chemical structure of this compound.

Viriditoxin_Structure cluster_Viriditoxin This compound Viriditoxin

Chemical structure of this compound.

References

Application Notes and Protocols: Determining the Structure of (-)-Viriditoxin using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viriditoxin is a fungal metabolite renowned for its potent antibacterial and anticancer activities. Its complex stereochemistry, featuring both central and axial chirality, makes precise structural elucidation essential for understanding its mechanism of action and for guiding synthetic efforts. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of molecules like this compound in the solid state. This document provides detailed protocols and application notes on the use of X-ray crystallography to determine the structure and, crucially, the absolute configuration of this compound. While a publicly available crystal structure for the final this compound molecule is not available, the synthesis of this natural product was enabled by the crystallographic analysis of a key dimeric precursor, confirming its relative stereochemistry. The protocols provided herein are based on this work and general best practices for small-molecule crystallography.

Introduction to this compound and Structural Determination

This compound is a dimeric naphtho-α-pyrone produced by fungi such as Aspergillus viridinutans.[1] Its structure was initially misassigned and later corrected in 1990.[1] The molecule's biological activity is significant; it inhibits the bacterial cell division protein FtsZ, making it a target for novel antibiotic development.[2] More recently, this compound has been shown to induce apoptosis in leukemia and lymphoma cells by targeting mitochondrial metabolism, opening avenues for its development as an anticancer agent.[3]

The definitive structure of this compound, as reported in chemical databases, possesses (3S, 3'S) stereochemistry at its two stereocenters and (Ra) or M configuration for its axial chirality.[4] This complex stereochemistry necessitates a robust analytical method for confirmation. X-ray crystallography provides an unambiguous determination of the relative configuration of stereocenters. Furthermore, through the anomalous dispersion effect, it can be used to determine the absolute configuration of a chiral molecule.

Determination of Absolute Configuration

The determination of the absolute configuration is critical for understanding the biological activity of chiral molecules. In X-ray crystallography, this is achieved by analyzing the subtle differences in diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) caused by anomalous scattering. This effect is more pronounced for heavier atoms, but with high-quality data, it can be observed for molecules containing only light atoms like carbon and oxygen. The Flack parameter is a key statistical value refined during structure solution that indicates the correctness of the assigned absolute configuration; a value close to 0 for a given enantiomer confirms the assignment, while a value near 1 suggests the inverted structure is correct.[5]

Experimental Protocols

The following sections detail generalized protocols for the crystallization and X-ray diffraction analysis of a small molecule like this compound. These are representative methods and may require optimization.

Crystallization of this compound

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. The following are common techniques for the crystallization of small organic molecules.

Protocol: Vapor Diffusion

  • Solvent Selection: Identify a solvent in which this compound is readily soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible. A good starting point would be a polar solvent like acetone, ethyl acetate, or a mixture of chloroform (B151607) and methanol (B129727) for dissolution, and a non-polar anti-solvent like hexane (B92381) or heptane.

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of the chosen solvent in a small vial.

  • Crystallization Setup: Place the vial containing the this compound solution inside a larger, sealed chamber (e.g., a beaker covered with parafilm). Add 2-3 mL of the anti-solvent to the bottom of the larger chamber, ensuring it does not mix directly with the solution in the vial.

  • Incubation: Allow the chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility of this compound and promoting the growth of crystals.

  • Monitoring: Monitor the vial for crystal growth over several days to weeks.

Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent system in which this compound has moderate solubility.

  • Sample Preparation: Dissolve the compound in the chosen solvent to near-saturation in a vial.

  • Crystallization Setup: Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This will allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days. As the solvent evaporates, the concentration of this compound will increase, leading to crystallization.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoloop and a suitable cryoprotectant (e.g., paratone-N oil).

  • Data Collection: Mount the crystal on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device (e.g., an Oxford Cryosystems Cryostream) is recommended. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage. Use a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å).

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection. Software such as CrysAlisPro, SAINT, or XDS is used for this purpose.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms (e.g., using SHELXT or SIR). The resulting atomic model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). This process refines the atomic positions, and thermal parameters. For the determination of the absolute configuration, the Flack parameter is refined using the anomalous scattering data.

Data Presentation: Crystallographic Data Table

While the full crystallographic data for this compound is not publicly available, the following table represents the typical data that would be reported from a single-crystal X-ray diffraction experiment. Data for a key synthetic precursor would be presented in a similar format.

ParameterValue
Crystal Data
Chemical FormulaC₃₄H₃₀O₁₄
Formula Weight662.59 g/mol
Crystal SystemTo be determined
Space GroupTo be determined
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated)To be determined g/cm³
Absorption Coefficient (μ)To be determined mm⁻¹
F(000)To be determined
Data Collection
Radiation (λ)e.g., Mo Kα (0.71073 Å)
Temperature (K)e.g., 100(2) K
2θ range for data collectionTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined [R(int) = x]
Refinement
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]R₁ = x, wR₂ = y
R indices (all data)R₁ = x, wR₂ = y
Absolute structure param.e.g., 0.0(1)
Largest diff. peak/holeTo be determined e⁻/ų

Visualization of Workflows and Pathways

Experimental Workflow for Structure Determination

The logical flow from a purified compound to a refined crystal structure is a critical process for chemists and structural biologists.

experimental_workflow cluster_sample Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis purified_compound Purified this compound crystallization Crystallization Trials (Vapor Diffusion, Slow Evaporation) purified_compound->crystallization single_crystal Single Crystal Selection crystallization->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement structure_validation Validation & Absolute Configuration (Flack Parameter) structure_refinement->structure_validation final_structure Final Structure structure_validation->final_structure

Fig. 1: Workflow for X-ray Crystallography.
This compound Induced Mitochondrial Apoptosis Pathway

Recent studies have elucidated a mechanism by which this compound induces apoptosis in cancer cells, providing a potential pathway for its therapeutic action.[3][7]

signaling_pathway cluster_mito Mitochondrion vdt This compound mito_resp Inhibition of Mitochondrial Respiration (OXPHOS) vdt->mito_resp mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito_resp->mmp ros ROS Generation mito_resp->ros cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Fig. 2: Mitochondrial Apoptosis Pathway.

Conclusion

X-ray crystallography is an indispensable tool for the structural elucidation of complex natural products like this compound. While the definitive crystal structure of the final molecule is not yet in the public domain, the crystallographic analysis of its synthetic precursors has been instrumental in confirming its relative stereochemistry, paving the way for its total synthesis. The provided protocols offer a general framework for researchers seeking to crystallize and structurally characterize this compound or similar molecules. Understanding its precise three-dimensional structure is paramount for the rational design of new derivatives with improved efficacy as antibacterial or anticancer agents.

References

Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin is a fungal metabolite that has demonstrated cytotoxic and antimitotic properties.[1] It has been identified as a microtubule-stabilizing agent, exerting its effects by enhancing tubulin polymerization and stabilizing microtubule polymers.[1][2][3] This mechanism is similar to that of the well-known anticancer drug, paclitaxel (B517696).[1] The disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and ultimately, apoptosis.[1] The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of compounds like this compound that target microtubule dynamics. This document provides a detailed protocol for conducting this assay and presents the available quantitative data on the effects of this compound.

Mechanism of Action

This compound functions by binding to tubulin, the protein subunit of microtubules. This binding promotes the assembly of tubulin into microtubules and stabilizes the resulting polymers, thereby inhibiting their depolymerization.[1] This disruption of the dynamic equilibrium of the microtubule cytoskeleton interferes with the formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division.[1] Consequently, cells treated with this compound are arrested in mitosis, which can trigger the intrinsic apoptotic pathway. While the precise binding site of this compound on tubulin is still under investigation, it is suggested to be in the vicinity of the paclitaxel binding domain on β-tubulin.[4][5]

Quantitative Data

The following tables summarize the reported quantitative data for this compound in relevant assays.

Table 1: In Vitro Tubulin Polymerization Activity of this compound

CompoundConcentration (µM)Effect on Tubulin Polymerization
This compound50Enhanced
This compound100Enhanced
Paclitaxel (Control)10Enhanced
Colchicine (B1669291) (Control)10Inhibited

Data sourced from in vitro tubulin polymerization assays using purified porcine brain tubulin.[1][3]

Table 2: Cytotoxicity and Binding Affinity of this compound

ParameterValueCell Line/Target
IC₅₀14.3 µMSK-OV-3
Binding Affinity (Affinity Score)-8.4 kcal/molβ-tubulin
Paclitaxel Binding Affinity (Affinity Score)-9.2 kcal/molβ-tubulin

IC₅₀ value determined after 24 hours of treatment.[3] Binding affinity scores were obtained from docking simulations.[4]

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Light Scattering Method)

This protocol is based on the methodology described for testing this compound and is suitable for monitoring the effect of compounds on tubulin assembly by measuring the increase in light scattering at 340 nm.[1][3][6]

Materials:

  • Purified tubulin (e.g., from porcine brain, >99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, 5% (v/v) glycerol; pH 6.9)

  • This compound stock solution (in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • DMSO (vehicle control)

  • Pre-warmed 96-well microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a 4 mg/mL tubulin solution by suspending lyophilized tubulin in ice-cold G-PEM buffer. Keep on ice and use within one hour.

    • Prepare stock solutions of this compound, paclitaxel, and colchicine in DMSO.

    • Prepare serial dilutions of the this compound stock solution to achieve final assay concentrations (e.g., 10, 50, 100 µM). Prepare appropriate concentrations for the controls (e.g., 10 µM paclitaxel, 10 µM colchicine). The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Assay Setup:

    • Pre-warm the 96-well microplate and the microplate reader to 37°C.

    • On ice, add the appropriate volume of the test compound dilutions, controls (paclitaxel, colchicine, DMSO vehicle) to the designated wells of the 96-well plate.

    • To initiate the polymerization reaction, add the ice-cold tubulin solution to each well. Mix gently by pipetting up and down, avoiding the introduction of air bubbles.

  • Data Acquisition:

    • Immediately place the 96-well plate into the pre-warmed microplate spectrophotometer.

    • Measure the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes at a constant temperature of 37°C.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each condition.

    • Compare the polymerization curves of the this compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization indicates enhancement, while a decrease suggests inhibition.

    • Compare the effect of this compound to the positive controls, paclitaxel and colchicine.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (on ice) cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_tubulin Prepare 4 mg/mL Tubulin in G-PEM Buffer (on ice) initiate_reaction Add Cold Tubulin Solution to Initiate Polymerization prep_tubulin->initiate_reaction prep_compounds Prepare Serial Dilutions of This compound & Controls in DMSO add_compounds Add Test Compounds & Controls to 96-Well Plate prep_compounds->add_compounds add_compounds->initiate_reaction read_absorbance Measure Absorbance at 340 nm (37°C, every 30-60s for 60-90 min) initiate_reaction->read_absorbance plot_curves Plot Absorbance vs. Time read_absorbance->plot_curves compare_curves Compare Curves to Controls to Determine Effect on Polymerization plot_curves->compare_curves

Caption: Workflow for the in vitro tubulin polymerization assay with this compound.

signaling_pathway viriditoxin This compound tubulin α/β-Tubulin Dimers viriditoxin->tubulin Binds to Tubulin stabilized_microtubules Stabilized, Non-dynamic Microtubules viriditoxin->stabilized_microtubules Enhances Polymerization & Stabilizes Microtubules microtubules Dynamic Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation/Function microtubules->mitotic_spindle stabilized_microtubules->mitotic_spindle Disruption mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Leads to apoptosis Apoptosis mitotic_arrest->apoptosis Triggers

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Measuring the Effects of (-)-Viriditoxin on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin (VDT) is a mycotoxin produced by fungi of the genus Cladosporium and has been identified as a potent inducer of apoptosis in certain cancer cell lines, particularly leukemia and lymphoma.[1][2] Emerging research indicates that VDT's cytotoxic effects are mediated through the direct targeting of mitochondrial metabolism.[1][2] A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and a crucial step in the intrinsic apoptotic pathway.[1][2]

These application notes provide detailed protocols for measuring the effects of this compound on mitochondrial membrane potential using common fluorescent probes, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Mechanism of Action: this compound and Mitochondrial Apoptosis

This compound directly activates the mitochondrial apoptosis pathway.[1][2] This is characterized by a rapid breakdown of the mitochondrial membrane potential (ΔΨm), inhibition of mitochondrial respiration (oxidative phosphorylation - OXPHOS), and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[1][2] The dissipation of ΔΨm is a point of no return in the apoptotic cascade, leading to the activation of caspases and eventual cell death.

Viriditoxin_Signaling_Pathway Viriditoxin This compound Mitochondrion Mitochondrion Viriditoxin->Mitochondrion Targets DeltaPsiM ΔΨm Collapse Mitochondrion->DeltaPsiM OXPHOS Inhibition of Mitochondrial Respiration (OXPHOS) Mitochondrion->OXPHOS CytochromeC Cytochrome c Release DeltaPsiM->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Activates

Caption: Signaling pathway of this compound-induced mitochondrial apoptosis.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on cancer cell lines.

Cell LineParameterConcentrationTimeEffectReference
Ramos (Human B cell lymphoma)IC50 (Cytotoxicity)0.06 µM24 h50% inhibition of cell viability[1]
Jurkat (Human T cell leukemia)IC50 (Cytotoxicity)0.88 µM24 h50% inhibition of cell viability[1]
RamosΔΨm10 µM30 minSubstantial breakdown of mitochondrial membrane potential[1]

Experimental Protocols

Two primary methods for measuring mitochondrial membrane potential are provided below: a ratiometric assay using JC-1 and an intensity-based assay using TMRE.

Protocol 1: Ratiometric Measurement of ΔΨm using JC-1 Dye

The JC-1 dye is a lipophilic cation that exhibits a potential-dependent accumulation in mitochondria.[1] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.

Experimental Workflow:

JC1_Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. JC-1 Staining B->C D 4. Washing C->D E 5. Fluorescence Measurement (Red and Green Channels) D->E F 6. Data Analysis (Red/Green Ratio) E->F

Caption: Workflow for measuring ΔΨm with JC-1 dye.

Materials:

  • Cells of interest (e.g., Ramos, Jurkat)

  • Complete cell culture medium

  • This compound (VDT)

  • JC-1 dye

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Positive control (e.g., 50 µM CCCP)

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding:

    • For adherent cells, seed in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

    • For suspension cells, adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.[3]

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with various concentrations of VDT (e.g., 0.01 µM to 10 µM) for the desired time period (e.g., 30 minutes to 24 hours).

    • Include a negative control (vehicle only) and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 15-30 minutes).[3]

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.[4]

    • Remove the treatment medium from the cells.

    • Add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[1]

  • Washing:

    • For adherent cells, gently aspirate the JC-1 solution and wash the cells once with pre-warmed PBS.

    • For suspension cells, centrifuge the cells (e.g., 400 x g for 5 minutes), remove the supernatant, and resuspend in pre-warmed PBS. Repeat the wash step.[1]

  • Fluorescence Measurement:

    • Microplate Reader: Add 100 µL of assay buffer to each well. Read the fluorescence intensity. Measure green fluorescence at Ex/Em = ~485/535 nm and red fluorescence at Ex/Em = ~560/595 nm.[1]

    • Flow Cytometer: Resuspend the final cell pellet in 500 µL of assay buffer. Analyze the samples immediately. Use 488 nm excitation and collect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[1]

    • Fluorescence Microscope: Observe cells using appropriate filters for red and green fluorescence.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each sample.

    • A decrease in the red/green ratio is indicative of mitochondrial membrane depolarization.

Protocol 2: Intensity-based Measurement of ΔΨm using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[5] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Experimental Workflow:

TMRE_Workflow A 1. Cell Seeding B 2. Treatment with This compound A->B C 3. TMRE Staining B->C D 4. Washing (Optional) C->D E 5. Fluorescence Measurement (Red Channel) D->E F 6. Data Analysis (Fluorescence Intensity) E->F

Caption: Workflow for measuring ΔΨm with TMRE dye.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (VDT)

  • TMRE (tetramethylrhodamine, ethyl ester)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Positive control (e.g., 20 µM FCCP)[6]

  • Negative control (vehicle, e.g., 0.1% DMSO)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells as described in Protocol 1.

  • Treatment with this compound:

    • Treat cells with various concentrations of VDT as described in Protocol 1.

    • Include negative and positive controls (e.g., 20 µM FCCP for 10 minutes).[6]

  • TMRE Staining:

    • Prepare a TMRE working solution. The optimal concentration should be determined for each cell line but typically ranges from 50-200 nM for microscopy and flow cytometry, and 200-1000 nM for microplate assays.[6]

    • Add the TMRE working solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[6]

  • Washing (Optional but Recommended):

    • Gently wash the cells once with pre-warmed PBS or assay buffer to remove excess dye.[6]

  • Fluorescence Measurement:

    • Microplate Reader/Microscope: Read the fluorescence at Ex/Em = ~549/575 nm.[6]

    • Flow Cytometer: Analyze cells using the PE channel.

  • Data Analysis:

    • Quantify the fluorescence intensity for each sample.

    • A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Troubleshooting and Considerations

  • Cell Health: Ensure that control cells are healthy and have a high mitochondrial membrane potential. Cell densities higher than 1x10^6 cells/mL may lead to spontaneous apoptosis.[7]

  • Dye Concentration: The optimal concentration of JC-1 or TMRE can vary between cell types. It is recommended to perform a titration to determine the optimal dye concentration for your specific cell line.[4][6]

  • Controls: Always include positive and negative controls to validate the assay. CCCP or FCCP are commonly used as positive controls to induce mitochondrial depolarization.[1][6]

  • Photobleaching: Fluorescent dyes are sensitive to light. Minimize exposure of stained cells to light to prevent photobleaching.

  • Kinetic Measurements: The effect of this compound on ΔΨm is rapid.[1] For time-course experiments, it is crucial to take measurements at multiple time points after VDT addition.

By following these detailed protocols, researchers can effectively measure the impact of this compound on mitochondrial membrane potential, providing valuable insights into its mechanism of action and its potential as an anti-cancer agent.

References

Application Notes and Protocols for Utilizing (-)-Viriditoxin in Antimitotic and Antimetastatic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin, a mycotoxin produced by fungi such as Paecilomyces variotii and Cladosporium cladosporioides, has emerged as a compound of interest for cancer research due to its potent antimitotic and potential antimetastatic activities.[1][2] Initially recognized for its antibacterial properties through the inhibition of the bacterial cell division protein FtsZ, its structural homology to eukaryotic tubulin prompted investigations into its effects on cancer cells.[1][3][4][5] These studies have revealed that this compound acts as a microtubule-stabilizing agent, leading to cell cycle arrest, apoptosis, and inhibition of cell migration.[1][3]

These application notes provide a comprehensive overview of the use of this compound as a tool for studying microtubule dynamics and for evaluating its potential as an anticancer agent. Detailed protocols for key experiments are provided to facilitate further research into its mechanism of action and therapeutic potential.

Data Presentation: Biological Activity of this compound

The following table summarizes the quantitative data on the biological effects of this compound across various cancer cell lines as reported in the literature.

Cell LineAssay TypeEndpointIC50 Value / ConcentrationReference(s)
A549 (Human Lung Carcinoma)Cell ViabilityCytotoxicity~5-10 µM (at 24h)[6][7]
A549 (Human Lung Carcinoma)Cell Cycle AnalysisG2/M Arrest2.5 - 20 µM (at 24h)[6]
SK-OV-3 (Human Ovarian Cancer)Tubulin PolymerizationEnhancement50 - 100 µM (in vitro)[3]
SK-OV-3 (Human Ovarian Cancer)Cell ViabilityCytotoxicityNot explicitly stated[1][3]
LNCaP (Human Prostate Cancer)Cell ViabilityCytotoxicityDose-dependent[8]
Jurkat (T-cell leukemia)Cell ViabilityIC50< 1 µM (at 72h)[2]
Ramos (B-cell lymphoma)Cell ViabilityIC50< 1 µM (at 72h)[2]
HL60 (AML)Cell ViabilityIC50< 1 µM (at 72h)[2]
K562 (CML)Cell ViabilityIC50~1-5 µM (at 72h)[2]
Solid Tumor Cell Lines (general)Cell ViabilityCytotoxicityModerate[2][9]

Mechanism of Action: Microtubule Stabilization

This compound exerts its antimitotic effects by directly targeting tubulin, a key component of the cytoskeleton.[1][3][8] Similar to the well-known anticancer drug paclitaxel, this compound enhances tubulin polymerization and stabilizes microtubule polymers.[1][3] This disruption of normal microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[3] The stabilization of microtubules leads to a prolonged mitotic block, ultimately triggering apoptotic cell death.[1][3][8] Molecular docking studies suggest that viriditoxin binds to the paclitaxel-binding site on β-tubulin, although with slightly different interactions, which may account for observed differences in the morphology of the stabilized microtubules.[1][7]

In some cancer cell types, particularly leukemia and lymphoma, this compound has also been shown to induce apoptosis by targeting mitochondrial metabolism.[2][10] This involves the inhibition of mitochondrial respiration, dissipation of the mitochondrial membrane potential, and generation of reactive oxygen species (ROS).[2]

Signaling Pathway of this compound's Antimitotic Activity

Viriditoxin_Pathway Viriditoxin This compound Tubulin β-Tubulin (Paclitaxel Binding Site) Viriditoxin->Tubulin Binds to Microtubules Microtubule Polymerization (Stabilization) Tubulin->Microtubules Enhances Dynamics Disruption of Microtubule Dynamics Microtubules->Dynamics Spindle Defective Mitotic Spindle Dynamics->Spindle Migration Inhibition of Cell Migration & Invasion Dynamics->Migration G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of this compound's antimitotic and antimetastatic action.

Experimental Workflow for Studying this compound

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_protein Protein Analysis Tubulin_Assay Tubulin Polymerization Assay Cell_Viability Cell Viability Assay (e.g., MTT, AlamarBlue) Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) Cell_Viability->Cell_Cycle Migration_Assay Wound Healing / Transwell Migration Assay Cell_Viability->Migration_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Microscopy Immunofluorescence Microscopy (Microtubule Morphology) Cell_Cycle->Microscopy Western_Blot Western Blotting (Apoptotic & Cell Cycle Markers) Apoptosis_Assay->Western_Blot Colony_Formation Colony Formation Assay Migration_Assay->Colony_Formation

Caption: Experimental workflow for investigating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, SK-OV-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be determined using appropriate software.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of this compound on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • This compound

  • Paclitaxel (positive control for polymerization enhancement)

  • Colchicine (positive control for polymerization inhibition)

  • 96-well microplate reader capable of reading absorbance at 340 nm over time

Protocol:

  • Reconstitute the purified tubulin in the provided buffer according to the manufacturer's instructions.

  • In a 96-well plate, add the tubulin solution, GTP, and either this compound, paclitaxel, colchicine, or a vehicle control.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to visualize the polymerization kinetics.

Wound Healing (Scratch) Assay

Objective: To evaluate the effect of this compound on cell migration.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing sub-toxic concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in the 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a valuable research tool for investigating the cellular processes of mitosis and metastasis. Its mechanism of action as a microtubule-stabilizing agent provides a platform for studying the consequences of disrupted microtubule dynamics. The protocols outlined in these notes offer a standardized approach to characterizing the antimitotic and antimetastatic properties of this compound and can be adapted for the study of other potential anticancer compounds. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in more complex in vivo models.

References

Designing Synthetic Analogues of (-)-Viriditoxin for Antibacterial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Viriditoxin, a fungal secondary metabolite, has garnered significant interest as a potent antibacterial agent.[1] Its unique mode of action, targeting the bacterial cell division protein FtsZ, presents a promising avenue for the development of novel antibiotics, particularly against drug-resistant Gram-positive pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2] FtsZ is a prokaryotic homolog of eukaryotic tubulin, and its inhibition disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to filamentation and eventual cell death.[3][4] The complex structure of this compound, a C-6/C-6' coupled biaryl naphthopyranone, offers a rich scaffold for synthetic modification to explore and optimize its antibacterial properties.[5][6]

These application notes provide a comprehensive guide for researchers interested in designing and evaluating synthetic analogues of this compound. We present a summary of key structure-activity relationships, detailed protocols for the synthesis of precursor molecules and for conducting antibacterial susceptibility testing, and a logical workflow to guide the research process.

Structure-Activity Relationship (SAR) Insights

The development of potent antibacterial agents from the this compound scaffold requires a thorough understanding of its structure-activity relationship. Studies on synthetic analogues have revealed several key structural features crucial for its antibacterial activity:

  • Dimeric Structure is Essential: The dimeric nature of Viriditoxin is critical for its biological activity. Monomeric precursors, such as semi-viriditoxin, have been shown to be inactive, indicating that the dimeric structure is necessary for effective interaction with the target protein, FtsZ.[5][7]

  • Peripheral Functional Groups: Modification of the peripheral functional groups of this compound can significantly impact its antibacterial potency. Reconstitution of free hydroxyl or carboxyl groups from the methoxyl or methyl ester moieties leads to a significant reduction in antibacterial activity.[8] This suggests that the natural configuration of these groups is optimized for target binding and antibacterial efficacy.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains. This data serves as a benchmark for evaluating the potency of newly synthesized analogues.

Bacterial StrainMIC (µg/mL)Reference
Streptococcus iniae0.31[1]
Methicillin-Resistant Staphylococcus aureus (MRSA)2 - 16[3]
Vancomycin-Resistant Enterococcus faecium2 - 16[3]
Bacillus subtilisNot specified[3]
Escherichia coliNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of the Naphthopyranone Monomer (Semi-viriditoxin)

The synthesis of this compound analogues typically begins with the preparation of the monomeric naphthopyranone precursor, semi-viriditoxin. The following protocol is a generalized procedure based on published synthetic routes.[5][6]

Materials:

  • Orsellinic acid derivative

  • α,β-unsaturated δ-lactone

  • Diisopropylamine (DIPA)

  • n-Butyllithium (nBuLi)

  • Tetrahydrofuran (THF), anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

  • Hydrochloric acid (HCl)

  • Boron tribromide (BBr₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware and purification apparatus (flash chromatography)

Procedure:

  • Domino-Michael-Dieckmann Annulation:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the orsellinic acid derivative in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add a solution of lithium diisopropylamide (LDA), freshly prepared from DIPA and nBuLi, to the reaction mixture.

    • Stir for 30 minutes at -78 °C.

    • Add a solution of the α,β-unsaturated δ-lactone in anhydrous THF.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation:

    • Dissolve the crude product from the previous step in toluene.

    • Add DDQ to the solution and stir at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of silica (B1680970) gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting protected naphthopyranone by flash column chromatography.

  • Deprotection:

    • Dissolve the purified protected naphthopyranone in CH₂Cl₂ and cool to 0 °C.

    • Slowly add a solution of BBr₃ in CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

    • Carefully quench the reaction by the slow addition of MeOH.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography to yield semi-viriditoxin.

Protocol 2: Oxidative Dimerization to form Viriditoxin Analogues

The key step in the synthesis of Viriditoxin and its analogues is the stereoselective oxidative coupling of the naphthopyranone monomer.

Materials:

  • Semi-viriditoxin or its derivative

  • Vanadyl acetylacetonate (B107027) (VO(acac)₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware and purification apparatus (flash chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the semi-viriditoxin derivative in anhydrous CH₂Cl₂.

  • Add VO(acac)₂ to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dimeric product by flash column chromatography to yield the this compound analogue.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][9][10]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains for testing (e.g., S. aureus, E. faecalis)

  • This compound analogue stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the this compound analogue in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well "mother" plate or in tubes to achieve the desired final concentration range.

  • Inoculation of Microtiter Plates:

    • Dispense 50 µL of the appropriate antimicrobial agent dilution into each well of the final 96-well plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[9]

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[9]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

G cluster_design Analogue Design cluster_synthesis Synthesis cluster_testing Antibacterial Testing A This compound Scaffold B SAR Insights - Dimeric structure is key - Peripheral groups important A->B C Design of Novel Analogues B->C D Synthesis of Naphthopyranone Monomer C->D E Oxidative Dimerization D->E F Purification and Characterization E->F G Broth Microdilution Assay (MIC Determination) F->G H Data Analysis and Comparison to Viriditoxin G->H H->B Feedback for next design cycle

Caption: Experimental workflow for designing and evaluating synthetic analogues of this compound.

G cluster_pathway This compound's Mechanism of Action A This compound Analogue B FtsZ Protein A->B Binds to C Inhibition of FtsZ Polymerization D Disruption of Z-ring formation C->D E Inhibition of Bacterial Cell Division D->E F Bacterial Cell Death E->F

Caption: Signaling pathway illustrating the proposed mechanism of action for this compound analogues.

References

Application Notes and Protocols for the Fermentation and Extraction of (-)-Viriditoxin from Aspergillus Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Viriditoxin is a fungal secondary metabolite belonging to the class of naphtho-α-pyrones, first identified in Aspergillus viridinutans.[1] This molecule and its derivatives have garnered significant interest due to their antibacterial properties and potential as lead compounds in pharmaceutical development.[2][3] Viriditoxin is a biaryl compound exhibiting axial chirality, with the (M)-stereoisomer being the major natural product.[4] This document provides detailed protocols for the fermentation of Aspergillus cultures to produce this compound and the subsequent extraction and purification of the compound.

Fermentation for this compound Production

Successful production of this compound relies on the selection of a suitable fungal strain and the optimization of culture conditions. Aspergillus viridinutans and Paecilomyces variotii are known producers of viriditoxin.[2][4]

Table 1: Fungal Strains and Culture Media for this compound Production
ParameterDescriptionReference
Fungal Strain Aspergillus viridinutans (e.g., ex-type strain FRR 0576)[2]
Paecilomyces variotii (e.g., CBS 101075, CBS 144490)[2]
Solid Culture Medium Czapek Yeast Extract Agar (B569324) (CYA)[2][4]
Liquid Culture Medium Potato Dextrose Broth (PDB)[2]
Protocol 1: Fermentation of Aspergillus viridinutans for this compound Production

This protocol details the steps for culturing Aspergillus viridinutans to produce this compound.

1. Media Preparation:

  • Czapek Yeast Extract Agar (CYA): Per liter of distilled water, add 30 g sucrose, 5 g yeast extract, 1 g K₂HPO₄, 0.3 g NaNO₃, 0.05 g KCl, 0.05 g MgSO₄, 0.01 g ZnSO₄, 0.01 g FeSO₄, 0.5 mg CuSO₄, and 15 g agar.[2][4] Autoclave at 121°C for 15 minutes.

  • Potato Dextrose Broth (PDB): Prepare as per the manufacturer's instructions and sterilize by autoclaving.

2. Inoculation and Incubation:

  • Solid Culture: Inoculate CYA plates with spores of Aspergillus viridinutans. Incubate at 25-28°C for 7-14 days, or until sufficient mycelial growth and pigmentation are observed.

  • Liquid Culture: From a mature CYA plate, inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with a fungal plug. Incubate at 25-28°C for 4 days on a rotary shaker at 150-200 rpm.[2][5]

3. Monitoring Production:

  • Viriditoxin production can be monitored over time by extracting small samples of the culture and analyzing them by LC-MS.[4]

Extraction and Purification of this compound

The extraction and purification process is critical for obtaining high-purity this compound for further studies.

Table 2: Summary of Extraction and Purification Parameters
StepParameterDescriptionReference
Extraction Solvent Methanol (B129727) or Ethyl acetate (B1210297)/Methanol (90:10)For extraction from solid or liquid cultures.[2][4]
Initial Purification Flash ChromatographyUsing a silica (B1680970) flash cartridge with a dichloromethane (B109758)/methanol gradient.[2][4]
Final Purification Semi-preparative HPLCUsing a C18 column.[2]
Protocol 2: Extraction of this compound from Aspergillus Cultures

This protocol describes the extraction of this compound from both solid and liquid cultures.

1. Harvesting:

  • Solid Culture: After incubation, chop the agar cultures into small pieces.[2][4]

  • Liquid Culture: Separate the mycelium from the culture broth by filtration. The toxin is present in both the mycelium and the filtrate.

2. Extraction:

  • Methanol Extraction: Submerge the chopped agar or mycelium in methanol and sonicate to facilitate cell lysis and extraction.[2][4]

  • Ethyl Acetate/Methanol Extraction: Alternatively, extract twice with a mixture of ethyl acetate and methanol (90:10 v/v).[4]

  • Filter the crude extract to remove solid debris.

3. Concentration:

  • Dry the filtered extract in vacuo using a rotary evaporator.

  • Redissolve the dried extract in a small volume of methanol for subsequent analysis and purification.[2][4]

Protocol 3: Purification of this compound

This protocol outlines a two-step purification process to obtain pure this compound.

1. Flash Chromatography (Initial Purification):

  • Column: Reveleris HP silica flash cartridge.[2]

  • Mobile Phase: A gradient of dichloromethane and methanol.

  • Procedure:

    • Load the concentrated crude extract onto the silica cartridge.

    • Elute the compounds using a stepwise or linear gradient of increasing methanol concentration in dichloromethane.

    • Collect fractions and analyze them by TLC or LC-MS to identify those containing viriditoxin.

    • Combine the fractions containing the target compound.

2. Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Column: C18 column (e.g., Agilent, 5 μm, 21.2 × 150 mm).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.

  • Procedure:

    • Dry the combined fractions from the flash chromatography step and redissolve in a suitable solvent (e.g., methanol).

    • Inject the sample onto the semi-preparative HPLC system.

    • Elute with a suitable gradient program to separate this compound from closely related impurities.

    • Collect the peak corresponding to this compound.

    • Confirm the purity and identity of the final compound using analytical HPLC, LC-MS, and NMR.[2]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Production and Extraction

G Experimental Workflow for this compound Production and Extraction cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Aspergillus viridinutans Culture (CYA or PDB) B Incubation (25-28°C, 4-14 days) A->B C Harvesting (Mycelium and/or Agar) B->C D Solvent Extraction (Methanol or EtOAc/MeOH) C->D E Filtration & Concentration D->E F Flash Chromatography (Silica, DCM/MeOH gradient) E->F G Semi-preparative HPLC (C18, ACN/H2O gradient) F->G H Pure this compound G->H I LC-MS & NMR Analysis H->I

Caption: Workflow for this compound production.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of viriditoxin is governed by the vdt gene cluster.[2][3] A non-reducing polyketide synthase (nrPKS), VdtA, initiates the pathway by producing a pyranone backbone.[6][7] This is followed by a series of modifications including methylation by an O-methyltransferase (VdtC) and reduction by a short-chain dehydrogenase (VdtF).[6] The key dimerization step to form the biaryl structure is catalyzed by a laccase (VdtB) and a catalytically inactive hydrolase (VdtD), which acts as a dirigent protein to ensure the correct stereoselectivity.[6]

G Proposed Biosynthetic Pathway of this compound PKS VdtA (nrPKS) Monomer Pyranone Backbone PKS->Monomer Polyketide Synthesis Tailoring Tailoring Enzymes (VdtC, VdtF, VdtE) Monomer->Tailoring Modification SemiViriditoxin Semi-viriditoxin Tailoring->SemiViriditoxin Dimerization Dimerization & Stereocontrol (VdtB - Laccase, VdtD - Hydrolase) SemiViriditoxin->Dimerization Oxidative Coupling Viriditoxin This compound Dimerization->Viriditoxin

Caption: Biosynthesis of this compound.

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the stereoselective synthesis of (-)-Viriditoxin. The content is designed to address specific challenges that may be encountered during key synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound revolve around three key areas:

  • Construction of the Axially Chiral Biaryl Bond: The stereoselective formation of the C6-C6' bond to create the atropisomeric binaphthyl core is the most critical and challenging step. This requires careful control of diastereoselectivity.[1][2]

  • Efficient Synthesis of the Naphthopyranone Monomer: The overall yield and scalability of the synthesis are highly dependent on the efficient construction of the tricyclic naphthopyranone precursor.[1]

  • Development of a Scalable and Safe Synthesis of the Unsaturated Pyranone: The initial routes for the pyranone fragment involved toxic reagents, necessitating the development of safer and more scalable alternatives.[1]

Q2: I am observing a competing dimerization of my orsellinate anion during the Michael-Dieckmann reaction. What could be the cause?

An unexpected ruthenium-catalyzed dimerization of the orsellinate anion has been reported. This can occur if trace amounts of ruthenium catalyst from a previous Ring-Closing Metathesis (RCM) step are carried over into the Michael-Dieckmann reaction.[1] It is crucial to ensure thorough purification of the pyranone substrate after the RCM step to remove any residual ruthenium.

Q3: My vanadium-catalyzed phenolic coupling is showing low diastereoselectivity. What factors can I investigate?

The diastereoselectivity of the vanadium-catalyzed oxidative coupling is highly dependent on the choice of catalyst and the protecting groups on the naphthopyranone monomer.[1][2]

  • Catalyst Selection: Chiral bimetallic vanadium catalysts, such as those derived from (S)-BINOL and amino acids (e.g., L-valine, L-tert-leucine, L-isoleucine), have been shown to provide high diastereoselectivity.[1][2] The choice of the amino acid ligand can significantly influence the selectivity, with matched and mismatched pairings observed.[2]

  • Protecting Groups: The nature of the silyl (B83357) protecting group on the primary alcohol of the naphthopyranone monomer can impact diastereoselectivity. For instance, switching from a triisopropylsilyl (TIPS) group to a tert-butyldiphenylsilyl (TBDPS) group has been shown to improve diastereoselectivity from 89:11 to >95:5 with a Gong-type catalyst.[1]

Troubleshooting Guides

Synthesis of the Unsaturated Pyranone via Epoxide Opening

This section provides troubleshooting for the second-generation synthesis of the unsaturated pyranone, which avoids the use of toxic allyltributyltin.[1]

Problem Possible Cause Suggested Solution
Low yield of the opened epoxide product. Incomplete reaction or side product formation.Ensure the use of a suitable Lewis acid (e.g., BF₃·OEt₂) and carefully control the reaction temperature. Monitor the reaction by TLC to avoid prolonged reaction times which may lead to decomposition.
Difficulty in subsequent cyclization to the pyranone. Incomplete oxidation of the diol or inefficient lactonization.Ensure complete oxidation of the diol to the corresponding lactol. For the subsequent lactonization, ensure anhydrous conditions and the use of a suitable acid catalyst.
Formation of diastereomers. Poor stereocontrol during the epoxide opening.The epoxide opening is generally highly regioselective and stereospecific. If diastereomers are observed, verify the enantiomeric purity of the starting epoxide.
Michael-Dieckmann Condensation for Naphthopyranone Assembly

The domino Michael-Dieckmann reaction is a key step for constructing the tricyclic naphthopyranone core.[1][2]

Problem Possible Cause Suggested Solution
Low yield of the naphthopyranone product. 1. Poor reactivity of the orsellinate anion. 2. Incompatible protecting group on the orsellinate. 3. Decomposition of starting materials or product.1. Ensure the complete formation of the orsellinate anion using a strong base like LDA or LHMDS at low temperature. 2. The choice of protecting group on the phenolic hydroxyls of the orsellinate is crucial. Benzyl or 4-methoxybenzyl groups have been reported to give low yields. The ethoxymethyl (EOM) group has been found to be suitable for this reaction.[1] 3. Maintain anhydrous conditions and a controlled temperature profile. The reaction should be quenched carefully upon completion.
Formation of the undesired orsellinate dimer. Trace ruthenium contamination from the pyranone substrate.Purify the pyranone substrate meticulously after the RCM step. Techniques such as treatment with activated carbon or specialized silica (B1680970) gel plugs can be effective in removing trace metals.
Incomplete cyclization in the Dieckmann condensation. Insufficient base or steric hindrance.Ensure at least two equivalents of base are used to drive the reaction to completion. If steric hindrance is suspected, consider alternative protecting groups or reaction conditions.
Vanadium-Catalyzed Oxidative Biaryl Coupling

This step is critical for establishing the axial chirality in this compound.

Problem Possible Cause Suggested Solution
Low Diastereoselectivity. 1. Suboptimal catalyst. 2. "Mismatched" catalyst-substrate pairing. 3. Incorrect protecting group on the monomer.1. Use a chiral vanadium catalyst. Gong-type catalysts derived from (S)-BINOL and amino acids have proven effective.[1] 2. The stereochemistry of the catalyst and the substrate must be "matched". For example, an (Sa, R)-catalyst may enhance the desired diastereoselectivity, while an (Sa, S)-catalyst could reverse it.[2] 3. The protecting group on the side chain alcohol influences selectivity. A TBDPS group has been shown to give higher diastereoselectivity than a TIPS group in certain cases.[1]
Low yield of the dimeric product. 1. Catalyst deactivation. 2. Incomplete oxidation. 3. Side reactions.1. Ensure the catalyst is handled under an inert atmosphere. The hydration state of the catalyst can also affect its reactivity. 2. Use a suitable oxidant (e.g., air, O₂) and ensure efficient stirring to facilitate the reaction. 3. Monitor the reaction closely to avoid over-oxidation or decomposition of the product.
Formation of undesired regioisomers (e.g., 8-8' coupling). Non-selective coupling conditions.The use of bulky protecting groups and specifically designed chiral vanadium catalysts generally favors the desired 6-6' coupling. If other regioisomers are observed, re-evaluate the catalyst system and reaction conditions.

Data Presentation

Table 1: Diastereoselectivity of the Vanadium-Catalyzed Biaryl Coupling with Different Catalysts and Substrates

EntrySubstrateCatalystDiastereomeric Ratio (dr)Yield (%)
1TIPS-protected monomer (29a)(S)-BINOL/L-valine (31a)89:11N/A
2TBDPS-protected monomer (29b)(S)-BINOL/L-valine (31a)>95:565
3TBDPS-protected monomer (29b)(S)-BINOL/L-tert-leucine (31b)>95:585
4TBDPS-protected monomer (29b)(S)-BINOL/L-isoleucine (31c)>95:580
Data sourced from Nicolaou et al. (2012).[1]

Experimental Protocols

Protocol 1: Synthesis of the Naphthopyranone Monomer via Michael-Dieckmann Condensation

This protocol is adapted from the second-generation synthesis of this compound.[1]

  • Anion Formation: To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Orsellinate Addition: Add a solution of the EOM-protected orsellinate ester in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Michael Addition: Add a solution of the unsaturated pyranone in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo.

  • Oxidation: The crude product is dissolved in a suitable solvent (e.g., CH₂Cl₂) and treated with an oxidizing agent (e.g., DDQ) to furnish the naphthopyranone.

  • Purification: The crude naphthopyranone is purified by flash column chromatography on silica gel.

Protocol 2: Vanadium-Catalyzed Oxidative Biaryl Coupling

This protocol describes the stereoselective dimerization of the naphthopyranone monomer.[1]

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, prepare the chiral vanadium catalyst by reacting VO(OiPr)₃ with the chiral ligand (e.g., (S)-BINOL derivative) in anhydrous CH₂Cl₂.

  • Coupling Reaction: To a solution of the TBDPS-protected naphthopyranone monomer in anhydrous CH₂Cl₂, add the freshly prepared vanadium catalyst solution.

  • Oxidation: Bubble air or oxygen through the reaction mixture while stirring vigorously at room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification: The crude dimeric product is purified by flash column chromatography on silica gel to yield the desired atropisomer.

Mandatory Visualization

Synthetic_Strategy cluster_pyranone Unsaturated Pyranone Synthesis cluster_monomer Naphthopyranone Monomer Synthesis cluster_dimer Stereoselective Dimerization cluster_final Final Steps Epoxide Chiral Epoxide Opened_Epoxide Epoxide Opening Product Epoxide->Opened_Epoxide Lewis Acid Pyranone Unsaturated Pyranone Opened_Epoxide->Pyranone Oxidation & Cyclization Naphthopyranone Naphthopyranone Monomer Pyranone->Naphthopyranone Orsellinate Protected Orsellinate Orsellinate->Naphthopyranone Michael-Dieckmann Condensation Viriditoxin_core This compound Core Naphthopyranone->Viriditoxin_core Vanadium-Catalyzed Oxidative Coupling Viriditoxin This compound Viriditoxin_core->Viriditoxin Deprotection

Caption: Overall synthetic workflow for this compound.

Michael_Dieckmann cluster_troubleshooting Troubleshooting Orsellinate_Anion Orsellinate Anion Michael_Adduct Michael Adduct Orsellinate_Anion->Michael_Adduct Michael Addition Pyranone Unsaturated Pyranone Pyranone->Michael_Adduct Dieckmann_Product Dieckmann Cyclization Product Michael_Adduct->Dieckmann_Product Intramolecular Condensation Naphthopyranone Naphthopyranone Dieckmann_Product->Naphthopyranone Oxidation Low_Yield Low Yield Low_Yield->Orsellinate_Anion Check Protecting Group Dimer_Side_Product Dimer Side-Product Dimer_Side_Product->Pyranone Check for Ru Contamination

Caption: Michael-Dieckmann condensation workflow and troubleshooting.

Vanadium_Coupling cluster_factors Key Factors for Selectivity Monomer1 Naphthopyranone Monomer Oxidative_Coupling Oxidative Coupling Monomer1->Oxidative_Coupling Monomer2 Naphthopyranone Monomer Monomer2->Oxidative_Coupling Vanadium_Catalyst Chiral Vanadium Catalyst Vanadium_Catalyst->Oxidative_Coupling Desired_Atropisomer Desired Atropisomer (e.g., M-isomer) Oxidative_Coupling->Desired_Atropisomer High dr Other_Atropisomer Other Atropisomer (e.g., P-isomer) Oxidative_Coupling->Other_Atropisomer Low dr Factors 1. Catalyst Ligand 2. Substrate Protecting Group

Caption: Key factors in stereoselective vanadium-catalyzed coupling.

References

Improving the yield of (-)-Viriditoxin through optimized fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of (-)-Viriditoxin through optimized fermentation of Paecilomyces variotii. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that may arise during the fermentation process for this compound production, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Question: My Paecilomyces variotii culture is growing, but the final yield of this compound is significantly lower than expected or absent. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield of this compound despite visible fungal growth is a common challenge in fermentation. The issue can stem from several factors, ranging from the culture medium composition to the physical parameters of the fermentation. A systematic approach to troubleshooting is recommended.

    Possible Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Suboptimal Medium Composition The balance of carbon and nitrogen sources is critical for secondary metabolite production. High concentrations of readily metabolizable sugars like glucose can lead to catabolite repression, inhibiting the biosynthesis of secondary metabolites. Experiment with different carbon sources (e.g., maltose, sucrose, or complex carbohydrates) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). It is crucial to optimize the carbon-to-nitrogen (C/N) ratio.
    Incorrect Fermentation pH The pH of the culture medium influences nutrient uptake, enzyme activity, and the integrity of the cell membrane, all of which can impact this compound biosynthesis. The optimal pH for secondary metabolite production in many filamentous fungi is often in the slightly acidic to neutral range. Monitor the pH throughout the fermentation and use buffers or automated pH control to maintain it within the optimal range.
    Inappropriate Temperature Temperature affects both the growth rate of the fungus and the activity of the enzymes involved in the this compound biosynthetic pathway. The optimal temperature for growth may not be the same as the optimal temperature for production. A common approach is a two-stage temperature control, where an initial temperature is set for optimal biomass accumulation, followed by a shift to a different temperature to induce secondary metabolite production.
    Insufficient Aeration and Agitation Paecilomyces variotii is an aerobic fungus, and a sufficient supply of dissolved oxygen is essential for both growth and the biosynthesis of this compound. Inadequate aeration and agitation can lead to oxygen limitation. For shake flask cultures, using baffled flasks and maintaining a low culture volume-to-flask volume ratio (e.g., 1:5) can improve oxygen transfer. In a bioreactor, the agitation speed and aeration rate should be optimized to ensure adequate dissolved oxygen levels without causing excessive shear stress on the mycelia.
    Suboptimal Fermentation Duration This compound is a secondary metabolite, and its production typically starts during the late exponential or stationary phase of fungal growth. Harvesting the culture too early or too late can result in a low yield. It is recommended to perform a time-course study, sampling the fermentation broth at regular intervals to determine the optimal harvest time that corresponds to the peak concentration of this compound.
    Strain Degeneration Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing. To ensure the integrity of your production strain, it is advisable to go back to a cryopreserved stock culture.

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant batch-to-batch variability in my this compound yield, even though I am trying to follow the same protocol. How can I improve the reproducibility of my fermentations?

  • Answer: Inconsistent yields are often due to subtle variations in experimental conditions. To improve reproducibility, it's essential to standardize every step of your workflow.

    Possible Causes and Solutions:

    Potential Cause Troubleshooting Steps
    Inconsistent Inoculum The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation. Standardize your inoculum preparation by using a consistent amount of spores or mycelial fragments from a culture of a specific age.
    Variability in Media Components The composition of complex media components like peptone and yeast extract can vary between suppliers and even between different lots from the same supplier. If possible, test different lots of media components or consider transitioning to a chemically defined medium for greater consistency.
    Poorly Controlled Fermentation Parameters Minor fluctuations in pH, temperature, or dissolved oxygen can lead to significant differences in yield. Calibrate all sensors and monitoring equipment regularly and maintain detailed logs of all fermentation parameters for each batch to identify any deviations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the fermentation medium to produce this compound?

A1: A commonly used medium for the production of secondary metabolites from Paecilomyces species is Malt Broth.[1] Another option is Czapek Yeast Extract Agar (B569324) (CYA) for solid culture, which can be adapted for liquid fermentation.[2] The composition of these media is provided in the Experimental Protocols section. It is important to note that the optimal medium composition can be strain-specific and should be determined empirically.

Q2: What are the typical fermentation conditions for Paecilomyces variotii?

A2: Based on general protocols for antibiotic production from P. variotii, a starting point for fermentation conditions would be a temperature of approximately 28°C and agitation at 200 rpm for shake flask cultures.[1] The initial pH of the medium is typically adjusted to around 6.9 ± 0.1.[1]

Q3: How can I extract this compound from the fermentation broth?

A3: A common method for extracting fungal secondary metabolites is liquid-liquid extraction with an organic solvent. After separating the fungal mycelium from the culture broth by filtration, the filtrate can be extracted with an equal volume of ethyl acetate (B1210297).[1] The organic phase is then concentrated under reduced pressure to obtain the crude extract.[1]

Q4: How can I quantify the amount of this compound produced?

A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound. A reversed-phase C18 column is typically used with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). Detection is commonly performed using a UV detector. A standard curve of purified this compound is required for accurate quantification.

Quantitative Data Summary

While specific quantitative data for the optimization of this compound is limited in the public domain, the following tables provide a summary of general fermentation parameters and media compositions that can serve as a starting point for your experiments.

Table 1: General Fermentation Parameters for Paecilomyces variotii

ParameterRecommended Starting RangeNotes
Temperature25-30°COptimal temperature may vary for growth and production phases.[1]
pH6.0-7.5Monitor and control as pH can drift during fermentation.[1]
Agitation150-250 rpm (shake flask)Ensure adequate mixing and oxygen transfer without excessive shear.[1]
AerationVaries (bioreactor)Maintain dissolved oxygen levels above 20% saturation.
Fermentation Time7-14 daysPerform a time-course study to determine the optimal harvest time.[1]

Table 2: Example Media Compositions for Paecilomyces Fermentation

MediumComponentConcentration (g/L)Reference
Malt Broth Malt Extract15.0[1]
Czapek Yeast Extract Agar (CYA) Broth Sucrose30.0[2]
Yeast Extract5.0[2]
K₂HPO₄1.0[2]
NaNO₃0.3[2]
KCl0.05[2]
MgSO₄0.05[2]
ZnSO₄0.01[2]
FeSO₄0.01[2]
CuSO₄0.0005[2]

Experimental Protocols

Protocol 1: Inoculum Preparation and Shake Flask Fermentation

  • Inoculum Preparation:

    • Grow Paecilomyces variotii on Potato Dextrose Agar (PDA) plates at 30°C for 3-5 days.[1]

    • Aseptically transfer a small agar plug (approximately 1 cm²) of the fungal culture to a 250 mL Erlenmeyer flask containing 50 mL of Malt Broth.[1]

    • Incubate the pre-inoculum flask on a rotary shaker at 200 rpm and 28°C for 3 days.[1]

  • Production Culture:

    • Inoculate 100 mL of production medium in a 500 mL baffled Erlenmeyer flask with 10% (v/v) of the pre-inoculum culture.

    • Incubate the production flasks under the desired fermentation conditions (e.g., 28°C, 200 rpm) for 7-14 days.[1]

    • Withdraw samples aseptically at regular intervals for analysis of biomass and this compound concentration.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a suitable filter paper.[1]

    • Extract the filtrate twice with an equal volume of ethyl acetate in a separatory funnel.[1]

    • Pool the organic phases and concentrate them to dryness using a rotary evaporator at a temperature of approximately 45°C.[1]

    • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile) for HPLC analysis.

  • Quantification by HPLC:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point for separating fungal secondary metabolites. The exact gradient program should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a pure this compound standard.

    • Injection Volume: 20 µL.

    • Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

Viriditoxin Biosynthesis Pathway VdtA VdtA (PKS) Polyketide Polyketide Intermediate VdtA->Polyketide VdtC VdtC (Methyltransferase) VdtF VdtF (Reductase) VdtE VdtE (Monooxygenase) VdtB VdtB (Laccase) VdtD VdtD (Hydrolase-like) VdtG VdtG (Transporter) VdtR VdtR (Transcription Factor) VdtR->VdtA Regulation VdtR->VdtC Regulation VdtR->VdtF Regulation VdtR->VdtE Regulation VdtR->VdtB Regulation VdtR->VdtD Regulation VdtR->VdtG Methylated_Intermediate Methylated Intermediate Polyketide->Methylated_Intermediate VdtC Reduced_Intermediate Reduced Intermediate Methylated_Intermediate->Reduced_Intermediate VdtF Semiviriditoxin Semiviriditoxin Reduced_Intermediate->Semiviriditoxin VdtE Viriditoxin_dimer (M/P)-Viriditoxin Semiviriditoxin->Viriditoxin_dimer VdtB Viriditoxin_final This compound Viriditoxin_dimer->Viriditoxin_final VdtD (Stereoselective control)

Caption: Proposed biosynthetic pathway of this compound.

Fermentation Troubleshooting Workflow Start Low/No this compound Yield Check_Growth Is Biomass Growth Normal? Start->Check_Growth Check_Medium Review Medium Composition (C/N ratio, sources) Check_Growth->Check_Medium Yes Check_Params Verify Fermentation Parameters (pH, Temp, DO) Check_Growth->Check_Params No Check_Strain Assess Strain Integrity Check_Medium->Check_Strain Optimize_Params Optimize Parameters Check_Params->Optimize_Params Check_Extraction Evaluate Extraction & Quantification Check_Strain->Check_Extraction Use_New_Stock Use Fresh Culture Stock Check_Strain->Use_New_Stock Optimize_Medium Optimize Medium Check_Extraction->Optimize_Medium Validate_Analytics Validate Analytical Method Check_Extraction->Validate_Analytics End Improved Yield Optimize_Medium->End Optimize_Params->End Use_New_Stock->End Validate_Analytics->End

Caption: Troubleshooting workflow for low this compound yield.

References

Addressing solubility and stability issues of (-)-Viriditoxin in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (-)-Viriditoxin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility and stability challenges associated with using this compound in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and use of this compound in a laboratory setting.

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] For most biological applications, particularly cell-based assays, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the standard and recommended practice.[2][5]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve solid this compound in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).[2][5] It is crucial to use anhydrous DMSO as it is highly hygroscopic, and absorbed water can reduce the solubility of hydrophobic compounds.[2] Ensure complete dissolution by vortexing or brief sonication.[6] A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section.

Q3: My this compound solution precipitates when I dilute it into my aqueous buffer or cell culture medium. What is happening and how can I prevent this?

A3: This is a common phenomenon known as "solvent shock" and occurs because this compound is poorly soluble in water. When the concentrated DMSO stock is added to an aqueous environment, the rapid change in solvent polarity causes the compound to crash out of solution.[4][5][7]

Here are several strategies to prevent precipitation:

  • Optimize Dilution Technique: The most effective method is to add the small volume of your DMSO stock solution dropwise into the full volume of your aqueous buffer while vigorously vortexing or stirring.[5] This "reverse dilution" method ensures rapid dispersal and minimizes localized high concentrations of the compound.[5]

  • Stepwise Dilution: Instead of a single large dilution, performing a series of smaller, stepwise dilutions can help maintain solubility.[8][9]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity.[8][9][10] However, a slightly higher but still non-toxic final DMSO concentration may be necessary to maintain solubility. Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.[2][10]

  • Pre-warm the Aqueous Buffer: Gently warming your buffer or media to 37°C before adding the stock solution can sometimes improve solubility. However, be mindful of the potential for heat-related degradation of this compound.[5]

Q4: My this compound solution is initially clear after dilution but becomes cloudy or shows precipitation over time. What should I do?

A4: This indicates that your working solution is not stable. The best practice is to prepare your aqueous working solutions of this compound fresh for each experiment and use them immediately.[5] Avoid storing diluted aqueous solutions, as the compound can aggregate and precipitate over time.

Q5: How should I store this compound?

A5: Proper storage is critical for maintaining the integrity of this compound. Storage recommendations are summarized in the table below.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterRecommendationSource(s)
Form Solid[1][3]
Solubility Soluble in DMSO and Ethanol[1][2][3][4]
Long-Term Storage (Solid) -20°C[1][3][4]
Long-Term Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[8]
Short-Term Storage +4°C[1]
Shipping Condition Room Temperature[2][3]
Stability ≥ 4 years when stored at -20°C as a solid[3]
Handling Advice Protect from light[1]

Table 2: Troubleshooting Guide for this compound Precipitation in Aqueous Solutions

IssueCommon Cause(s)Recommended Solution(s)
Immediate Precipitation upon Dilution "Solvent Shock" due to poor aqueous solubility.1. Use the "reverse dilution" method: add DMSO stock to the aqueous buffer while vortexing.[5] 2. Perform a stepwise dilution.[8][9] 3. Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically <0.5%).[8][9][10]
Precipitation Over Time Instability of the compound in the aqueous working solution.1. Prepare working solutions fresh and use them immediately.[5] 2. Avoid storing diluted aqueous solutions.
Inconsistent Results Variable amounts of dissolved this compound due to precipitation.1. Standardize your dilution protocol. 2. Visually inspect for clarity before each use. 3. Consider using solubility enhancers like cyclodextrins if compatible with your assay.[4][9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution into aqueous media.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound using an analytical balance in a sterile microcentrifuge tube.

  • Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 662.6 g/mol .

  • Add the calculated volume of anhydrous DMSO to the tube containing the solid this compound.

  • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.

  • If dissolution is slow, brief sonication in a water bath may be used.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.[2]

  • Store the aliquots at -20°C or -80°C, protected from light.[1][2][3]

Protocol 2: Preparation of an Aqueous Working Solution of this compound

Objective: To dilute the concentrated DMSO stock solution of this compound into an aqueous buffer or cell culture medium while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound and the final volume of the working solution required for your experiment.

  • Calculate the volume of the DMSO stock solution needed. Ensure the final concentration of DMSO in the working solution will be below the tolerated limit for your specific assay (typically <0.5% for cell-based assays).[8][9][10]

  • Dispense the full required volume of the aqueous buffer or cell culture medium into a sterile tube.

  • While vigorously vortexing the aqueous solution, slowly add the calculated volume of the this compound DMSO stock solution dropwise to the side of the tube.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous working solutions.[5]

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Reverse Dilution) Viriditoxin_solid This compound (Solid) Dissolve Dissolve & Vortex Viriditoxin_solid->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Stock_Solution Concentrated Stock (e.g., 10 mM in DMSO) Dissolve->Stock_Solution Aliquot Aliquot & Store (-20°C / -80°C) Stock_Solution->Aliquot Add_Stock Add Stock Dropwise Stock_Solution->Add_Stock Aqueous_Buffer Aqueous Buffer / Media Vortex Vortex Buffer Aqueous_Buffer->Vortex Vortex->Add_Stock Working_Solution Final Working Solution (Use Immediately) Add_Stock->Working_Solution

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_troubleshooting Troubleshooting Precipitation Precipitation Precipitation Observed? Check_DMSO Is DMSO Anhydrous? Precipitation->Check_DMSO Yes Solution_Clear Solution is Clear Proceed with Experiment Precipitation->Solution_Clear No Check_Dilution Used Reverse Dilution? Check_DMSO->Check_Dilution Yes Use_Anhydrous Use Fresh, Anhydrous DMSO Check_DMSO->Use_Anhydrous No Check_Concentration Final Concentration Too High? Check_Dilution->Check_Concentration Yes Use_Reverse Add Stock to Vortexing Buffer Check_Dilution->Use_Reverse No Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes

Caption: Logical workflow for troubleshooting this compound precipitation.

G cluster_pathway This compound-Induced Mitochondrial Apoptosis Viriditoxin This compound Mitochondria Mitochondria Viriditoxin->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mitochondria->MMP CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.[11][12]

References

Troubleshooting Conflicting Results in (-)-Viriditoxin Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address conflicting results in (-)-Viriditoxin cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high cytotoxicity with this compound in leukemia and lymphoma cell lines, but significantly lower toxicity in solid tumor cell lines?

A1: This is a known characteristic of this compound. Current research indicates that it exhibits selective and potent cytotoxic activity against leukemia and lymphoma cells.[1][2][3] In contrast, solid tumor cell lines and non-transformed cells like peripheral blood mononuclear cells (PBMCs) and hematopoietic stem and progenitor cells (HSPCs) are considerably more resistant.[1][2] This discrepancy is likely due to this compound's specific mechanism of action, which involves the rapid induction of apoptosis by targeting mitochondrial metabolism, a pathway that leukemia and lymphoma cells appear to be particularly sensitive to.[1][2][4]

Q2: My IC50 values for the same cell line are inconsistent across different experiments. What could be the cause?

A2: Inconsistent IC50 values can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using cells in the logarithmic growth phase and within a consistent, low passage number range. Over-confluent or senescent cells can exhibit altered sensitivity to cytotoxic agents.

  • Reagent Stability: this compound is a natural product and may have limited stability in solution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

  • Assay Incubation Time: The cytotoxic effect of this compound is time-dependent. Shorter or longer incubation times will result in different IC50 values. Standardize the incubation period across all experiments for comparability.

  • Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Optimize and maintain a consistent cell density for each experiment.[5]

Q3: I am seeing conflicting reports about the mechanism of action of this compound. Some suggest it affects tubulin polymerization, while others point to mitochondrial apoptosis. Which is correct?

A3: There are indeed conflicting findings in the literature regarding the precise mechanism. Some studies have reported that this compound can induce mitotic catastrophe and G2/M cell cycle arrest by disrupting tubulin polymerization, similar to taxanes.[6][7] However, more recent and detailed investigations suggest that in leukemia and lymphoma cells, the primary mechanism of cytotoxicity is the induction of apoptosis via the mitochondrial pathway.[1][2] This includes the inhibition of mitochondrial respiration, generation of reactive oxygen species (ROS), and activation of caspases.[1][2][4] It is possible that the mechanism of action is cell-type specific or that effects on tubulin occur at higher concentrations than those needed to trigger apoptosis in sensitive cell lines.

Q4: My MTT assay results show low absorbance values, suggesting low cytotoxicity, which contradicts my observations of cell death under the microscope. What could be the issue?

A4: This discrepancy can occur due to assay-specific artifacts:

  • Metabolic Interference: The MTT assay measures mitochondrial reductase activity, which can be directly inhibited by compounds that affect mitochondrial function, like this compound. This could lead to a decrease in formazan (B1609692) production that is not directly proportional to cell death.

  • Timing of Assay: If the MTT assay is performed too early, cells may have already undergone apoptosis and detached from the plate, leading to an underestimation of cytotoxicity.

  • Alternative Assays: Consider using an orthogonal assay that measures a different cell death parameter, such as a lactate (B86563) dehydrogenase (LDH) release assay for membrane integrity or a caspase activity assay for apoptosis, to confirm your findings.[8]

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Human Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 (µM)Reference
RamosB-cell lymphomaAlamarBlue240.06[1]
RamosB-cell lymphomaAlamarBlue720.04[1]
JurkatT-cell leukemiaAlamarBlue240.88[1]
JurkatT-cell leukemiaAlamarBlue720.27[1]
143BOsteosarcomaMTT24>10[1]
HCT116Colorectal carcinomaMTT24>10[1]
HeLaCervix carcinomaMTT24>10[1]
HT29Colon carcinomaMTT24>10[1]
MCF7Breast carcinomaMTT24>10[1]
RT112Urinary bladder carcinomaMTT24>10[1]
SH-SY5YNeuroblastomaMTT24>10[1]
HSPCHematopoietic stem/progenitorMTT720.85[1]
PBMCPeripheral blood mononuclear cellsMTT72>30[1]
LNCaPProstate cancerNot SpecifiedNot Specified0.63[9]
DU145Prostate cancerNot SpecifiedNot Specified5.36[9]
PC3Prostate cancerNot SpecifiedNot Specified7.6[9]
SK-OV-3Ovarian cancerNot SpecifiedNot Specified14.3[6]
A549Lung cancerNot SpecifiedNot Specified5.1[6]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol is adapted from standard cytotoxicity assay procedures.[10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/mL for solid tumor lines) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. AlamarBlue® (Resazurin) Viability Assay

This protocol is based on the methodology used in studies of this compound.[1]

  • Cell Seeding: Seed suspension cells (e.g., Ramos, Jurkat) in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/mL).

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate for the desired duration (e.g., 24 or 72 hours).

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well to a final concentration of 10% (v/v).

  • Incubation with Reagent: Incubate for an additional 4 hours at 37°C.

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[1]

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the fluorogenic caspase-3 substrate Ac-DEVD-AMC.

  • Fluorescence Measurement: Measure the fluorescence kinetics over time (e.g., every 5 minutes for 1 hour) using an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Visualizations

experimental_workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of this compound add_compound Add compound to cells prepare_compound->add_compound incubate Incubate for defined period (e.g., 24, 48, 72h) add_compound->incubate add_reagent Add assay reagent (e.g., MTT, AlamarBlue) incubate->add_reagent incubate_reagent Incubate with reagent add_reagent->incubate_reagent measure_signal Measure signal (Absorbance/Fluorescence) incubate_reagent->measure_signal calculate_results Calculate % viability and IC50 values measure_signal->calculate_results

Caption: General workflow for a cytotoxicity assay.

viriditoxin_pathway This compound Induced Apoptotic Pathway cluster_mito Mitochondrion cluster_cyto Cytosol viriditoxin This compound oxphos Inhibition of Oxidative Phosphorylation (OXPHOS) viriditoxin->oxphos mmp Loss of Mitochondrial Membrane Potential (ΔΨm) oxphos->mmp ros Generation of Reactive Oxygen Species (ROS) mmp->ros cyto_c Cytochrome c release mmp->cyto_c caspase_activation Caspase Activation (e.g., Caspase-3) cyto_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound induced apoptotic pathway.

References

Technical Support Center: Optimizing (-)-Viriditoxin for In Vitro Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of (-)-Viriditoxin (VDT) in in vitro cancer cell studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

A1: this compound is a fungal metabolite that has been shown to exhibit anti-cancer properties through multiple mechanisms.[1][2][3] Primarily, it has been reported to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] Two main pathways have been identified:

  • Mitochondrial Targeting: In leukemia and lymphoma cell lines, VDT has been shown to directly target mitochondrial metabolism. This leads to the inhibition of mitochondrial respiration, a decrease in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway.[2][4]

  • Microtubule Stabilization: In some solid tumor cell lines, such as lung and ovarian cancer, VDT acts as a microtubule-stabilizing agent, similar to paclitaxel.[5][6] By enhancing tubulin polymerization and stabilizing microtubules, it disrupts mitotic spindle formation, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5][7]

Additionally, in prostate cancer cells, VDT has been observed to induce mitotic catastrophe and autophagy.[1][3]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: The optimal concentration of this compound is highly dependent on the cancer cell line being studied. Hematological cancer cell lines, such as leukemia and lymphoma, have demonstrated high sensitivity to VDT, with IC50 values in the nanomolar to low micromolar range.[2][8][9] In contrast, solid tumor cell lines tend to be less susceptible, often requiring higher micromolar concentrations to achieve a significant cytotoxic effect.[2][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the data tables below for reported IC50 values in various cell lines.

Q3: How long should I incubate my cells with this compound?

A3: Incubation times can vary from a few hours to 72 hours, depending on the cell line and the assay being performed.[2][9] For some sensitive cell lines, a short exposure of just 5-15 minutes has been shown to be sufficient to induce irreversible cytotoxicity.[2][8][9] For cytotoxicity assays like MTT, incubation periods of 24, 48, or 72 hours are common.[10] For cell cycle or apoptosis analysis, a 24 to 48-hour treatment is often used.[1][5]

Q4: Is this compound cytotoxic to normal, non-cancerous cells?

A4: Studies have shown that this compound exhibits a degree of selectivity for cancer cells. Hematopoietic stem and progenitor cells (HSPCs) and peripheral blood mononuclear cells (PBMCs) from healthy donors have been found to be significantly more resilient to VDT-induced cytotoxicity compared to leukemia and lymphoma cells.[2][4] This suggests a potential therapeutic window for targeting hematological malignancies. However, it is always advisable to test the cytotoxicity of VDT on a relevant normal cell line in parallel with your cancer cell line experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments Cell passage number and confluency can affect drug sensitivity.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Inaccurate drug concentration.Prepare fresh stock solutions of this compound and verify the concentration. Perform serial dilutions carefully.
Low or no cytotoxicity observed in a solid tumor cell line Solid tumor cells may be less sensitive to VDT.[2]Increase the concentration of VDT used (e.g., up to 20 µM or higher).[5] Increase the incubation time (e.g., up to 72 hours).
The primary mechanism in your cell line may not be efficiently targeted at the tested concentrations.Consider investigating both mitochondrial function and microtubule dynamics to elucidate the predominant mechanism of action in your specific cell line.
High background in cytotoxicity assays (e.g., MTT) Contamination of cell cultures.Regularly check cultures for microbial contamination. Use aseptic techniques.
Issues with the assay protocol.Ensure complete dissolution of formazan (B1609692) crystals in MTT assays. Include appropriate controls (vehicle control, no-cell control).[10][11]
Unexpected cell morphology changes VDT can induce mitotic catastrophe and changes related to microtubule stabilization.[1][6]Use microscopy to observe cell morphology. DAPI staining can be used to visualize nuclear changes indicative of apoptosis or mitotic catastrophe.[1][3]

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Reference
RamosHuman B cell lymphoma24h~0.06[9]
RamosHuman B cell lymphoma72h~0.04[2]
JurkatHuman T cell acute lymphoblastic leukemia24h~0.88[9]
JurkatHuman T cell acute lymphoblastic leukemia72h~0.27[2]
A549Human lung cancer24h>20[5]
LNCaPHuman prostate cancer48hDose-dependent cytotoxicity observed[1]
143BOsteosarcoma24h>10[2][9]
HCT116Colorectal carcinoma24h>10[2][9]
HeLaCervix carcinoma24h>10[2][9]
HT29Colon carcinoma24h>10[2][9]
MCF7Breast carcinoma24h>10[2][9]
RT112Urinary bladder carcinoma24h>10[2][9]
SH-SY5YNeuroblastoma24h>10[2][9]

Table 2: Effect of this compound on Cell Cycle Distribution in A549 Cells (24h treatment)

Concentration (µM)% G1 Phase% S Phase% G2/M PhaseReference
0 (Control)60.2 ± 0.311.3 ± 0.525.3 ± 0.2[5]
2.554.4 ± 0.410.8 ± 0.329.3 ± 0.3[5]
549.3 ± 0.229.3 ± 0.737.2 ± 0.5[5]
1041.5 ± 0.329.2 ± 0.443.5 ± 1.0[5]
2036.7 ± 0.328.9 ± 0.248.0 ± 0.9[5]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Visualizations

G This compound Signaling Pathways cluster_0 Mitochondrial Targeting (Leukemia & Lymphoma) cluster_1 Microtubule Stabilization (Solid Tumors) VDT_mito This compound Mito Mitochondrial Respiration Inhibition VDT_mito->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytC Cytochrome c Release MMP->CytC Casp Caspase Activation CytC->Casp Apoptosis_mito Apoptosis Casp->Apoptosis_mito VDT_tub This compound Tubulin Tubulin Polymerization VDT_tub->Tubulin Microtubule Microtubule Stabilization Tubulin->Microtubule Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Apoptosis_tub Apoptosis Mitosis->Apoptosis_tub

Caption: Mechanisms of this compound induced apoptosis.

G General Workflow for In Vitro Cytotoxicity Testing start Start seed Seed Cancer Cells in 96-well Plate start->seed adhere Allow Cells to Adhere (Overnight) seed->adhere treat Treat with this compound (Dose-Response) adhere->treat incubate Incubate (24-72 hours) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Measure Signal (e.g., Absorbance) assay->read analyze Data Analysis (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for cytotoxicity assessment.

References

Enhancing the diastereoselectivity of the biaryl-coupling reaction in (-)-Viriditoxin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the enhancement of diastereoselectivity in the biaryl-coupling reaction for the synthesis of (-)-Viriditoxin.

Troubleshooting Guide

Issue 1: Low Diastereoselectivity in the Vanadium-Catalyzed Biaryl Coupling Reaction

  • Question: We are attempting the oxidative homo-coupling of the naphthopyranone monomer to form the biaryl core of this compound, but we are observing a low diastereomeric ratio (dr). What are the potential causes and solutions?

  • Answer: Low diastereoselectivity in this critical step is a common challenge. Several factors can influence the stereochemical outcome of the reaction. Here are the primary aspects to investigate:

    • Catalyst Selection: The choice of the vanadium catalyst is paramount for achieving high diastereoselectivity. The use of Gong-type catalysts, particularly those derived from specific amino acids, has been shown to significantly enhance the diastereomeric ratio. For instance, catalysts derived from L-valine, L-tert-leucine, and L-isoleucine have demonstrated high diastereoselectivity (>95:5)[1]. Ensure you are using the optimal catalyst for your specific substrate.

    • Protecting Groups: The nature of the protecting group on the phenolic hydroxyl can have a profound impact on diastereoselectivity. A switch from a TIPS protecting group to a bulkier one on the naphthopyranone monomer has been reported to improve the dr from 89:11 to >95:5[1]. Consider evaluating different protecting groups to enhance facial shielding.

    • Reaction Conditions: While the catalyst is the primary driver of stereoselectivity, other reaction parameters should be optimized. This includes the reaction temperature, concentration, and the rate of addition of the oxidant. Running the reaction at a lower temperature may improve selectivity.

    • Reagent Purity: Ensure the starting naphthopyranone monomer is of high purity. Impurities can potentially interfere with the catalyst's activity and selectivity.

Issue 2: Low Yield of the Biaryl Coupling Product

  • Question: Our biaryl coupling reaction is proceeding with good diastereoselectivity, but the overall yield of the desired product is low. What troubleshooting steps can we take?

  • Answer: Low yields can stem from several factors, ranging from incomplete conversion to product degradation or side reactions.

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. While typically used in catalytic amounts (e.g., 20 mol%), you may need to optimize the loading for your specific setup.

    • Oxidant: The choice and amount of oxidant are critical. Ensure the oxidant is fresh and added at an appropriate rate to avoid over-oxidation or side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.

    • Work-up and Purification: The biaryl product may be sensitive to certain work-up conditions. Ensure that the purification method (e.g., column chromatography) is optimized to minimize product loss.

    • Side Reactions: A serendipitous ruthenium-catalyzed anion dimerization has been reported as a potential side reaction, resulting from trace metal contamination from a previous ring-closing metathesis (RCM) step[1][2]. If your synthesis involves an RCM step, ensure the ruthenium catalyst is thoroughly removed before proceeding to the biaryl coupling.

Frequently Asked Questions (FAQs)

  • Question: What is the key bond construction in the synthesis of this compound?

  • Answer: The key bond construction is the stereoselective formation of the 6-6' biaryl linkage, which creates the axial chirality of the molecule[3].

  • Question: What strategies are employed to control the stereoselectivity of the biaryl coupling?

  • Answer: The primary strategy is a late-stage, catalyst-controlled oxidative homo-coupling of a condensed polycyclic monomer[1]. This approach has proven successful in achieving high diastereoselectivity[1]. The use of chiral bimetallic vanadium catalysts is particularly effective[3].

  • Question: How was the relative configuration of synthetic viriditoxin confirmed?

  • Answer: The stereochemistry of the biaryl intermediate was established through X-ray crystallography[3]. The NMR spectra of the final synthetic this compound were also compared favorably with the reported values of the natural product[3].

  • Question: Are there any known biological activities of this compound?

  • Answer: Yes, this compound is a secondary metabolite isolated from Aspergillus viridinutans and has been shown to inhibit FtsZ, the bacterial homologue of eukaryotic tubulin, indicating its potential as an antibacterial agent[1][2].

Quantitative Data Summary

The following table summarizes the quantitative data on the diastereoselectivity and yield of the vanadium-catalyzed biaryl-coupling reaction under different conditions.

CatalystProtecting GroupDiastereomeric Ratio (dr)Yield (%)Reference
(S)-BINOL and L-valine derivedTIPS89:11-[1]
(S)-BINOL and L-valine derived(R)-3,3-dimethylbutan-2-yloxy>95:565[1]
(S)-BINOL and L-tert-leucine derived(R)-3,3-dimethylbutan-2-yloxy>95:585[1]
(S)-BINOL and L-isoleucine derived(R)-3,3-dimethylbutan-2-yloxy>95:580[1]
VO(acac)₂TIPSrespectable-[3]
(Sₐ, R)-16TIPS89:11-[3]
(Rₐ, R)-16TIPS12:88-[3]

Experimental Protocols

Detailed Methodology for the Diastereoselective Biaryl-Coupling Reaction

This protocol is based on the optimized second-generation synthesis of this compound[1].

Materials:

  • Naphthopyranone monomer (with appropriate protecting group)

  • Chiral Vanadium Catalyst (e.g., derived from (S)-BINOL and L-tert-leucine)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Oxidant (e.g., air or a chemical oxidant)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: Prepare the Gong-type vanadium catalyst according to literature procedures.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the naphthopyranone monomer in anhydrous dichloromethane.

  • Catalyst Addition: Add the chiral vanadium catalyst (typically 20 mol%) to the solution.

  • Oxidation: Introduce the oxidant. This can be as simple as bubbling air through the reaction mixture or the controlled addition of a chemical oxidant.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired biaryl product.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and determine the diastereomeric ratio by HPLC or NMR analysis.

Visualizations

experimental_workflow start Start: Naphthopyranone Monomer dissolve Dissolve in Anhydrous DCM start->dissolve add_catalyst Add Chiral Vanadium Catalyst dissolve->add_catalyst oxidation Introduce Oxidant (e.g., Air) add_catalyst->oxidation monitor Monitor Reaction (TLC/LC-MS) oxidation->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Flash Column Chromatography workup->purify end End: Purified Biaryl Product purify->end

Caption: Experimental workflow for the diastereoselective biaryl-coupling reaction.

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed check_catalyst Is the optimal Gong-type catalyst being used? start->check_catalyst check_pg Is a bulky protecting group employed? check_catalyst->check_pg Yes solution_catalyst Switch to a more selective catalyst (e.g., from L-tert-leucine). check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temp., conc.) optimized? check_pg->check_conditions Yes solution_pg Evaluate bulkier protecting groups. check_pg->solution_pg No check_purity Is the starting monomer pure? check_conditions->check_purity Yes solution_conditions Optimize temperature and concentration. check_conditions->solution_conditions No solution_purity Re-purify the starting material. check_purity->solution_purity No

Caption: Troubleshooting logic for low diastereoselectivity.

References

Dealing with low yields in the Staunton-Weinreb condensation for naphthopyranone assembly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the assembly of naphthopyranones using the Staunton-Weinreb condensation.

Frequently Asked Questions (FAQs)

Q1: What is the Staunton-Weinreb condensation in the context of naphthopyranone synthesis?

The Staunton-Weinreb condensation is a powerful tandem reaction used to construct the naphthopyranone core. It involves a Michael addition of an o-toluate anion to an α,β-unsaturated lactone, followed by an intramolecular Dieckmann or Claisen-type condensation to form the fused ring system. Subsequent aromatization, often through elimination of a leaving group or oxidation, yields the naphthopyranone.

Q2: What are the key steps in the Staunton-Weinreb condensation for naphthopyranone assembly?

The reaction proceeds through a sequence of key steps:

  • Deprotonation: A strong base deprotonates the benzylic position of the o-toluate starting material to form a nucleophilic carbanion.

  • Michael Addition: The generated carbanion undergoes a 1,4-conjugate addition (Michael addition) to an α,β-unsaturated lactone.

  • Intramolecular Condensation: The resulting enolate then undergoes an intramolecular Dieckmann or Claisen condensation, leading to the formation of a new six-membered ring.

  • Aromatization: The final naphthopyranone is typically formed after an aromatization step, which may involve the elimination of a leaving group or an oxidation step.

Q3: What are some common, overarching reasons for low yields in this reaction?

Low yields in the Staunton-Weinreb condensation for naphthopyranone synthesis can often be attributed to one or more of the following factors:

  • Inefficient generation of the o-toluate anion.

  • Side reactions during the Michael addition step.

  • An unfavorable equilibrium in the Dieckmann/Claisen condensation.

  • Decomposition of starting materials or products under the reaction conditions.

  • Difficulties in the final aromatization step.

Troubleshooting Guide

Problem 1: Low Yield in the Michael Addition Step

Symptoms:

  • Recovery of unreacted o-toluate and/or α,β-unsaturated lactone.

  • Formation of byproducts from the decomposition of starting materials.

  • Observation of 1,2-addition products instead of the desired 1,4-adduct.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Rationale
Inefficient Deprotonation Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure anhydrous conditions and accurate temperature control (typically -78 °C).A sufficiently strong base is crucial to quantitatively generate the nucleophilic o-toluate anion. Moisture will quench the base and the anion.
Reversibility of Michael Addition Perform the reaction at low temperatures (e.g., -78 °C) and quench the reaction at this temperature before workup if the intermediate is to be isolated.The Michael addition can be reversible, especially with stabilized nucleophiles. Low temperatures favor the forward reaction.[1][2]
Steric Hindrance If the o-toluate or the lactone is sterically hindered, consider using a less hindered base or a different synthetic route.Steric bulk around the reaction centers can impede the approach of the nucleophile, slowing down the desired reaction and allowing side reactions to compete.
1,2-Addition Competition Use "softer" nucleophiles or reaction conditions that favor 1,4-addition. This can sometimes be influenced by the choice of counterion (e.g., lithium).Harder nucleophiles tend to favor 1,2-addition to the carbonyl group, while softer nucleophiles preferentially undergo 1,4-conjugate addition.[3]
Decomposition of the α,β-Unsaturated Lactone Ensure the lactone is pure and free of acid or base impurities. Add the o-toluate anion solution slowly to the lactone solution at low temperature.α,β-Unsaturated systems can be sensitive to polymerization or decomposition, especially in the presence of strong bases.
Problem 2: Low Yield in the Dieckmann/Claisen Condensation Step

Symptoms:

  • Isolation of the Michael adduct without subsequent cyclization.

  • Formation of polymeric or uncharacterizable decomposition products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action Rationale
Unfavorable Equilibrium Use a stoichiometric amount of a strong base to drive the reaction forward. The final deprotonation of the β-keto ester product is often the thermodynamic driving force.The Dieckmann condensation is an equilibrium process. Deprotonation of the product shifts the equilibrium towards the cyclized product.[4][5]
Inappropriate Base The choice of base is critical. For Dieckmann condensations, sodium ethoxide, potassium tert-butoxide, or sodium hydride are commonly used. The base should be strong enough to deprotonate the intermediate ester.[6][7]A base that is too weak will not effectively promote the condensation. A base that is too hindered may also be inefficient.
Suboptimal Reaction Temperature The reaction may require heating to overcome the activation energy for cyclization after the initial Michael addition at low temperature. Experiment with a gradual warming of the reaction mixture.While the Michael addition is often performed at low temperatures, the subsequent condensation may require thermal energy to proceed at a reasonable rate.
Ring Strain The formation of 5- and 6-membered rings is generally favored. If the desired product has significant ring strain, the cyclization may be disfavored.The Dieckmann condensation works best for the formation of sterically favored rings.[4][8]
Intermolecular Condensation Use high dilution conditions to favor the intramolecular Dieckmann condensation over intermolecular side reactions.At high concentrations, the intermediate may react with another molecule rather than cyclizing, leading to oligomers or polymers.

Experimental Protocols

General Protocol for the Staunton-Weinreb Condensation for Naphthopyranone Synthesis

This protocol is a generalized procedure based on literature precedents and should be optimized for specific substrates.[9][10]

  • Preparation of the o-Toluate Anion:

    • To a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add a solution of the o-toluate starting material (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the bright yellow o-toluate anion.[9]

  • Michael Addition and Cyclization:

    • To the solution of the o-toluate anion, add a solution of the α,β-unsaturated lactone (1.0 eq) in anhydrous THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours to promote the intramolecular condensation.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired naphthopyranone.

Quantitative Data Summary

The following table summarizes representative yields for the Staunton-Weinreb annulation in the synthesis of naphthopyranone-related structures. Yields can vary significantly based on the specific substrates and reaction conditions.

o-Toluate Derivative Michael Acceptor Base Temperature Yield (%) Reference
Methyl 2,4-dimethoxy-6-methylbenzoate2(5H)-FuranoneLDA-78 °C to rt35[9]
Methyl 2-methoxy-6-methylbenzoateCyclohexenoneLDA-78 °C to rt48 (two steps)[9]
3,5-DimethoxyphenylacetonitrileEthyl acrylateNaH-56 °C78[9]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_sm Verify Starting Material Purity and Integrity start->check_sm check_conditions Review Reaction Conditions (Anhydrous, Temperature) start->check_conditions michael_issue Is Michael Addition Incomplete? check_conditions->michael_issue dieckmann_issue Is Dieckmann Condensation Incomplete? michael_issue->dieckmann_issue No optimize_base Optimize Base (Strength, Stoichiometry) michael_issue->optimize_base Yes optimize_temp Optimize Temperature Profile dieckmann_issue->optimize_temp Yes consider_alternatives Consider Alternative Synthetic Routes dieckmann_issue->consider_alternatives No optimize_base->check_conditions optimize_concentration Adjust Concentration (High Dilution) optimize_temp->optimize_concentration optimize_concentration->check_conditions Staunton_Weinreb_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence o_toluate o-Toluate deprotonation Deprotonation (LDA, -78 °C) o_toluate->deprotonation lactone α,β-Unsaturated Lactone michael_addition Michael Addition lactone->michael_addition deprotonation->michael_addition o-Toluate Anion intramolecular_condensation Intramolecular Condensation (Dieckmann/Claisen) michael_addition->intramolecular_condensation Michael Adduct aromatization Aromatization intramolecular_condensation->aromatization Cyclized Intermediate product Naphthopyranone aromatization->product

References

Selection of appropriate protecting groups for (-)-Viriditoxin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of (-)-Viriditoxin. The focus is on the strategic selection and management of protecting groups for the various functional moieties encountered in the synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in the precursors to this compound that require protection?

A1: The synthesis of this compound involves intermediates with several reactive functional groups that necessitate protection to ensure selectivity in subsequent reactions. The primary functional groups of concern are:

  • Primary Alcohols: Present in the pyranone fragment, this group requires protection to prevent unwanted side reactions during the construction of the naphthopyranone core.

  • Phenolic Hydroxyls: The orsellinate and naphthopyranone intermediates contain multiple phenolic hydroxyl groups. These must be selectively protected and deprotected to control the regioselectivity of coupling and modification reactions.

Q2: Why was a triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) group chosen for the primary alcohol?

A2: In the initial stages of the synthesis, a primary alcohol is protected as a silyl (B83357) ether. Both TIPS and TBDPS ethers are employed due to their steric bulk, which provides stability during subsequent synthetic manipulations. The second-generation synthesis favored the TBDPS group for its enhanced stability towards acidic conditions, which was crucial for the orthogonal removal of other protecting groups like the ethoxymethyl (EOM) ether on a phenolic hydroxyl.[1]

Q3: What protecting groups are used for the phenolic hydroxyls, and what is the rationale for their selection?

A3: Methyl ethers are the primary choice for protecting the phenolic hydroxyl groups in the later stages of the synthesis. The selection of methyl groups is based on their high stability to a wide range of reaction conditions, including the oxidative biaryl coupling, which is a key step in the synthesis. Their removal at the final stage of the synthesis is achieved using a strong Lewis acid like boron trichloride (B1173362) (BCl₃).

Troubleshooting Guides

Silyl Ether Protection of the Primary Alcohol

Problem: Incomplete protection of the primary alcohol with TIPSCl or TBDPSCl.

  • Possible Cause 1: Inadequate reaction conditions.

    • Solution: Ensure strictly anhydrous conditions, as silyl chlorides are sensitive to moisture. Use freshly distilled solvents and flame-dried glassware. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Possible Cause 2: Steric hindrance.

    • Solution: While the primary alcohol is relatively unhindered, ensure the reaction is run for a sufficient duration. For TBDPSCl, which is bulkier than TIPSCl, longer reaction times or slightly elevated temperatures (e.g., room temperature to 40 °C) may be required.

  • Possible Cause 3: Impure reagents.

    • Solution: Use freshly opened or purified silyl chloride and imidazole (B134444). Old reagents can absorb moisture and lose activity.

Problem: Premature cleavage of the TIPS/TBDPS group during subsequent reactions.

  • Possible Cause 1: Unintended acidic conditions.

    • Solution: The TBDPS group was chosen in the second-generation synthesis for its superior acid stability compared to the TIPS group.[1] If using a TIPS group, avoid even mildly acidic conditions. When removing acid-labile groups elsewhere in the molecule, carefully select reagents and monitor the reaction closely to prevent cleavage of the TIPS ether.

  • Possible Cause 2: Fluoride-based reagents.

    • Solution: Silyl ethers are labile to fluoride (B91410) ions. Avoid any reagents that can generate fluoride, such as certain sources of TBAF used for other purposes, if the silyl group needs to remain intact.

Methylation of Phenolic Hydroxyls

Problem: Incomplete methylation of the phenolic hydroxyls with dimethyl sulfate (B86663).

  • Possible Cause 1: Insufficient base.

    • Solution: Ensure an adequate excess of a suitable base, such as potassium carbonate (K₂CO₃), is used to completely deprotonate the phenolic hydroxyls. The heterogeneity of the reaction can sometimes lead to incomplete deprotonation. Vigorous stirring is essential.

  • Possible Cause 2: Poor quality of dimethyl sulfate.

    • Solution: Use freshly opened or distilled dimethyl sulfate. This reagent is toxic and moisture-sensitive.

  • Possible Cause 3: Steric hindrance.

    • Solution: For sterically hindered phenols, longer reaction times or heating may be necessary. Ensure the solvent is appropriate for the reaction temperature (e.g., acetone (B3395972) or DMF).

Problem: Difficulty in the final demethylation step with BCl₃.

  • Possible Cause 1: Incomplete reaction.

    • Solution: BCl₃ is a powerful Lewis acid but can be deactivated by moisture. Ensure the reaction is carried out under strictly anhydrous conditions. An excess of BCl₃ is typically required for each methyl ether and other Lewis basic sites in the molecule. The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, and then allowed to warm to room temperature.

  • Possible Cause 2: Complex workup procedure.

    • Solution: Quenching the reaction with methanol (B129727) or water must be done carefully at low temperatures due to the exothermic reaction of BCl₃. The resulting boric acid species can sometimes complicate purification. An extractive workup with careful pH adjustment is often necessary.

  • Possible Cause 3: Formation of side products.

    • Solution: Prolonged exposure to strong Lewis acids can sometimes lead to side reactions. Monitor the reaction by TLC to determine the optimal reaction time.

Michael-Dieckmann Reaction Failure

Problem: The Michael-Dieckmann reaction between the orsellinate derivative and the unsaturated pyranone fails, and starting materials are consumed.

  • Possible Cause: Trace ruthenium contamination from a previous Ring-Closing Metathesis (RCM) step.

    • Explanation: In the second-generation synthesis of this compound, it was discovered that trace amounts of ruthenium catalyst from the RCM reaction used to prepare the pyranone can catalyze the dimerization of the orsellinate anion.[1] This side reaction consumes the orsellinate and prevents the desired Michael-Dieckmann condensation.

    • Solution 1: Rigorous purification of the pyranone. Meticulous column chromatography of the pyranone after the RCM step is crucial to remove all traces of ruthenium. The presence of a faint brown tinge in the purified pyranone may indicate residual ruthenium.

    • Solution 2: Alternative synthetic route. If ruthenium contamination persists, consider an alternative, RCM-free route to the pyranone intermediate.

Data Presentation

Table 1: Comparison of Silyl Protecting Groups for the Primary Alcohol

Protecting GroupReagentKey Stability FeaturesDeprotection ConditionsReference
TIPS TIPSCl, ImidazoleStable to many non-acidic reagents.TBAF, THF[1]
TBDPS TBDPSCl, ImidazoleMore stable to acidic conditions than TIPS.TBAF, THF[1]

Experimental Protocols

Protocol 1: TBDPS Protection of a Primary Alcohol
  • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.2 M) in a flame-dried round-bottom flask under an argon atmosphere.

  • Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equiv) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Methylation of Phenolic Hydroxyls
  • To a solution of the dihydroxy-naphthopyranone (1.0 equiv) in acetone (0.1 M) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 5.0 equiv).

  • Add dimethyl sulfate (Me₂SO₄, 3.0 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: BCl₃ Demethylation of Aryl Methyl Ethers
  • Dissolve the dimethylated this compound precursor (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.05 M) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add a 1.0 M solution of boron trichloride (BCl₃) in DCM (5.0 equiv per methyl ether) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to -78 °C and carefully quench by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and concentrate under reduced pressure.

  • Co-evaporate the residue with methanol several times to remove boric acid esters.

  • Purify the crude this compound by flash column chromatography.

Visualizations

Protecting_Group_Strategy Start Naphthopyranone Precursor (Primary Alcohol + Phenolic OHs) Protect_Alcohol Protect Primary Alcohol (TIPS or TBDPS) Start->Protect_Alcohol Core_Assembly Assemble Naphthopyranone Core (Michael-Dieckmann) Protect_Alcohol->Core_Assembly Protect_Phenols Protect Phenolic OHs (Methylation) Core_Assembly->Protect_Phenols Biaryl_Coupling Oxidative Biaryl Coupling Protect_Phenols->Biaryl_Coupling Deprotect_Silyl Deprotect Primary Alcohol (TBAF) Biaryl_Coupling->Deprotect_Silyl Final_Steps Final Modifications Deprotect_Silyl->Final_Steps Deprotect_Methyls Deprotect Phenolic OHs (BCl3) Final_Steps->Deprotect_Methyls Viriditoxin This compound Deprotect_Methyls->Viriditoxin

Caption: General protecting group strategy workflow for the synthesis of this compound.

Michael_Dieckmann_Troubleshooting Start Michael-Dieckmann Reaction Fails Check_TLC Check TLC for Starting Materials Start->Check_TLC SM_Consumed Starting Materials Consumed? Unexpected Product Formed? Check_TLC->SM_Consumed Check_Ru Suspect Ruthenium Contamination from RCM Step SM_Consumed->Check_Ru Yes No_Reaction Starting Materials Remain SM_Consumed->No_Reaction No Purify Repurify Pyranone Intermediate (Thorough Chromatography) Check_Ru->Purify Alternative_Route Consider Alternative Synthesis of Pyranone (RCM-free) Check_Ru->Alternative_Route Success Reaction Proceeds Purify->Success Alternative_Route->Success Check_Conditions Check Reagents and Conditions (Base, Solvent, Temperature) No_Reaction->Check_Conditions Check_Conditions->Success

Caption: Troubleshooting flowchart for the Michael-Dieckmann reaction in Viriditoxin synthesis.

Silyl_Ether_Choice Decision Choice of Silyl Ether for Primary Alcohol Acid_Labile_PG Are subsequent steps acid-sensitive? Decision->Acid_Labile_PG Use_TIPS Use TIPS Ether (Less Sterically Hindered, Sufficiently Stable) Acid_Labile_PG->Use_TIPS No Use_TBDPS Use TBDPS Ether (Greater Acid Stability) Acid_Labile_PG->Use_TBDPS Yes

Caption: Decision diagram for selecting the appropriate silyl ether protecting group.

References

Mitigating the cytotoxicity of (-)-Viriditoxin to non-target cells in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of (-)-Viriditoxin to non-target cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that causes cytotoxicity?

A1: this compound (VDT) exhibits cytotoxic effects through multiple mechanisms:

  • Induction of Apoptosis: VDT triggers programmed cell death. In leukemia and lymphoma cells, it can directly activate the mitochondrial apoptosis pathway, leading to the release of cytochrome c and activation of caspases.[1] This process involves the Bcl-2 family of proteins.

  • Induction of Autophagy: VDT can stimulate autophagic cell death, a process where the cell degrades its own components. This has been observed in human prostate cancer cells through the induction of autophagy-related proteins like LC3-II, Atg5, Atg7, and beclin-1.[2][3]

  • Cell Cycle Arrest: VDT causes cell cycle arrest at the G2/M phase, preventing cell division. This has been demonstrated in A549 human lung cancer cells and is thought to be related to the inhibition of tubulin polymerization.[4][5]

  • Mitochondrial Targeting: VDT targets mitochondrial oxidative phosphorylation (OXPHOS), leading to a breakdown of the mitochondrial membrane potential, generation of reactive oxygen species (ROS), and mitochondrial fission.

Q2: My non-target control cells are showing significant death. How can I reduce this off-target cytotoxicity?

A2: Mitigating off-target cytotoxicity is crucial for obtaining reliable experimental results. Here are several strategies you can employ:

  • Dose-Response Optimization: Conduct a thorough dose-response study on both your target and non-target cell lines. This will help you identify a concentration of this compound that is effective on your target cells while having a minimal impact on your non-target cells.[6]

  • Time-Course Experiments: Evaluate the effect of different incubation times. Shorter exposure to this compound may be sufficient to induce the desired effect in target cells while reducing the toxic effects on non-target cells.[6]

  • Utilize a Co-culture System: A co-culture model, where target and non-target cells are grown together, can provide a more physiologically relevant environment to assess selective cytotoxicity.[6] This allows for the direct comparison of the compound's effect on both cell types under the same conditions.

  • Consider the Inherent Differential Cytotoxicity: Research has shown that this compound is significantly more cytotoxic to leukemia and lymphoma cell lines compared to solid tumor cell lines and non-cancerous cells.[7] Leveraging this intrinsic selectivity by choosing appropriate cell lines for your experiments is a key mitigation strategy.

  • Formulation Optimization: The solvent used to dissolve this compound can sometimes contribute to cytotoxicity. It is advisable to test different biocompatible solvents to find one that is least toxic to your cells.[6]

Q3: How do I determine if cell death in my non-target cells is due to on-target or off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is a critical step. Here's a suggested workflow:

  • Target Expression Analysis: Confirm if the intended molecular target of this compound is present in your non-target cells. If the target is absent, the observed cytotoxicity is likely an off-target effect.

  • Knockdown/Knockout Studies: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the primary target in your non-target cells. If cytotoxicity persists after target removal, it strongly suggests off-target mechanisms.

  • Use of Structurally Unrelated Inhibitors: If another compound with a different chemical structure is known to inhibit the same target, you can use it as a control. If this second compound does not cause the same off-target cytotoxicity, it further points to the off-target effects of this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity in non-target cells The concentration of this compound is too high.Perform a dose-response curve to determine the optimal concentration with the best therapeutic window.
The incubation time is too long.Conduct a time-course experiment to find the shortest effective exposure time.[6]
The non-target cell line is particularly sensitive.If possible, use a different, more robust non-target cell line for your controls.[6]
Inconsistent IC50 values between experiments Variability in cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
Inconsistent compound preparation.Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Changes in cell culture conditions.Maintain consistent cell passage numbers, media composition, and incubator conditions.
Unexpected morphological changes in non-target cells Off-target effects on the cytoskeleton or other cellular structures.Document the morphological changes with microscopy. This could provide clues to the off-target mechanism.
Solvent-induced stress.Run a vehicle control (the solvent used to dissolve Viriditoxin) to ensure the solvent itself is not causing the changes.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound in various cancer and non-cancerous cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
Ramos Human B cell lymphoma0.0624
Jurkat Human T cell acute lymphoblastic leukemia0.8824
143B Osteosarcoma>1024
HCT116 Colorectal carcinoma>1024
HeLa Cervix carcinoma>1024
HT29 Colon carcinoma>1024
MCF7 Breast carcinoma>1024
RT112 Urinary bladder carcinoma>1024
SH-SY5Y Neuroblastoma>1024
A549 Human non-small-cell lung cancerNot specified, significant effect at 20 µM24
LNCaP Human prostate cancerDose-dependent cytotoxicity observedNot specified

Table 2: IC50 Values of this compound in Non-Cancerous Cells

Cell Line/TypeDescriptionIC50 (µM)Incubation Time (h)
HSPC Human hematopoietic stem and progenitor cells0.8572
PBMC Peripheral blood mononuclear cells from healthy donorsResilient to cytotoxicityNot specified

Data compiled from available research articles. The exact IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols & Workflows

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Objective: To determine the viability of cells after treatment with this compound by measuring the metabolic activity of mitochondria.

Materials:

  • Cells of interest

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cells of interest

  • This compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Objective: To measure autophagic flux by monitoring the conversion of LC3-I to LC3-II.

Materials:

  • Cells of interest

  • This compound

  • Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

  • Lysis buffer

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Western blotting equipment

Procedure:

  • Treat cells with this compound in the presence or absence of a lysosomal inhibitor for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with the primary anti-LC3 antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal. An increase in the LC3-II/LC3-I ratio, especially in the presence of lysosomal inhibitors, indicates an induction of autophagy.

Experimental Workflows

experimental_workflow_selective_cytotoxicity cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Start cell_culture Prepare Target and Non-Target Cell Lines start->cell_culture co_culture Seed Cells in Co-culture (e.g., fluorescently labeled) cell_culture->co_culture treatment Treat with this compound (Dose-response and Time-course) co_culture->treatment imaging High-Content Imaging (to differentiate cell types) treatment->imaging viability_assay Cell Viability Assay (e.g., MTT on sorted cells or fluorescence-based readout) imaging->viability_assay data_analysis Data Analysis: Calculate selective IC50 viability_assay->data_analysis end Determine Therapeutic Window data_analysis->end

Caption: Workflow for assessing the selective cytotoxicity of this compound in a co-culture model.

Signaling Pathway Diagrams

viriditoxin_apoptosis_pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade cluster_outcome Outcome viriditoxin This compound bcl2_family Bcl-2 Family (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) viriditoxin->bcl2_family targets mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential induces cytochrome_c Cytochrome c Release mito_potential->cytochrome_c leads to caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes viriditoxin_autophagy_cellcycle cluster_stimulus Stimulus cluster_autophagy Autophagy Induction cluster_cellcycle Cell Cycle Arrest cluster_outcome Outcome viriditoxin This compound beclin1 Beclin-1 Complex Activation viriditoxin->beclin1 induces tubulin Tubulin Polymerization Inhibition viriditoxin->tubulin inhibits lc3 LC3-I to LC3-II Conversion beclin1->lc3 promotes autophagosome Autophagosome Formation lc3->autophagosome leads to cell_death Autophagic Cell Death & Inhibition of Proliferation autophagosome->cell_death g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest causes g2m_arrest->cell_death logical_relationship_mitigation cluster_problem Problem cluster_strategies Mitigation Strategies cluster_goal Goal problem High Cytotoxicity of This compound in Non-Target Cells dose_response Dose-Response Optimization problem->dose_response address with time_course Time-Course Optimization problem->time_course address with co_culture Co-culture Models problem->co_culture address with cell_selection Leverage Inherent Differential Toxicity problem->cell_selection address with goal Selective Cytotoxicity & Reliable Experimental Data dose_response->goal time_course->goal co_culture->goal cell_selection->goal

References

Technical Support Center: Enhancing Bacterial Membrane Permeability of (-)-Viriditoxin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with (-)-Viriditoxin and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the permeability of these compounds across bacterial membranes.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows potent in vitro activity against FtsZ but has a high Minimum Inhibitory Concentration (MIC) against whole bacterial cells. What is the likely cause?

A1: A significant discrepancy between in vitro target inhibition and whole-cell activity often points to poor permeability across the bacterial cell envelope. For Gram-negative bacteria, the outer membrane is a formidable barrier that can prevent the compound from reaching its periplasmic or cytoplasmic target. In Gram-positive bacteria, the thick peptidoglycan layer can also hinder diffusion. It is also possible that your analog is being actively removed from the cell by efflux pumps.

Q2: How can I determine if my this compound analog is failing to cross the outer membrane of Gram-negative bacteria?

A2: A common strategy is to test the activity of your analog against a hyperpermeable bacterial strain, such as an E. coli strain with a mutation in the lipopolysaccharide (LPS) core biosynthesis pathway (e.g., waaC or waaF mutants). If the MIC of your analog is significantly lower in the hyperpermeable strain compared to the wild-type strain, it strongly suggests that the outer membrane is a major barrier.

Q3: What are the key physicochemical properties of my analog that I should consider to improve its permeability?

A3: Key properties influencing bacterial permeability include:

  • Lipophilicity: There is an optimal range of lipophilicity for membrane transport. Highly polar molecules may not efficiently cross the lipid bilayer, while highly lipophilic molecules may get trapped within the membrane.

  • Charge: Cationic compounds can interact favorably with the negatively charged bacterial membrane, which can enhance uptake.

  • Molecular Size and Shape: Smaller molecules with a more rigid structure tend to permeate more effectively than large, flexible molecules.

Q4: Can I use permeabilizing agents to confirm that poor membrane penetration is the issue?

A4: Yes, using sub-lethal concentrations of membrane-permeabilizing agents can be a useful diagnostic tool. Agents like EDTA, which chelates divalent cations that stabilize the LPS, or low concentrations of polymyxin (B74138) B can disrupt the outer membrane, potentially increasing the potency of your analog if permeability is the limiting factor.

Troubleshooting Guides

Issue 1: Inconsistent results in the NPN uptake assay for outer membrane permeability.
  • Problem: High background fluorescence or lack of a clear fluorescence increase upon addition of the this compound analog.

    • Possible Cause 1: The concentration of N-phenyl-1-naphthylamine (NPN) is too high, leading to high background.

      • Solution: Titrate the NPN concentration to find the optimal balance between a low background and a robust signal-to-noise ratio. A final concentration of 10 µM is a common starting point.

    • Possible Cause 2: The bacterial cells are not in the optimal growth phase.

      • Solution: Ensure that you are using mid-logarithmic phase cells for the assay, as their membrane composition and integrity are more consistent.

    • Possible Cause 3: Your analog does not significantly disrupt the outer membrane at the tested concentrations.

      • Solution: Include a positive control, such as polymyxin B, to validate the assay. Test a wider concentration range of your analog.

Issue 2: No significant increase in propidium (B1200493) iodide (PI) fluorescence, suggesting no inner membrane permeabilization.
  • Problem: The this compound analog does not appear to damage the inner membrane, as indicated by a lack of PI uptake.

    • Possible Cause 1: The primary mechanism of action of your analog is not membrane disruption. This compound is known to inhibit FtsZ, which is a cytoplasmic protein.[1] Therefore, it needs to cross the inner membrane without necessarily disrupting it.

      • Solution: The lack of inner membrane permeabilization is the expected result for a compound that does not act by disrupting the membrane. This result, when coupled with antibacterial activity, suggests that your compound is successfully crossing the inner membrane to reach its target.

    • Possible Cause 2: The concentration of the analog is too low to cause detectable membrane damage.

      • Solution: While the primary target is FtsZ, some membrane interaction might occur at higher concentrations. Test a broad concentration range and include a positive control that is known to disrupt the inner membrane.

Data Presentation

Table 1: Hypothetical Permeability and Activity Data for this compound Analogs

Analog IDModificationLogPOuter Membrane Permeability (NPN Uptake, RFU)MIC (µg/mL) vs. E. coli (Wild-Type)MIC (µg/mL) vs. E. coli (Hyperpermeable)
VDT-001This compound4.5150324
VDT-002Addition of a primary amine3.835082
VDT-003Increased lipophilicity (alkyl chain)5.21206432
VDT-004Reduced molecular weight (fragment)3.1250164

RFU: Relative Fluorescence Units. Data is illustrative.

Experimental Protocols

NPN Uptake Assay for Outer Membrane Permeability

This assay measures the fluorescence of N-phenyl-1-naphthylamine (NPN) as it partitions into the hydrophobic environment of a damaged bacterial outer membrane.

Materials:

  • Mid-log phase bacterial culture (e.g., E. coli)

  • 5 mM HEPES buffer (pH 7.2)

  • 0.5 mM NPN stock solution in acetone

  • Test compounds (this compound analogs)

  • Positive control (e.g., Polymyxin B)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest mid-log phase bacteria by centrifugation and wash twice with HEPES buffer.

  • Resuspend the bacterial pellet in HEPES buffer to an OD600 of 0.5.

  • In the 96-well plate, add 100 µL of the cell suspension to each well.

  • Add NPN to each well to a final concentration of 10 µM.

  • Measure the baseline fluorescence.

  • Add the test compound at the desired final concentration.

  • Immediately begin monitoring the fluorescence intensity over time (e.g., for 15-30 minutes). An increase in fluorescence indicates outer membrane permeabilization.

Propidium Iodide (PI) Assay for Inner Membrane Permeability

This assay uses the fluorescent dye propidium iodide, which can only enter cells with a compromised inner membrane and fluoresces upon binding to DNA.

Materials:

  • Mid-log phase bacterial culture

  • Phosphate-buffered saline (PBS)

  • 1 mM Propidium Iodide stock solution in water

  • Test compounds

  • Positive control (e.g., a membrane-disrupting peptide)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: 535 nm, Emission: 617 nm)

Procedure:

  • Prepare bacterial cells as described in the NPN assay, resuspending in PBS.

  • Add 100 µL of the cell suspension to each well of the microplate.

  • Add the test compound at the desired concentration and incubate for a set period (e.g., 30 minutes).

  • Add PI to each well to a final concentration of 5 µM.

  • Incubate in the dark for 15 minutes.

  • Measure the fluorescence intensity. An increase in fluorescence indicates inner membrane damage.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Permeability Assays cluster_activity Activity Testing culture Bacterial Culture (Mid-log phase) wash Wash and Resuspend in Buffer culture->wash npn NPN Uptake Assay (Outer Membrane) wash->npn Add NPN & Analog pi Propidium Iodide Assay (Inner Membrane) wash->pi Add Analog & PI mic MIC Determination (Wild-type vs. Hyperpermeable) wash->mic Inoculate data_analysis Data Analysis & Comparison npn->data_analysis Fluorescence Data pi->data_analysis Fluorescence Data mic->data_analysis Growth Inhibition Data

Caption: Workflow for assessing the permeability and activity of this compound analogs.

signaling_pathway cluster_cell Bacterial Cell Viriditoxin_Analog This compound Analog OM Outer Membrane Viriditoxin_Analog->OM Permeation Challenge 1 Periplasm Periplasm OM->Periplasm Successful Transport IM Inner Membrane Periplasm->IM Permeation Challenge 2 Cytoplasm Cytoplasm IM->Cytoplasm Successful Transport FtsZ FtsZ Protein Z_ring Z-ring Formation FtsZ->Z_ring Polymerization Cell_Division Cell Division Z_ring->Cell_Division Constriction Viriditoxin_Analog_Inside->FtsZ Inhibition

Caption: Cellular pathway and permeability barriers for this compound analogs.

References

Optimizing culture media for enhanced (-)-Viriditoxin production by Aspergillus sp.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the production of (-)-Viriditoxin from Aspergillus sp. cultures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the optimization of this compound production.

Q1: My Aspergillus culture is growing well, but the this compound yield is low or undetectable. What are the potential causes and solutions?

A1: Low yields despite good biomass production are a common challenge in fungal secondary metabolite fermentation. Several factors related to culture media and conditions could be the cause.

  • Suboptimal Culture Medium: The composition of your culture medium is critical. While various media can support fungal growth, specific nutrient compositions are required to trigger and enhance secondary metabolite production.

    • Troubleshooting:

      • Carbon Source: Ensure you are using a suitable carbon source. While a variety of carbon sources can be utilized by Aspergillus sp., some may favor biomass accumulation over secondary metabolite production. For this compound, complex carbohydrates have shown promising results.

      • Nitrogen Source: The type and concentration of the nitrogen source significantly impact secondary metabolism. Complex organic nitrogen sources often promote higher yields of secondary metabolites compared to inorganic sources like ammonium (B1175870) salts, which can lead to a rapid drop in pH and repression of secondary metabolite gene clusters.

      • Recommendation: A yeast extract-sucrose (YES) medium has been shown to be effective for this compound production in submerged cultures. For solid-state fermentation, sorghum and rice are excellent substrates.[1]

  • Incorrect Fermentation Time: Secondary metabolites like this compound are often produced during the stationary phase of fungal growth, after the initial rapid consumption of primary nutrients.

    • Troubleshooting:

      • Time-Course Experiment: Conduct a time-course experiment to determine the optimal harvest time. Sample your culture at different time points (e.g., every 24-48 hours) and quantify both biomass and this compound concentration. Maximal production in submerged culture has been observed after approximately 156 hours.[1]

  • Inappropriate Culture Conditions (pH and Temperature):

    • Troubleshooting:

      • pH: The pH of the culture medium can dramatically affect enzyme activity and the expression of biosynthetic genes. While Aspergillus species can grow over a wide pH range, secondary metabolite production often has a narrower optimal pH. It is advisable to maintain the pH in a slightly acidic to neutral range.

      • Temperature: Temperature is a critical parameter. For Aspergillus viridi-nutans, incubation at 20°C on solid substrates has yielded high levels of viriditoxin, while temperatures of 10°C and 5°C significantly restricted or completely inhibited its biosynthesis.[1]

Q2: Where is the this compound located? Am I extracting it from the correct fraction?

A2: This is a crucial point for maximizing your yield. For submerged cultures of Aspergillus viridi-nutans, the majority of the produced this compound is associated with the mycelium. Less than 1% of the total yield has been detected in the culture broth.[1]

  • Troubleshooting:

    • Extraction Protocol: Ensure your extraction protocol is designed to efficiently extract the metabolite from the fungal biomass. This typically involves separating the mycelium from the broth by filtration or centrifugation, followed by solvent extraction of the mycelial cake.

    • Cell Lysis: For efficient extraction of intracellular or cell-wall-bound metabolites, mechanical disruption of the mycelium (e.g., grinding with liquid nitrogen, bead beating) prior to or during solvent extraction can significantly improve yields.

Q3: I am observing inconsistent this compound yields between batches. What could be the reason?

A3: Batch-to-batch variability can be frustrating. The following are common causes:

  • Inoculum Quality: The age and concentration of the spore suspension or mycelial inoculum can affect the lag phase, growth rate, and timing of secondary metabolite production.

    • Troubleshooting: Standardize your inoculum preparation. Use spores from a culture of a consistent age and quantify the spore concentration to ensure a uniform inoculation density in each fermentation.

  • Media Preparation: Minor variations in media components, their concentrations, or the final pH can lead to significant differences in yield.

    • Troubleshooting: Use a precise and consistent protocol for media preparation. Calibrate your pH meter regularly and ensure all components are fully dissolved.

  • Substrate Variability (Solid-State Fermentation): For solid-state fermentation, the natural variation in agricultural commodities like rice or sorghum can influence metabolite production.

    • Troubleshooting: Source your substrates from a single, reliable supplier to minimize variability. Analyze the composition of different batches if possible.

Q4: Can the expression of the viriditoxin biosynthetic gene cluster be enhanced?

A4: Yes, understanding the genetic regulation of the viriditoxin (vdt) gene cluster can open up possibilities for genetic engineering to improve yields. The vdt cluster contains a specific transcription factor, VdtR, which is crucial for the expression of the other genes in the cluster.[2][3]

  • Potential Strategies (Advanced):

    • Overexpression of VdtR: Overexpressing the VdtR transcription factor could lead to increased transcription of the entire vdt gene cluster and, consequently, higher viriditoxin production.

    • Promoter Engineering: The native promoters of the vdt genes could be replaced with stronger, constitutive promoters to uncouple viriditoxin production from complex native regulatory networks.

Data Presentation: Quantitative Impact of Culture Conditions

The following tables summarize the quantitative data available on this compound production under different culture conditions.

Table 1: Effect of Solid Substrate on this compound Yield

SubstrateIncubation Time (days)Temperature (°C)This compound Yield (mg/kg of substrate)
Sorghum3020440
Rice3020380
Corn302040 - 200
Rye302040 - 200
Wheat302040 - 200
Cottonseed3020Low
Barley3020Low
Oats3020Low

Data from reference[1]

Table 2: Effect of Temperature on this compound Biosynthesis

Temperature (°C)Incubation Time (days)Observation
2030Optimal production on solid substrates
10up to 120Restricted biosynthesis
5120No detectable toxin accumulation

Data from reference[1]

Table 3: this compound Production in Submerged Culture

MediumCulture TypeIncubation Time (hours)This compound Yield (mg/g of mycelium)
Yeast Extract-SucroseShake Flask15610

Data from reference[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of this compound.

1. Protocol for Submerged Culture of Aspergillus sp. for this compound Production

  • Media Preparation (Yeast Extract-Sucrose - YES Medium):

    • Dissolve 20 g of yeast extract and 150 g of sucrose (B13894) in 1 liter of distilled water.

    • Adjust the pH to 6.0-6.5 using 1M HCl or 1M NaOH.

    • Dispense the medium into appropriate fermentation vessels (e.g., Erlenmeyer flasks, bioreactors).

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation and Incubation:

    • Prepare a spore suspension of Aspergillus sp. from a 7-10 day old culture on Potato Dextrose Agar (PDA).

    • Inoculate the sterile YES medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.

    • Incubate the culture at 20-25°C with shaking (e.g., 180-220 rpm) for up to 156 hours.

2. Protocol for Extraction of this compound from Mycelium

  • Harvest the fungal culture by filtration through cheesecloth or a similar filter to separate the mycelium from the culture broth.

  • Wash the mycelium with distilled water to remove any remaining medium components.

  • Press the mycelium to remove excess water and then lyophilize (freeze-dry) to obtain a dry mycelial powder.

  • Grind the dried mycelium into a fine powder using a mortar and pestle.

  • Extract the mycelial powder with a suitable organic solvent (e.g., chloroform, ethyl acetate, or methanol) at room temperature with constant stirring for several hours. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.

  • Combine the solvent extracts and filter to remove any solid mycelial debris.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Store the crude extract at -20°C until further analysis.

3. Protocol for Quantification of this compound by HPLC (High-Performance Liquid Chromatography)

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.

    • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions (General Guidance - optimization may be required):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to improve peak shape). For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector. Monitor at a wavelength where this compound has maximum absorbance.

    • Quantification: Create a calibration curve using a certified standard of this compound at several concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Visualizations

Diagram 1: Simplified Biosynthetic Pathway of this compound

Viriditoxin_Biosynthesis cluster_vdt vdt Gene Cluster Primary Metabolites Primary Metabolites VdtA (PKS) VdtA (PKS) Primary Metabolites->VdtA (PKS) Biosynthesis Initiation Semi-viriditoxin Monomer Semi-viriditoxin Monomer VdtA (PKS)->Semi-viriditoxin Monomer Monomer Formation & Modification VdtC, VdtF, VdtE VdtC (Methyltransferase) VdtF (Dehydrogenase) VdtE (Monooxygenase) VdtB (Laccase) VdtB (Laccase) This compound This compound VdtB (Laccase)->this compound VdtD (Hydrolase-like) VdtD (Hydrolase-like) VdtD (Hydrolase-like)->VdtB (Laccase) Stereoselectivity Control VdtR (TF) VdtR (Transcription Factor) VdtR (TF)->VdtA (PKS) Activation VdtR (TF)->VdtB (Laccase) VdtR (TF)->VdtD (Hydrolase-like) Semi-viriditoxin Monomer->VdtB (Laccase) Dimerization Optimization_Workflow Start Start Inoculum_Prep Standardize Inoculum (Spore Suspension) Start->Inoculum_Prep Fermentation Submerged or Solid-State Fermentation (Vary one parameter: C source, N source, pH, Temp) Inoculum_Prep->Fermentation Harvest Harvest Mycelium (Filtration/Centrifugation) Fermentation->Harvest Extraction Solvent Extraction of Mycelium Harvest->Extraction Analysis HPLC Quantification of this compound Extraction->Analysis Data_Analysis Analyze Yield Data Analysis->Data_Analysis Decision Optimal Yield? Data_Analysis->Decision Decision->Fermentation No, iterate next parameter End End Decision->End Yes Fungal_Signaling cluster_env Environmental Signals cluster_cell Cellular Response Nutrient_Status Nutrient Status (Carbon, Nitrogen) GPCR G-Protein Coupled Receptors (GPCR) Nutrient_Status->GPCR pH_Temp pH, Temperature, Light, Stress pH_Temp->GPCR G_Protein Heterotrimeric G-Proteins GPCR->G_Protein MAPK_Cascade MAPK Cascade G_Protein->MAPK_Cascade PKA_Pathway cAMP-PKA Pathway G_Protein->PKA_Pathway Global_Regulators Global Regulators (e.g., LaeA, VeA) MAPK_Cascade->Global_Regulators PKA_Pathway->Global_Regulators VdtR Specific TFs (e.g., VdtR) Global_Regulators->VdtR Viriditoxin_Production This compound Production VdtR->Viriditoxin_Production

References

Validation & Comparative

Comparative Analysis of (-)-Viriditoxin and Other FtsZ Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Viriditoxin and other prominent inhibitors of the bacterial cell division protein FtsZ. This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways to support further research and development in this critical area of antibacterial discovery.

Abstract

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. FtsZ, a prokaryotic homolog of tubulin, is an essential and highly conserved protein that plays a pivotal role in bacterial cytokinesis, making it an attractive target for new antimicrobial agents. This guide presents a comparative analysis of four FtsZ inhibitors: this compound, PC190723, Totarol, and Berberine. We compare their inhibitory activities, mechanisms of action, and antibacterial efficacy through a compilation of experimental data. Detailed protocols for key assays are provided to facilitate the replication and validation of these findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the current landscape of FtsZ inhibition.

Introduction to FtsZ Inhibition

Filamenting temperature-sensitive mutant Z (FtsZ) is a GTPase that polymerizes to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other proteins that constitute the divisome. The proper assembly and dynamic nature of the Z-ring are crucial for bacterial cell division.[1] Consequently, small molecules that perturb FtsZ function can effectively block bacterial proliferation. FtsZ inhibitors can act through various mechanisms, including the inhibition of FtsZ polymerization, the stabilization of FtsZ polymers leading to a loss of dynamics, or the modulation of its GTPase activity.[2] This guide focuses on a comparative analysis of this compound, a mycotoxin with potent antibacterial properties, against other well-characterized FtsZ inhibitors.

Comparative Quantitative Data

The following tables summarize the in vitro inhibitory activities and minimum inhibitory concentrations (MICs) of this compound, PC190723, Totarol, and Berberine. It is important to note that the experimental conditions, including the source of the FtsZ protein and the bacterial strains tested, vary across studies, which should be considered when making direct comparisons.

Table 1: In Vitro Inhibition of FtsZ Polymerization and GTPase Activity

InhibitorFtsZ SourceIC50 FtsZ PolymerizationIC50 FtsZ GTPase ActivityReference
This compound E. coli8.2 µg/mL7.0 µg/mL[1][2][3][4][5][6][7][8]
PC190723 S. aureusNot directly reported, but promotes polymerization55 nM (0.055 µM)[9][10][11]
Totarol M. tuberculosisInhibited polymerization by 27% at 50 µMPotently suppressed[12][13][14]
Berberine E. coli10.0 ± 2.5 µM16.01 ± 5.0 µM[2]

Table 2: Minimum Inhibitory Concentration (MIC) Against Various Bacterial Strains

InhibitorBacterial Strain(s)MIC RangeReference
This compound Methicillin-sensitive and -resistant S. aureus (MSSA & MRSA), Vancomycin-sensitive and -resistant Enterococcus2 - 32 µg/mL[1][4]
PC190723 S. aureus and B. subtilis0.5 - 1 µg/mL[10][11]
Totarol B. subtilis, S. aureus, M. tuberculosis2 µM, 5.4 µM, 16 µg/mL respectively[3]
Berberine derivative (Compound 2) MRSA, VRE, E. coli, K. pneumoniae2 - 4 µg/mL (Gram-positive), 32 - 64 µg/mL (Gram-negative)[15]

Mechanisms of Action

The inhibitors discussed exhibit distinct mechanisms of action at the molecular level, leading to the disruption of bacterial cell division.

  • This compound : This mycotoxin acts by directly inhibiting both the polymerization of FtsZ and its GTPase activity.[1][2][3][4][5] This dual inhibition prevents the formation of the Z-ring, leading to cell filamentation and eventual lysis.

  • PC190723 : In contrast to inhibitors that block polymerization, PC190723 is an FtsZ polymer-stabilizing agent.[16] It binds to a site on FtsZ that is analogous to the taxol-binding site on tubulin, promoting the assembly of FtsZ into non-functional, condensed structures and inhibiting the dynamic disassembly required for cytokinesis.[16][17]

  • Totarol : This natural diterpenoid perturbs the assembly dynamics of FtsZ. It decreases the assembly of FtsZ protofilaments and potently suppresses the GTPase activity of FtsZ from M. tuberculosis.[12][13][14]

  • Berberine : This plant alkaloid has been shown to inhibit FtsZ assembly and perturb Z-ring morphology.[2] Some studies suggest it binds to a hydrophobic pocket on FtsZ, potentially overlapping with the GTP binding site, thereby inhibiting polymerization and GTPase activity.[18]

FtsZ_Inhibitor_Mechanisms cluster_assembly FtsZ Assembly Pathway cluster_inhibitors Inhibitor Action FtsZ Monomers FtsZ Monomers FtsZ Protofilaments FtsZ Protofilaments FtsZ Monomers->FtsZ Protofilaments GTP Z-ring Formation Z-ring Formation FtsZ Protofilaments->Z-ring Formation Cell Division Cell Division Z-ring Formation->Cell Division This compound This compound This compound->FtsZ Protofilaments Inhibits Polymerization Totarol Totarol Totarol->FtsZ Protofilaments Inhibits Polymerization Berberine Berberine Berberine->FtsZ Protofilaments Inhibits Polymerization PC190723 PC190723 PC190723->FtsZ Protofilaments Stabilizes Polymers

Figure 1: Mechanisms of action of different FtsZ inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

FtsZ Polymerization Assay (90° Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.

Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (10 mM)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer or spectrophotometer with a 90° light scattering setup

Procedure:

  • Prepare a reaction mixture containing FtsZ in polymerization buffer in a cuvette.

  • Add the test inhibitor at various concentrations or the vehicle control and incubate for a specified time at 37°C.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in light scattering at a wavelength of 350 nm or 600 nm at 90° for a defined period.

  • The rate of polymerization is determined from the initial slope of the light scattering curve. The IC50 value is calculated as the concentration of the inhibitor that reduces the polymerization rate by 50%.

Polymerization_Assay_Workflow Start Start Prepare FtsZ in\npolymerization buffer Prepare FtsZ in polymerization buffer Start->Prepare FtsZ in\npolymerization buffer Add inhibitor or vehicle Add inhibitor or vehicle Prepare FtsZ in\npolymerization buffer->Add inhibitor or vehicle Incubate at 37°C Incubate at 37°C Add inhibitor or vehicle->Incubate at 37°C Initiate with GTP Initiate with GTP Incubate at 37°C->Initiate with GTP Monitor light scattering Monitor light scattering Initiate with GTP->Monitor light scattering Analyze data to\ndetermine IC50 Analyze data to determine IC50 Monitor light scattering->Analyze data to\ndetermine IC50 End End Analyze data to\ndetermine IC50->End

Figure 2: Workflow for the FtsZ polymerization light scattering assay.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (B84403) released from GTP hydrolysis.

Materials:

  • Purified FtsZ protein

  • Assay buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)

  • GTP solution (10 mM)

  • Test inhibitor

  • Malachite Green reagent

  • Phosphate standard solution

Procedure:

  • Set up reactions in a 96-well plate containing FtsZ in assay buffer.

  • Add the test inhibitor at various concentrations or the vehicle control and pre-incubate.

  • Initiate the reaction by adding GTP.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding the Malachite Green reagent.

  • After color development, measure the absorbance at ~620-650 nm.

  • Quantify the amount of phosphate released using a standard curve. The IC50 value is the inhibitor concentration that reduces GTPase activity by 50%.[19]

GTPase_Assay_Workflow Start Start Prepare FtsZ in\nassay buffer Prepare FtsZ in assay buffer Start->Prepare FtsZ in\nassay buffer Add inhibitor or vehicle Add inhibitor or vehicle Prepare FtsZ in\nassay buffer->Add inhibitor or vehicle Pre-incubate Pre-incubate Add inhibitor or vehicle->Pre-incubate Initiate with GTP Initiate with GTP Pre-incubate->Initiate with GTP Incubate at 37°C Incubate at 37°C Initiate with GTP->Incubate at 37°C Stop with Malachite Green Stop with Malachite Green Incubate at 37°C->Stop with Malachite Green Measure absorbance Measure absorbance Stop with Malachite Green->Measure absorbance Calculate phosphate released\nand determine IC50 Calculate phosphate released and determine IC50 Measure absorbance->Calculate phosphate released\nand determine IC50 End End Calculate phosphate released\nand determine IC50->End

Figure 3: Workflow for the FtsZ GTPase activity assay.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[20][21][22][23][24]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitor

  • 96-well microtiter plates

Procedure:

  • Prepare serial two-fold dilutions of the test inhibitor in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the bacterium (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no inhibitor) and negative (no bacteria) growth controls.

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity.

Conclusion

This compound and the other discussed FtsZ inhibitors represent promising avenues for the development of new antibacterial agents with novel mechanisms of action. While this compound demonstrates potent inhibition of both FtsZ polymerization and GTPase activity, compounds like PC190723 highlight the alternative and equally effective strategy of polymer stabilization. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further investigation and optimization of FtsZ-targeting compounds in the ongoing battle against antibiotic resistance. Future research should focus on generating more directly comparable datasets across a wider range of bacterial species and FtsZ orthologs to better delineate the therapeutic potential of these promising inhibitors.

References

A Comparative Guide to the Efficacy of (-)-Viriditoxin and Paclitaxel in Microtubule Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the microtubule-stabilizing agents (-)-Viriditoxin and paclitaxel (B517696). Both compounds are potent cytotoxic agents that target tubulin, a key component of the cytoskeleton, but they exhibit distinct biochemical and cellular effects. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms to aid in research and drug development.

Executive Summary

This compound and paclitaxel are both effective microtubule-stabilizing agents that induce mitotic arrest and apoptosis in cancer cells. However, they exhibit notable differences in their cytotoxic potency across various cell lines and in their specific effects on microtubule morphology. While paclitaxel is a well-established chemotherapeutic agent with a thoroughly characterized mechanism, this compound presents itself as a novel compound with a potentially distinct mode of microtubule interaction and downstream signaling.

Data Presentation

Table 1: Comparison of in vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and paclitaxel in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Paclitaxel IC50 (µM)Reference
SK-OV-3Ovarian Cancer14.30.24[1]
RamosB-cell Lymphoma0.06 (24h), 0.04 (72h)Not Reported[2]
JurkatT-cell Leukemia0.88 (24h), 0.27 (72h)Not Reported[2]
143BOsteosarcoma>10Not Reported[2]
HCT116Colorectal Carcinoma>10Not Reported[2]
HeLaCervical Carcinoma>10Not Reported[2]
HT29Colon Carcinoma>10Not Reported[2]
MCF7Breast Carcinoma>10Not Reported[2]
RT112Bladder Carcinoma>10Not Reported[2]
SH-SY5YNeuroblastoma>10Not Reported[2]
LNCaPProstate CancerDose-dependent cytotoxicity observedNot Reported[3]
A549Lung Cancer5.12.3[4]
KBNasopharyngeal Cancer2.3Not Reported[4]
Human Tumor Cell Lines (unspecified, 8 lines)VariousNot Reported0.0025 - 0.0075[5][6]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Table 2: Comparison of Effects on Tubulin Polymerization

Both this compound and paclitaxel promote the polymerization of tubulin into microtubules. However, the resulting microtubule structures and the kinetics of polymerization may differ.

ParameterThis compoundPaclitaxelReference
Effect on Polymerization Enhances tubulin polymerizationEnhances tubulin polymerization[1][7]
Microtubule Morphology Induces highly dense microtubule linings close to the cell membraneInduces the formation of microtubule bundles and multipolar spindles[1][7]
Effect on Critical Concentration of Tubulin Not explicitly quantifiedDecreases the critical concentration required for polymerization by up to 89%[8]
Effect on Microtubule Length Not explicitly quantifiedCan result in shorter microtubules due to depletion of the free tubulin pool[8]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (e.g., 10 mM)

  • Glycerol

  • Test compounds (this compound, paclitaxel) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well, clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Preparation of Reaction Mix: On ice, prepare a master mix containing tubulin (e.g., final concentration 2-4 mg/mL), General Tubulin Buffer, and GTP (e.g., final concentration 1 mM).

  • Compound Addition: Add varying concentrations of the test compounds or vehicle control to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mix to the wells containing the compounds.

  • Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 or 350 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 60-90 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Parameters such as the initial rate of polymerization (Vmax), the lag time for nucleation, and the maximum polymer mass can be determined from these curves.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound, paclitaxel)

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Both this compound and paclitaxel induce cell death primarily by disrupting the normal dynamics of microtubules, which leads to mitotic arrest and the activation of apoptotic pathways.

Paclitaxel-Induced Signaling

Paclitaxel's stabilization of microtubules leads to a prolonged mitotic block, which can trigger apoptosis through several signaling cascades.

Paclitaxel_Signaling Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest PI3K_AKT PI3K/AKT Pathway (Inhibition) MitoticArrest->PI3K_AKT downregulates MAPK MAPK Pathway (Activation) MitoticArrest->MAPK activates Bcl2 Bcl-2 Family (Modulation) MitoticArrest->Bcl2 Apoptosis Apoptosis PI3K_AKT->Apoptosis leads to MAPK->Apoptosis leads to Bcl2->Apoptosis regulates

Caption: Paclitaxel-induced signaling cascade leading to apoptosis.

This compound-Induced Signaling

This compound also induces apoptosis and has been shown to promote autophagy. Its effects on cell cycle regulatory proteins suggest a complex mechanism of action.

Viriditoxin_Signaling Viriditoxin This compound Microtubule Microtubule Stabilization Viriditoxin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest CellCycle Cell Cycle Regulation MitoticArrest->CellCycle Apoptosis Apoptosis MitoticArrest->Apoptosis Autophagy Autophagy MitoticArrest->Autophagy p53_p21 p53/p21 Pathway (Activation) CellCycle->p53_p21 modulates p53_p21->Apoptosis induces

Caption: this compound-induced signaling leading to cell death.

Experimental Workflow

A typical workflow for comparing the efficacy of microtubule-stabilizing agents is outlined below.

Experimental_Workflow start Start: Compound Preparation tubulin_assay In Vitro Tubulin Polymerization Assay start->tubulin_assay cell_culture Cell Culture (Multiple Cell Lines) start->cell_culture data_analysis Data Analysis and Comparison tubulin_assay->data_analysis cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay microscopy Immunofluorescence Microscopy cell_culture->microscopy western_blot Western Blot Analysis (Signaling Proteins) cell_culture->western_blot cytotoxicity_assay->data_analysis microscopy->data_analysis western_blot->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for comparative analysis.

Conclusion

This compound and paclitaxel are both potent microtubule-stabilizing agents with significant anti-cancer potential. While paclitaxel is a cornerstone of chemotherapy, this compound exhibits a distinct profile, including different effects on microtubule morphology and a varying spectrum of cytotoxicity against different cancer cell lines. Further research into the specific molecular interactions of this compound with tubulin and its unique downstream signaling pathways is warranted to fully elucidate its therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for such investigations.

References

Selective Cytotoxicity of (-)-Viriditoxin: A Comparative Analysis in Solid versus Hematopoietic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comprehensive analysis of (-)-Viriditoxin, a mycotoxin produced by fungi of the genus Cladosporium, reveals a significant differential in cytotoxic activity between hematopoietic and solid tumor-derived cancer cell lines. The data, supported by detailed experimental protocols and pathway analyses, indicate a pronounced susceptibility of leukemia and lymphoma cells to this compound, while solid tumor cells exhibit notable resilience. This guide provides an objective comparison of the compound's performance, presenting key experimental data and methodologies for researchers, scientists, and professionals in drug development.

Quantitative Cytotoxicity Data

The cytotoxic effect of this compound was quantified by determining the half-maximal inhibitory concentration (IC50) across a diverse panel of human cancer cell lines. The results, summarized in the table below, demonstrate a stark contrast in potency between hematopoietic and solid tumor cell lines.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
Hematopoietic Cancer Cells
RamosBurkitt's Lymphoma240.06
RamosBurkitt's Lymphoma720.04
JurkatT-cell Acute Lymphoblastic Leukemia240.88
JurkatT-cell Acute Lymphoblastic Leukemia720.27
HL60Acute Myeloid Leukemia720.14
HPBALLT-cell Acute Lymphoblastic Leukemia720.26
K562Chronic Myeloid Leukemia720.16
KOPTK1T-cell Acute Lymphoblastic Leukemia720.14
MOLT4T-cell Acute Lymphoblastic Leukemia720.16
SUPB15B-cell Acute Lymphoblastic Leukemia720.08
Solid Tumor Cells
143BOsteosarcoma24>30
HCT116Colorectal Carcinoma24>30
HeLaCervix Carcinoma24>30
HT29Colon Carcinoma24>30
MCF7Breast Carcinoma24>30
RT112Urinary Bladder Carcinoma24>30
SH-SY5YNeuroblastoma24>30
A549Lung CancerNot Specified5.1
LNCaPProstate CancerNot Specified14.8
DU145Prostate CancerNot Specified18.4
PC3Prostate CancerNot Specified18.7
SK-OV-3Ovarian CancerNot Specified14.3

Data compiled from Stuhldreier et al., 2022 and Su et al., 2020.[1][2]

The IC50 values for hematopoietic cancer cell lines are consistently in the nanomolar to low micromolar range, indicating high potency.[1] In contrast, for the majority of solid tumor cell lines tested, the IC50 values were found to be greater than 30 µM, suggesting a significantly lower cytotoxic effect at comparable concentrations.[1] Even a brief exposure of just 5 minutes to this compound was sufficient to induce severe and irreversible cytotoxicity in Ramos cells.[1]

Interestingly, non-transformed human hematopoietic stem and progenitor cells (HSPCs) and peripheral blood mononuclear cells (PBMCs) were largely unaffected by this compound, highlighting a potential therapeutic window for targeting hematological malignancies.[1][3]

Experimental Protocols

The following methodologies were employed to assess the cytotoxicity of this compound.

Cell Viability Assays

1. AlamarBlue® Viability Assay:

  • Principle: This assay quantitatively measures cell proliferation and viability. The active ingredient, resazurin, is a cell-permeable, non-toxic blue dye that is converted to the red-fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

  • Protocol:

    • Cells were seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control.

    • Following incubation for the specified duration (24 or 72 hours), AlamarBlue® reagent was added to each well.

    • Plates were incubated for a further period to allow for the colorimetric reaction to develop.

    • Fluorescence was measured using a plate reader to determine the percentage of viable cells relative to the control.

    • IC50 values were calculated from the resulting dose-response curves.[4]

2. MTT Viability Assay:

  • Principle: This colorimetric assay assesses cell metabolic activity. The water-soluble MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product, which is insoluble in water.

  • Protocol:

    • Cells were cultured in 96-well plates and exposed to a range of this compound concentrations.

    • After the incubation period, the MTT reagent was added to each well.

    • The cells were incubated for an additional period to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution was measured with a spectrophotometer.

    • Cell viability was expressed as a percentage of the control, and IC50 values were determined.[1][5]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experiment Setup cluster_assay Viability Assay cluster_analysis Data Analysis A Cancer Cell Seeding (Solid or Hematopoietic) B This compound Treatment (Varying Concentrations) A->B C Incubation (24h or 72h) B->C D Addition of Viability Reagent (AlamarBlue® or MTT) C->D E Incubation for Reaction D->E F Measurement (Fluorescence or Absorbance) E->F G Calculation of Cell Viability (%) F->G H Generation of Dose-Response Curve G->H I Determination of IC50 Value H->I

Caption: Workflow for determining the IC50 of this compound.

Proposed Signaling Pathway for this compound-Induced Apoptosis in Hematopoietic Cancer Cells

Studies suggest that this compound's potent activity in leukemia and lymphoma cells is due to its ability to directly target and impair mitochondrial function, leading to apoptosis.[1][3] This mechanism appears to be independent of Bcl-2 overexpression, which is a common resistance mechanism in these cancers.[1]

G cluster_mitochondrion Mitochondrion Viriditoxin This compound OXPHOS Inhibition of Oxidative Phosphorylation (OXPHOS) Viriditoxin->OXPHOS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) OXPHOS->MMP ROS Generation of Reactive Oxygen Species (ROS) MMP->ROS CytoC Cytochrome c Release MMP->CytoC Fission Mitochondrial Fission MMP->Fission Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by this compound.

In hematopoietic cancer cells, this compound appears to directly activate the mitochondrial apoptosis pathway.[1][3] This is characterized by the inhibition of mitochondrial respiration (OXPHOS), a breakdown of the mitochondrial membrane potential, the release of cytochrome c, generation of reactive oxygen species (ROS), and subsequent mitochondrial fragmentation.[1][3][6] This cascade of events ultimately leads to caspase activation and programmed cell death, or apoptosis.[3] In contrast, some studies in solid tumor cells, such as prostate cancer, have suggested that this compound may induce G2/M phase cell cycle arrest, mitotic catastrophe, and autophagy.[7][8] This suggests that the compound may have different mechanisms of action depending on the cancer cell type.

References

Structure-Activity Relationship of (-)-Viriditoxin and its Synthetic Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Viriditoxin, a fungal secondary metabolite, has garnered significant interest in the scientific community due to its potent cytotoxic and antibacterial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogues, supported by experimental data. The information is intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug discovery in their efforts to develop novel therapeutic agents.

Cytotoxicity of this compound and its Analogues

The dimeric structure of Viriditoxin is fundamental to its cytotoxic effects. Monomeric precursors do not exhibit significant activity. The following table summarizes the cytotoxic activity (IC50) of this compound and several of its synthetic dimeric analogues against the Ramos human B cell Burkitt lymphoma cell line.

CompoundDescriptionIC50 (µM) in Ramos Cells[1]
This compound (1) Natural Product3.2
(3R,3'R)-17b Synthetic Analogue5.27
(3S,3'S)-17b Synthetic Analogue10.0
17d Synthetic Analogue10.0
Semi–viriditoxin (2) and 16a–d Monomeric PrecursorsInactive

Antibacterial Activity of this compound and its Analogues

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, including clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci[2]. Its mechanism of action involves the inhibition of the bacterial cell division protein FtsZ[2].

While comprehensive quantitative structure-activity relationship data for the antibacterial effects of a wide range of synthetic analogues is limited in the current literature, studies have shown that modifications to the parent structure can significantly impact its efficacy. Specifically, the reconstitution of free hydroxyl or carboxyl groups from the methoxyl or methyl ester moieties of viriditoxin leads to a notable reduction in antibacterial activity[3][4]. This suggests that the natural configuration of these functional groups is optimized for antibacterial action.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus (including MRSA)4 - 8[5]
This compound Enterococcus faecalis and Enterococcus faecium2 - 16[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the structure-activity relationship studies are provided below.

AlamarBlue® Cell Viability Assay for Cytotoxicity Testing

This assay quantitatively measures the proliferation of mammalian cell lines.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and incubate for the desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • AlamarBlue® Addition: Add AlamarBlue® reagent to each well at 10% of the total volume.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values by plotting the viability against the compound concentration.

FtsZ Polymerization Inhibition Assay

This assay is used to determine the effect of compounds on the polymerization of the bacterial FtsZ protein.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing FtsZ protein in a polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2).

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture and incubate for a short period.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture.

  • Monitoring Polymerization: Monitor the increase in light scattering at 340 nm over time using a spectrophotometer.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of FtsZ polymerization against the compound concentration.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the polymerization of eukaryotic tubulin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on tubulin assembly.

Signaling Pathway Visualization

This compound induces apoptosis in cancer cells, particularly in leukemia and lymphoma, through the mitochondrial pathway[6]. The following diagram illustrates the key events in this signaling cascade.

Viriditoxin_Mitochondrial_Apoptosis Viriditoxin-Induced Mitochondrial Apoptosis Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Viriditoxin This compound Mito_Metabolism Inhibition of Mitochondrial Respiration Viriditoxin->Mito_Metabolism targets OPA1 OPA1 Processing Viriditoxin->OPA1 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Metabolism->MMP ROS ROS Generation Mito_Metabolism->ROS CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Mito_Fission Mitochondrial Fission OPA1->Mito_Fission Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Viriditoxin-induced mitochondrial apoptosis pathway.

References

Unveiling (-)-Viriditoxin's Potential: A Comparative Analysis of its Efficacy Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. (-)-Viriditoxin, a fungal secondary metabolite, has emerged as a promising candidate, demonstrating potent antibacterial activity. This guide provides a comprehensive comparison of this compound's performance against antibiotic-resistant bacteria, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound exhibits broad-spectrum antibacterial activity, particularly against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). Its novel mechanism of action, the inhibition of the bacterial cell division protein FtsZ, makes it a compelling subject of study for overcoming existing resistance mechanisms.

Performance Against Resistant Pathogens: A Quantitative Comparison

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. While comprehensive studies detailing the MIC of this compound against a wide array of resistant and susceptible strains are emerging, data from related FtsZ inhibitors and analogous compounds provide valuable insights into its potential efficacy. The following tables summarize the MIC values for this compound and common comparator antibiotics against key bacterial strains.

Compound Bacterial Strain Resistance Profile MIC (µg/mL)
This compound (Projected) Staphylococcus aureus (MSSA)Methicillin-SusceptibleData not available
Staphylococcus aureus (MRSA)Methicillin-ResistantData not available
Enterococcus faecalis (VSE)Vancomycin-SusceptibleData not available
Enterococcus faecium (VRE)Vancomycin-ResistantData not available
Vancomycin S. aureus ATCC 29213 (MSSA)Methicillin-Susceptible1[1]
S. aureus ATCC 43300 (MRSA)Methicillin-Resistant1 - 2[1][2]
Linezolid S. aureus (MRSA)Methicillin-Resistant2 - 4[3]
Enterococcus faecium (VRE)Vancomycin-Resistant2 - 4[4]
Daptomycin S. aureus (MRSA)Methicillin-Resistant0.12 - 0.5[5]
Enterococcus faecium (VRE)Vancomycin-Resistant1 - 2[5]
Berberine derivatives (FtsZ Inhibitor) S. aureus (MRSA)Methicillin-Resistant2 - 8[2]
Enterococcus faecalis (VRE)Vancomycin-Resistant4 - 16[2]
Benzamide FtsZ Inhibitor (Compound 1) Staphylococcal species (including MRSA)Methicillin-Resistant0.12[6]

Note: Specific MIC values for this compound against these strains are not yet publicly available. The projected values are based on the reported broad-spectrum activity against resistant strains. Further direct comparative studies are warranted.

Mechanism of Action: Targeting Bacterial Cell Division

This compound's primary mode of action is the inhibition of FtsZ, a protein crucial for bacterial cell division. FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the assembly of the divisome and initiates cytokinesis. By disrupting FtsZ polymerization and its GTPase activity, this compound effectively blocks cell division, leading to bacterial cell death.[7] This mechanism is distinct from many conventional antibiotics, suggesting a lower probability of cross-resistance.

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_inhibition Inhibition by this compound FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->Z_ring Hydrolysis Divisome Divisome Assembly Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division Viriditoxin This compound Inhibition_point Inhibition Viriditoxin->Inhibition_point Inhibition_point->Z_ring Blocks Polymerization & GTPase activity caption Mechanism of FtsZ Inhibition by this compound

Caption: Mechanism of FtsZ Inhibition by this compound.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Cross-Resistance Profiling

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Objective: To determine the MIC of this compound and comparator antibiotics against a panel of antibiotic-susceptible and -resistant bacteria to assess cross-resistance.

Materials:

  • This compound and comparator antibiotics (e.g., vancomycin, linezolid, daptomycin)

  • Bacterial strains:

    • Methicillin-susceptible Staphylococcus aureus (MSSA), e.g., ATCC 29213

    • Methicillin-resistant Staphylococcus aureus (MRSA), e.g., ATCC 43300

    • Vancomycin-susceptible Enterococcus faecalis (VSE), e.g., ATCC 29212

    • Vancomycin-resistant Enterococcus faecium (VRE), e.g., ATCC 51575

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of each antibiotic in CAMHB across the wells of a 96-well plate to achieve a range of final concentrations.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

    • A reading mirror or a spectrophotometer can be used to facilitate the reading of the results.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prep_Antibiotics Inoculation Inoculate 96-well Plates Prep_Inoculum->Inoculation Prep_Antibiotics->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Read for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End caption Experimental Workflow for MIC Determination

Caption: Experimental Workflow for MIC Determination.

Conclusion

This compound represents a promising new frontier in the development of antibacterial agents, particularly for combating drug-resistant Gram-positive infections. Its unique mechanism of targeting the essential cell division protein FtsZ provides a significant advantage in overcoming existing antibiotic resistance. While further in-depth, direct comparative studies are necessary to fully elucidate its clinical potential, the available data on related FtsZ inhibitors strongly support its continued investigation as a next-generation therapeutic. The experimental protocols provided herein offer a standardized framework for researchers to contribute to the growing body of knowledge on this important compound.

References

Unveiling the Antibacterial Prowess of (-)-Viriditoxin: A Comparative Analysis Against Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents with unique mechanisms of action is a paramount challenge in the face of rising antimicrobial resistance. In this context, (-)-Viriditoxin, a fungal secondary metabolite, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antibacterial spectrum of this compound against a panel of conventional antibiotics, supported by available experimental data and detailed methodologies.

This compound exhibits a potent and broad-spectrum activity primarily against Gram-positive bacteria, including challenging multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)[1][2]. Its unique mechanism of action, the inhibition of the bacterial cell division protein FtsZ, sets it apart from many conventional antibiotics and presents a novel strategy to combat bacterial infections[1][2].

Comparative Antibacterial Spectrum: A Quantitative Overview

To objectively assess the antibacterial efficacy of this compound, a comparison of its Minimum Inhibitory Concentration (MIC) values against those of conventional antibiotics is essential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. While direct head-to-head comparative studies are limited, the following table compiles available MIC data for this compound and a selection of commonly used antibiotics against key bacterial pathogens.

Bacterial StrainThis compound (µg/mL)Penicillin (µg/mL)Ampicillin (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus -0.015 - >256[3]0.6 - 1[4]0.26 - 0.5[5][6]0.5 - 2[7]
Staphylococcus aureus (MRSA) 8.2[1]ResistantResistant0.26[5]0.5 - 2[7][8]
Streptococcus pneumoniae -0.03 - 0.06[4]-0.4[9]-
Escherichia coli Limited Data>1284[4]0.015 - >8[10]Resistant
Pseudomonas aeruginosa Limited DataResistantResistant0.1 - >1024[5]Resistant

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented is a compilation from various sources for comparative purposes.

The available data indicates that this compound is highly effective against Gram-positive cocci, with MIC values in the low microgram per milliliter range against MRSA[1]. In contrast, its activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa is not well-documented in the reviewed literature, suggesting a narrower spectrum of activity compared to broad-spectrum antibiotics like ciprofloxacin.

Experimental Protocols: Determining the Antibacterial Spectrum

The Minimum Inhibitory Concentration (MIC) is a cornerstone for evaluating the in vitro activity of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a standard technique used to determine MIC values.

Broth Microdilution Method

1. Preparation of Materials:

  • Bacterial Culture: A fresh, pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or a conventional antibiotic) is prepared at a known concentration.

  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform serial dilutions.

2. Serial Dilution:

  • A two-fold serial dilution of the antimicrobial agent is performed in the wells of the microtiter plate using broth as the diluent. This creates a gradient of decreasing concentrations of the agent across the plate.

  • Control wells are included: a growth control well (containing only broth and bacteria) and a sterility control well (containing only broth).

3. Inoculation:

  • Each well (except the sterility control) is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

4. Incubation:

  • The microtiter plate is incubated at a suitable temperature (typically 35-37°C) for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing the Mechanisms of Action

To understand the distinct ways in which this compound and conventional antibiotics exert their effects, the following diagrams illustrate their primary cellular targets and pathways.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation with Bacterial Suspension Bacterial_Culture->Inoculation Antimicrobial_Stock Antimicrobial Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Antimicrobial_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathway: this compound's Inhibition of FtsZ

This compound's primary target is the FtsZ protein, a crucial component of the bacterial cytoskeleton and a homolog of eukaryotic tubulin. FtsZ polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cell division. By inhibiting FtsZ polymerization, this compound effectively blocks cytokinesis, leading to filamentation and eventual cell death[1][2]. The downstream consequences of FtsZ deprivation include impaired chromosome segregation and compromised membrane integrity[11][12].

Viriditoxin_Pathway Viriditoxin This compound FtsZ FtsZ Protein Viriditoxin->FtsZ Inhibits Polymerization Z_Ring Z-Ring Formation FtsZ->Z_Ring Leads to Filamentation Filamentation FtsZ->Filamentation Absence leads to Cell_Division Cell Division Z_Ring->Cell_Division Essential for Cell_Death Cell Death Filamentation->Cell_Death

Caption: Mechanism of action of this compound via FtsZ inhibition.

Signaling Pathway: Conventional Antibiotic Mechanisms

Conventional antibiotics target various essential cellular processes in bacteria. The diagram below illustrates the mechanisms of action for three major classes of antibiotics.

Conventional_Antibiotics_Pathway cluster_penicillin Penicillin (β-Lactam) cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) cluster_vancomycin Vancomycin (Glycopeptide) Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits Cell_Wall Cell Wall Synthesis Peptidoglycan->Cell_Wall Blocks Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase/ Topoisomerase IV Ciprofloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks DNA_Damage DNA Damage DNA_Replication->DNA_Damage Leads to Vancomycin Vancomycin DAla D-Ala-D-Ala Termini of Peptidoglycan Precursors Vancomycin->DAla Binds to Transglycosylation Transglycosylation DAla->Transglycosylation Inhibits Cell_Wall_Vanc Cell Wall Synthesis Transglycosylation->Cell_Wall_Vanc Blocks Cell_Lysis_Vanc Cell Lysis Cell_Wall_Vanc->Cell_Lysis_Vanc Leads to

Caption: Mechanisms of action for common conventional antibiotics.

Conclusion

This compound presents a compelling profile as a potent antibacterial agent, particularly against Gram-positive pathogens, including those with significant resistance to conventional therapies. Its novel mechanism of targeting FtsZ offers a distinct advantage and a potential avenue to circumvent existing resistance mechanisms. However, its antibacterial spectrum appears to be narrower than that of broad-spectrum antibiotics like fluoroquinolones. Further research is warranted to fully elucidate its activity against a wider range of Gram-negative bacteria and to explore its potential in combination therapies. The unique mode of action of this compound underscores the importance of exploring natural products in the ongoing search for new and effective antimicrobial drugs.

References

In Vivo Validation of (-)-Viriditoxin's Anticancer Activity: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of in vivo studies validating the anticancer activity of (-)-Viriditoxin in animal models. To date, the preclinical assessment of this mycotoxin has been limited to in vitro investigations. Consequently, this guide will focus on the available in vitro data, which provides the foundational evidence for this compound's potential as an anticancer agent and lays the groundwork for future in vivo validation.

The most detailed insights into this compound's anticancer properties come from a 2022 study published in Cell Death & Disease, which highlights its potent cytotoxic effects against leukemia and lymphoma cell lines.[1][2] This research provides a comparative analysis with other agents and delves into the underlying mechanism of action, offering a solid starting point for understanding its therapeutic potential.

Comparative Cytotoxicity of this compound In Vitro

This compound (VDT) has demonstrated marked and selective cytotoxicity against hematological cancer cell lines when compared to solid tumor cell lines and non-transformed cells.[1][2] This selectivity suggests a potential therapeutic window, a critical aspect for any prospective anticancer drug.

A summary of the 50% inhibitory concentration (IC50) values from the aforementioned study illustrates the potent effect of VDT on leukemia and lymphoma cells.

Cell LineCancer TypeThis compound IC50 (µM) after 72h
RamosBurkitt's Lymphoma0.04
JurkatT-cell Acute Lymphoblastic Leukemia0.27
KOPTK1T-cell Acute Lymphoblastic LeukemiaNot specified in detail
Non-Transformed Cells
HSPC (CD34+)Hematopoietic Stem/Progenitor Cells0.85

Table 1: Comparative IC50 Values of this compound in Hematological Cancer Cell Lines and Non-Transformed Hematopoietic Stem and Progenitor Cells (HSPC). Data extracted from a 2022 study in Cell Death & Disease.[2] The significantly higher IC50 value in HSPCs indicates a degree of selectivity for cancer cells.

In contrast, the study noted that the IC50 values for a panel of solid tumor cell lines (including 143B, HCT116, HeLa, HT29, MCF7, RT112, and SH-SY5Y) were at least 10 times higher than those for Ramos or Jurkat cells, with significant cytotoxicity only observed at concentrations above 10 µM.[2]

Mechanism of Action: Targeting Mitochondrial Metabolism

Research indicates that this compound exerts its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[1] This mechanism is noteworthy as it appears to bypass common resistance mechanisms, such as the overexpression of the anti-apoptotic protein Bcl-2.[1]

The proposed signaling pathway for VDT-induced apoptosis is as follows:

G VDT This compound Mito Mitochondrial Metabolism Disruption VDT->Mito ROS ROS Generation Mito->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The following is a summary of the experimental protocol used to determine the cytotoxic effects of this compound on various cell lines, as described in the 2022 Cell Death & Disease paper.[2]

1. Cell Culture:

  • Leukemia (Jurkat, KOPTK1) and lymphoma (Ramos) cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and 2 mM L-glutamine.

  • Solid tumor cell lines were also maintained in appropriate culture media and conditions.

  • All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assay (AlamarBlue®):

  • Cells were seeded in 96-well plates at a density of 2 x 10^4 cells per well.

  • This compound was added at varying concentrations.

  • The plates were incubated for 24 or 72 hours.

  • AlamarBlue® reagent was added to each well and incubated for a further 4 hours.

  • Fluorescence was measured using a microplate reader (excitation 540 nm, emission 590 nm) to determine cell viability.

  • IC50 values were calculated from the dose-response curves.

3. Apoptosis Analysis (Propidium Iodide Staining):

  • Cells were treated with this compound or control substances (e.g., etoposide, staurosporine).

  • After 24 hours, cells were harvested and stained with a solution containing propidium (B1200493) iodide.

  • The percentage of apoptotic cells (with hypodiploid DNA content) was quantified by flow cytometry.

The general workflow for these in vitro experiments can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellCulture Cell Line Culture (Leukemia, Lymphoma, Solid Tumor) Seeding Cell Seeding (96-well plates) CellCulture->Seeding VDT_Prep This compound Stock Preparation Treatment Treatment with VDT (Dose-response) VDT_Prep->Treatment Seeding->Treatment Incubation Incubation (24h or 72h) Treatment->Incubation Viability Cell Viability Assay (AlamarBlue®) Incubation->Viability Flow Apoptosis Analysis (Flow Cytometry) Incubation->Flow IC50 IC50 Calculation Viability->IC50

Figure 2: General experimental workflow for in vitro assessment of this compound.

Future Directions and the Need for In Vivo Studies

The promising in vitro results, particularly the selectivity for hematological cancer cells over healthy hematopoietic stem and progenitor cells, strongly warrant further investigation of this compound in preclinical animal models.[1][2] Future in vivo studies would be essential to:

  • Evaluate Antitumor Efficacy: Assess the ability of this compound to inhibit tumor growth and improve survival in animal models of leukemia and lymphoma (e.g., xenograft or patient-derived xenograft models).

  • Determine Pharmacokinetics and Pharmacodynamics: Understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its on-target effects in a whole-organism setting.

  • Assess Systemic Toxicity: Evaluate the safety profile of this compound and identify any potential on-target or off-target toxicities in a living system.

References

A Comparative Analysis of the Biological Activities of (-)-Viriditoxin and its Monomeric Precursor, Semi-viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

A clear distinction in biological efficacy has been identified between the dimeric naphthopyranone, (-)-Viriditoxin, and its monomeric counterpart, semi-viriditoxin. Experimental evidence strongly indicates that the dimeric structure of this compound is essential for its cytotoxic and other biological activities, rendering semi-viriditoxin, its biosynthetic precursor, largely inactive.

This guide provides a comparative overview of the biological activities of this compound and semi-viriditoxin, with a focus on their cytotoxic effects on cancer cells. The information presented herein is collated from recent scientific studies to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationship of these fungal metabolites.

Cytotoxicity in Burkitt's Lymphoma Cells

A pivotal study has demonstrated the differential cytotoxic effects of this compound and semi-viriditoxin on the human Burkitt's lymphoma cell line, Ramos. The results unequivocally show that while this compound exhibits potent cytotoxic activity, semi-viriditoxin is inactive.[1] This highlights the critical role of dimerization in the bioactivity of this class of compounds.

Table 1: Comparative Cytotoxicity in Ramos Cells
CompoundStructureIC50 (µM)[1]Biological Activity
This compound Dimeric Naphthopyranone3.0Cytotoxic, Apoptotic[1]
Semi-viriditoxin Monomeric Naphthopyranone> 50No activity detected[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The dimeric structure of this compound is therefore a key determinant of its ability to induce cell death in this cancer cell line.[1][2] Monomeric naphthopyranones, including semi-viriditoxin, did not show any effect on cell viability.[1]

Mechanism of Action of this compound

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular processes essential for survival and proliferation.

Anticancer Activity: Targeting Mitochondrial Metabolism

Recent research has elucidated that this compound induces apoptosis (programmed cell death) in leukemia and lymphoma cells by directly targeting mitochondrial function.[3] This process involves:

  • Inhibition of Mitochondrial Respiration: Disruption of the electron transport chain.[3]

  • Breakdown of Mitochondrial Membrane Potential (ΔΨm): Leading to the release of pro-apoptotic factors.[3]

  • Release of Cytochrome c: A key step in the activation of the caspase cascade.[3]

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress and cellular damage.[3]

  • Caspase Activation: Leading to the execution phase of apoptosis.[3]

This targeted action against the mitochondria provides a promising therapeutic window, as the compound has shown lower cytotoxicity towards non-transformed hematopoietic stem and progenitor cells.[3]

Antibacterial Activity: Inhibition of FtsZ

This compound also exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.[4] Its mechanism of action involves the inhibition of the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin.[4] This inhibition disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, leading to cell filamentation and eventual death.

Currently, there is no available data directly comparing the antibacterial activity of semi-viriditoxin with that of this compound. However, based on the cytotoxicity data, it is hypothesized that the dimeric structure is also crucial for its antibacterial properties.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and semi-viriditoxin.

Cell Culture

The Ramos (human Burkitt's lymphoma) cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (AlamarBlue® Assay)
  • Cell Seeding: Ramos cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Cells were treated with increasing concentrations of this compound, semi-viriditoxin, or vehicle control (DMSO) and incubated for 24 hours.

  • AlamarBlue® Addition: 10 µL of AlamarBlue® reagent was added to each well.

  • Incubation: Plates were incubated for 4 hours at 37°C.

  • Fluorescence Measurement: The fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The viability was plotted against the compound concentration, and a dose-response curve was fitted to calculate the half-maximal inhibitory concentration (IC50).

Caspase-3 Activation Assay
  • Cell Treatment: Ramos cells were treated with the test compounds for the indicated times.

  • Cell Lysis: Cells were harvested and lysed according to the manufacturer's protocol of a commercial caspase-3 assay kit.

  • Substrate Addition: The cell lysate was incubated with a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC).

  • Signal Detection: The absorbance or fluorescence was measured using a microplate reader.

  • Data Analysis: The fold-increase in caspase-3 activity was determined by comparing the signal from treated cells to that of untreated controls.

Visualizing the Structure-Activity Relationship and Mechanism of Action

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Structure-Activity Relationship Semi-viriditoxin Semi-viriditoxin Dimerization Dimerization Semi-viriditoxin->Dimerization Biosynthesis No Significant Activity No Significant Activity Semi-viriditoxin->No Significant Activity This compound This compound Biological Activity Biological Activity This compound->Biological Activity Dimerization->this compound

Caption: Dimerization is crucial for biological activity.

cluster_1 This compound Mechanism of Action Viriditoxin This compound Mitochondrion Mitochondrion Viriditoxin->Mitochondrion Targets FtsZ Bacterial FtsZ Viriditoxin->FtsZ Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Induces Cell_Death Bacterial Cell Death FtsZ->Cell_Death Leads to

Caption: this compound's dual action on cancer and bacteria.

cluster_2 Cytotoxicity Assay Workflow Start Seed Ramos Cells (96-well plate) Treatment Add this compound or Semi-viriditoxin Start->Treatment Incubate24h Incubate 24h Treatment->Incubate24h AddAlamarBlue Add AlamarBlue® Incubate24h->AddAlamarBlue Incubate4h Incubate 4h AddAlamarBlue->Incubate4h ReadFluorescence Measure Fluorescence (Ex: 560nm, Em: 590nm) Incubate4h->ReadFluorescence Analysis Calculate IC50 ReadFluorescence->Analysis

Caption: Workflow for determining cytotoxicity.

References

Validating the Role of the vdt Gene Cluster in (-)-Viriditoxin Biosynthesis Through Gene Disruption

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Viriditoxin, a fungal secondary metabolite, has garnered significant interest within the scientific community due to its potent antibacterial properties. Understanding its biosynthetic pathway is crucial for potential future applications in drug development. This guide provides a comparative analysis of studies validating the role of the vdt gene cluster in the biosynthesis of this compound, with a focus on gene disruption experiments in the fungus Paecilomyces variotii.

Recent research has successfully identified and characterized the vdt gene cluster as the complete set of genes required for this compound synthesis.[1][2][3][4][5][6][7] Through a series of targeted gene disruptions, scientists have systematically elucidated the function of individual genes within this cluster, confirming their essential role and mapping out the biosynthetic pathway.

Comparative Analysis of this compound Production

The cornerstone of validating the vdt gene cluster's function lies in the comparative analysis of this compound production between wild-type strains and mutants with disrupted vdt genes. As demonstrated in key studies, the disruption of specific genes within the cluster leads to a complete abolishment of this compound production, providing unequivocal evidence of their involvement.

Gene TargetMutant StrainThis compound ProductionKey Finding
vdtA (Polyketide Synthase)ΔvdtAAbolishedConfirms vdtA is responsible for the initial polyketide backbone synthesis.[5]
vdtR (Transcription Factor)ΔvdtRAbolishedEstablishes vdtR as the primary regulator of the vdt gene cluster.[5][8]
vdtB (Laccase)ΔvdtBAbolished (Monomers accumulate)Demonstrates that vdtB is essential for the dimerization of semi-viriditoxin monomers.[1][5]
vdtD (Inactive Hydrolase)ΔvdtDAltered StereoselectivityReveals the role of vdtD in controlling the stereospecificity of the final molecule.[2]

Experimental Workflow & Biosynthetic Pathway

The validation of the vdt gene cluster's role follows a systematic workflow involving bioinformatic identification, targeted gene disruption, and subsequent chemical analysis of the resulting metabolites. This process not only confirms the function of the gene cluster but also allows for the elucidation of the biosynthetic pathway.

experimental_workflow cluster_bioinformatics Bioinformatics cluster_genetics Molecular Genetics cluster_analysis Chemical Analysis genome_sequencing Genome Sequencing of P. variotii & A. viridinutans pks_identification Identification of Candidate PKS Genes genome_sequencing->pks_identification cluster_prediction Prediction of vdt Gene Cluster pks_identification->cluster_prediction gene_disruption Targeted Gene Disruption (Homologous Recombination) cluster_prediction->gene_disruption mutant_verification Verification of Mutant Strains gene_disruption->mutant_verification cultivation Cultivation of Wild-Type and Mutant Strains mutant_verification->cultivation extraction Metabolite Extraction cultivation->extraction lcms_analysis LC-DAD-MS Analysis extraction->lcms_analysis structure_elucidation Structure Elucidation of Intermediates lcms_analysis->structure_elucidation

Fig. 1: Experimental workflow for validating the vdt gene cluster.

The disruption of individual genes not only halted the production of this compound but also led to the accumulation of biosynthetic intermediates. By analyzing these accumulated compounds, researchers have proposed a detailed biosynthetic pathway.

biosynthetic_pathway vdtA VdtA (PKS) monomer_intermediate Semi-viriditoxin Monomer vdtA->monomer_intermediate Polyketide Synthesis vdtC_F_E VdtC, VdtF, VdtE (Tailoring Enzymes) monomer_intermediate->vdtC_F_E tailored_monomer Tailored Monomer vdtC_F_E->tailored_monomer Modifications vdtB_D VdtB (Laccase) & VdtD (Hydrolase) tailored_monomer->vdtB_D Dimerization & Stereocontrol viriditoxin This compound vdtB_D->viriditoxin

Fig. 2: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are summarized methodologies for key experiments involved in the validation of the vdt gene cluster.

1. Fungal Strains and Culture Conditions:

  • Paecilomyces variotii strains (e.g., CBS 101075 and CBS 144490) are used as the wild-type producers of this compound.

  • Cultures are typically grown on a suitable medium, such as oatmeal agar, for a specified period (e.g., 7-14 days) at a controlled temperature (e.g., 25°C) to allow for fungal growth and secondary metabolite production.

2. Gene Disruption via Homologous Recombination:

  • Construct Generation: A disruption cassette is created, typically containing a selectable marker gene (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene (vdtA, vdtR, etc.).

  • Transformation: The disruption cassette is introduced into P. variotii protoplasts using a method such as polyethylene (B3416737) glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformed fungi are grown on a selective medium containing the appropriate antibiotic (e.g., hygromycin). Successful homologous recombination events resulting in the replacement of the target gene with the disruption cassette are verified by PCR and Southern blot analysis.

3. Metabolite Extraction and Analysis:

  • Extraction: Fungal cultures are extracted with an organic solvent, such as ethyl acetate, to isolate the secondary metabolites. The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for analysis.

  • LC-DAD-MS Analysis: The crude extracts are analyzed by Liquid Chromatography-Diode Array Detection-Mass Spectrometry (LC-DAD-MS). This technique allows for the separation of different compounds in the extract, their detection based on UV-Vis absorbance, and the determination of their mass-to-charge ratio. The presence or absence of this compound and any accumulated intermediates is determined by comparing the retention times and mass spectra to that of authentic standards or previously characterized compounds.

Alternative Hypotheses and Their Invalidation

References

Comparison of (-)-Viriditoxin with other naphthopyranone natural products like vioxanthin and cephalochromin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three naphthopyranone natural products: (-)-Viriditoxin, vioxanthin (B95084), and cephalochromin (B1194677). These compounds, sharing a common structural scaffold, exhibit a diverse range of biological activities, making them compelling candidates for further investigation in drug discovery and development. This document summarizes their known biological effects, mechanisms of action, and available quantitative data, supported by experimental protocols and pathway visualizations.

Executive Summary

This compound, vioxanthin, and cephalochromin are fungal secondary metabolites with significant potential as therapeutic agents. While all three demonstrate anticancer properties, their mechanisms and potency vary. This compound and cephalochromin also possess notable antibacterial activities, targeting distinct bacterial pathways. Vioxanthin's biological profile is less extensively characterized, with current research primarily focused on its antiproliferative effects.

Comparative Data

The following tables summarize the available quantitative data for the biological activities of this compound, vioxanthin, and cephalochromin.

Table 1: Anticancer Activity

CompoundCell LineAssay TypeParameterValueIncubation Time (h)
This compound LNCaP (Prostate Cancer)CytotoxicityIC500.63 µMNot Specified
PC3 (Prostate Cancer)CytotoxicityIC507.6 µMNot Specified
DU145 (Prostate Cancer)CytotoxicityIC505.36 µMNot Specified
Jurkat (Leukemia)CytotoxicityNot SpecifiedHigh24
Ramos (Lymphoma)CytotoxicityNot SpecifiedHigh24
Vioxanthin MCF-7 (Breast Cancer)Growth InhibitionGI500.17 µMContinuous
LNCaP (Prostate Cancer)Growth InhibitionGI50Not SpecifiedNot Specified
Cephalochromin A549 (Non-Small Cell Lung Cancer)Growth InhibitionIC502.8 µM48

Table 2: Antibacterial Activity

CompoundBacterial StrainParameterValue (µg/mL)
This compound Staphylococcus aureus (MSSA & MRSA)MIC2-32
Enterococcus (VSE & VRE)MIC2-32
Streptococcus pneumoniae (PSP & PRP)MIC2-32
Streptococcus iniaeMIC0.16-0.21
Streptococcus parauberisMIC0.16-0.21
Vioxanthin Not extensively studied--
Cephalochromin Staphylococcus aureusIC50 (FabI)1.9 µM
Escherichia coliIC50 (FabI)1.8 µM

Mechanisms of Action

This compound

This compound exhibits a dual mechanism of action, targeting both bacterial cell division and cancer cell viability.

  • Antibacterial Action: this compound inhibits the polymerization of the bacterial protein FtsZ, a homolog of eukaryotic tubulin, which is essential for bacterial cell division.[1][2] This disruption of Z-ring formation ultimately leads to bacterial cell death.[2]

  • Anticancer Action: In cancer cells, this compound induces apoptosis by directly targeting mitochondrial metabolism.[3][4] This leads to the inhibition of mitochondrial respiration, a decrease in mitochondrial membrane potential, and the release of cytochrome c, activating the caspase cascade.[4][5] It has also been shown to cause G2/M phase cell cycle arrest in prostate cancer cells.[6]

Vioxanthin

The mechanism of action for vioxanthin is less understood. Its antiproliferative effects are thought to be linked to the induction of early apoptosis, as evidenced by phosphatidylserine (B164497) exposure in treated MCF-7 cells. However, late-stage apoptotic events like DNA fragmentation have not been consistently observed.

Cephalochromin

Cephalochromin demonstrates potent antibacterial and anticancer activities through distinct mechanisms.

  • Antibacterial Action: Cephalochromin is a specific inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase (FabI).[3][7] FabI is a crucial component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes.[7][8] By inhibiting FabI, cephalochromin disrupts fatty acid synthesis, leading to bacterial growth inhibition.[7]

  • Anticancer Action: In non-small cell lung cancer cells, cephalochromin induces cell cycle arrest at the G0/G1 phase by downregulating key cell cycle regulatory proteins, including Cyclin D1, Cyclin E, Cdk2, and Cdk4.[7][9] Furthermore, it triggers apoptosis through a mitochondrial-mediated pathway, involving the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[7][9]

Signaling Pathway and Experimental Workflow Diagrams

Viriditoxin_Anticancer_Pathway Viriditoxin This compound Mitochondria Mitochondria Viriditoxin->Mitochondria ROS ↑ ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Cephalochromin_Anticancer_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction Cephalochromin_cc Cephalochromin Cyclins_CDKs ↓ Cyclin D1, Cyclin E ↓ Cdk2, Cdk4 Cephalochromin_cc->Cyclins_CDKs G0G1_Arrest G0/G1 Phase Arrest Cyclins_CDKs->G0G1_Arrest Cephalochromin_ap Cephalochromin Mitochondria_ap Mitochondria Cephalochromin_ap->Mitochondria_ap ROS_ap ↑ ROS Mitochondria_ap->ROS_ap MMP_loss_ap ↓ MMP Mitochondria_ap->MMP_loss_ap Caspase_activation_ap Caspase-9, -8, -3 Activation MMP_loss_ap->Caspase_activation_ap Apoptosis_res Apoptosis Caspase_activation_ap->Apoptosis_res

Caption: Cephalochromin's dual anticancer mechanisms.

Antibacterial_Mechanisms cluster_viriditoxin This compound cluster_cephalochromin Cephalochromin Viriditoxin This compound FtsZ FtsZ Polymerization Viriditoxin->FtsZ inhibits CellDivision_V Bacterial Cell Division FtsZ->CellDivision_V Cephalochromin Cephalochromin FabI FabI Enzyme Cephalochromin->FabI inhibits FASII Fatty Acid Synthesis (FAS-II) FabI->FASII Membrane Bacterial Membrane Integrity FASII->Membrane

Caption: Antibacterial mechanisms of action.

Experimental_Workflow_Anticancer start Start cell_culture Cancer Cell Culture (e.g., A549, LNCaP, MCF-7) start->cell_culture treatment Treatment with Naphthopyranone cell_culture->treatment viability_assay Cell Viability Assay (MTT/XTT) treatment->viability_assay flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot ic50_determination IC50/GI50 Determination viability_assay->ic50_determination mechanism_elucidation Mechanism Elucidation flow_cytometry->mechanism_elucidation western_blot->mechanism_elucidation

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling (-)-Viriditoxin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on established best practices for handling potent chemical agents and mycotoxins in a laboratory setting. A Safety Data Sheet (SDS) for (-)-Viriditoxin from one supplier indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS); however, it also notes that toxicological properties have not been thoroughly investigated.[1] Therefore, a conservative approach, treating this compound as a potentially hazardous compound, is recommended. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound, particularly when handling the powdered form. The following table summarizes the recommended PPE based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work (with solutions) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Chemical splash goggles or face shield- Chemical-resistant lab coat or coveralls- Double-gloving (e.g., two pairs of nitrile gloves)- Closed-toe shoes- N-95 or higher-level respirator (if weighing outside of a ventilated enclosure)[2]- Disposable sleeve covers- Hairnet or head covering
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors may be generated)
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boots or shoe covers- Chemical-resistant apron- Head covering

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.

Operational Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure personnel and environmental safety.

Preparation
  • Designated Area: All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of airborne particles.[3]

  • Ventilation: Ensure proper functioning of ventilation systems before beginning work.

  • Equipment Assembly: Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, waste containers) within the designated area before handling the compound.

  • Minimize Quantities: Handle the minimum quantity of this compound required for the experiment to reduce the risk of exposure and the amount of waste generated.

Handling
  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing:

    • If weighing the solid, perform this task within a ventilated enclosure or a chemical fume hood to minimize the risk of inhaling the powder.[3][4]

    • Use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize loss of material.

    • Handle the powder gently to avoid creating dust.[3]

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the compound slowly to avoid splashing.

    • Keep containers covered as much as possible.[4]

  • Experimental Procedures: Conduct all manipulations of this compound within the designated handling area. Use secondary containment (e.g., a tray) to contain any potential spills.

Decontamination
  • Work Surfaces: At the end of the work session, decontaminate all surfaces within the designated area. Use a wet-wiping technique with a suitable deactivating solution (e.g., a freshly prepared 1% sodium hypochlorite (B82951) solution followed by a 70% ethanol (B145695) rinse) to avoid the generation of dust.

  • Equipment: Decontaminate all reusable equipment that has come into contact with this compound. This may involve soaking in a deactivating solution or thorough washing with an appropriate solvent and detergent.

  • PPE: Remove and dispose of disposable PPE in the designated waste stream before leaving the work area. Non-disposable PPE should be decontaminated and stored appropriately.

Disposal Plan
  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, pipette tips, and excess compound, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: The primary method for the disposal of mycotoxin-contaminated waste is typically high-temperature incineration through a licensed hazardous waste disposal service.[5] Do not dispose of this compound down the drain or in the regular trash.

  • Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.[5]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from initial preparation to final disposal.

Viriditoxin_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination cluster_disposal 4. Disposal prep_area Designate Handling Area (Fume Hood/Ventilated Enclosure) gather_materials Assemble Equipment & PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Powder in Enclosure don_ppe->weigh_powder prep_solution Prepare Solution weigh_powder->prep_solution experiment Conduct Experiment prep_solution->experiment decon_surfaces Decontaminate Work Surfaces experiment->decon_surfaces decon_equipment Decontaminate Equipment decon_surfaces->decon_equipment remove_ppe Remove & Dispose of PPE decon_equipment->remove_ppe collect_waste Collect Contaminated Waste remove_ppe->collect_waste dispose_waste Dispose via Hazardous Waste Stream collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.